1-Chloro-5-fluoro-2,4-dinitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-5-fluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVKLMKODREOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278832 | |
| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-91-3 | |
| Record name | 327-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2,4-dinitro-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism and Applications of 1-Chloro-5-fluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) is a valuable tool in the arsenal of chemical biology and drug discovery. Its utility stems from the presence of two halogen atoms with differential reactivity towards nucleophilic aromatic substitution, allowing for sequential and site-specific modification of biomolecules. This guide provides a comprehensive overview of the fundamental mechanism of action of CFDNB, its applications as a heterobifunctional crosslinking agent, and as a reagent for the chiral resolution of amino acids. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively harness the potential of this versatile molecule.
Introduction: The Chemical Versatility of this compound
This compound (CFDNB) is an electron-deficient aromatic compound featuring two potential leaving groups, a fluorine and a chlorine atom, activated by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions. This unique structural arrangement makes CFDNB an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of bioconjugation chemistry.
The differential reactivity of the C-F and C-Cl bonds to nucleophilic attack allows for a stepwise reaction sequence, positioning CFDNB as a heterobifunctional crosslinker. This property enables the sequential introduction of different molecular entities, making it a powerful tool for probing molecular interactions, synthesizing complex bioconjugates, and developing novel therapeutic agents.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism of action of CFDNB is a two-step addition-elimination process known as nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A nucleophile (Nu:-), such as the amino group of an amino acid or the thiol group of a cysteine residue, attacks the electron-deficient carbon atom bearing a halogen. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the leaving group (the halide ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast.
The Decisive Factor: Leaving Group Ability in SNAr Reactions
A critical aspect of the SNAr mechanism is the nature of the leaving group. Contrary to what is observed in SN1 and SN2 reactions, the bond strength to the leaving group is not the primary determinant of its lability. Instead, the rate-determining step is the initial nucleophilic attack. Therefore, the more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This leads to the following order of reactivity for halogens in SNAr reactions:
F > Cl > Br > I
This principle is fundamental to the utility of CFDNB as a heterobifunctional reagent. The fluorine atom is significantly more activating towards nucleophilic attack than the chlorine atom, allowing for selective reaction at the C-F bond under controlled conditions.
Visualization of the SNAr Mechanism
The following diagram illustrates the stepwise mechanism of nucleophilic aromatic substitution on this compound.
Caption: SNAr mechanism of CFDNB.
Application as a Heterobifunctional Crosslinking Agent
The differential reactivity of the fluorine and chlorine atoms in CFDNB allows for its use as a heterobifunctional crosslinking agent. A nucleophile will preferentially react with the more electrophilic carbon attached to the fluorine atom. The resulting monosubstituted product, a 5-chloro-2,4-dinitrophenyl derivative, is less reactive but can still undergo a second nucleophilic substitution at the carbon bearing the chlorine atom, often under more forcing conditions or with a more potent nucleophile.
This stepwise reactivity is invaluable for creating specific conjugates between two different molecules. For example, a protein's lysine residue could first react with the fluoro-position of CFDNB. The resulting modified protein can then be purified and subsequently reacted with a second molecule containing a nucleophilic group, such as a thiol-modified oligonucleotide, at the chloro-position.
Experimental Workflow for Heterobifunctional Crosslinking
The following diagram outlines a general workflow for utilizing CFDNB as a heterobifunctional crosslinking agent.
Caption: Workflow for CFDNB crosslinking.
Chiral Resolution of Amino Acids: An Adaptation of Marfey's Method
A significant application of dihalodinitrobenzene derivatives is in the chiral resolution of amino acids, a technique pioneered by Paul Marfey using 1,5-difluoro-2,4-dinitrobenzene (DFDNB). The same principle can be applied using CFDNB. The method involves the synthesis of a chiral derivatizing agent, which is then reacted with a mixture of D- and L-amino acids to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).
Synthesis of a Chiral Derivatizing Agent from CFDNB
A chiral derivatizing agent can be synthesized by reacting CFDNB with the amide of a pure L-amino acid, for example, L-alanine amide. The amino group of L-alanine amide will preferentially displace the fluorine atom of CFDNB to yield 1-(L-alaninamide)-5-chloro-2,4-dinitrobenzene.
Derivatization and HPLC Analysis of Amino Acid Enantiomers
The synthesized chiral derivatizing agent is then reacted with a mixture of D- and L-amino acids. The remaining reactive site (the carbon attached to the chlorine) will react with the amino group of the amino acids in the mixture, forming a pair of diastereomers for each amino acid.
These diastereomers can be separated by reverse-phase HPLC. The differential interaction of the diastereomers with the stationary phase allows for their separation and subsequent quantification by integrating the peak areas. Typically, the L-D diastereomer has a different retention time than the L-L diastereomer.
Experimental Protocol for Chiral Resolution of Amino Acids
The following is a detailed, step-by-step methodology adapted from Marfey's method for the use of a CFDNB-derived chiral derivatizing agent.
Part A: Synthesis of 1-(L-alaninamide)-5-chloro-2,4-dinitrobenzene
-
Dissolve L-alanine amide hydrochloride in water and neutralize with an equimolar amount of sodium bicarbonate.
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Dissolve CFDNB in acetone.
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Mix the two solutions and stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.
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Precipitate the product by adding the reaction mixture to ice-cold water.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
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Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part B: Derivatization of Amino Acid Mixture
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Dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a solution of the synthesized chiral derivatizing agent in acetone. A molar excess of the derivatizing agent is typically used.
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Incubate the reaction mixture at 40-50°C for 1-2 hours.
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Stop the reaction by adding an acid (e.g., 1 M HCl) to lower the pH.
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Filter the sample through a 0.45 µm filter before HPLC analysis.
Part C: HPLC Analysis
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Use a C18 reverse-phase HPLC column.
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Employ a gradient elution system, for example, with a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).
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Monitor the elution at a wavelength where the dinitrophenyl group has a strong absorbance (typically around 340 nm).
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Identify and quantify the diastereomers by comparing their retention times and peak areas to those of derivatized standards of pure D- and L-amino acids.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the literature, the relative reactivity of the halogens in nucleophilic aromatic substitution is well-established. The following table summarizes the expected reactivity trends and key properties.
| Property | 1-Fluoro-2,4-dinitrobenzene (DNFB) | 1-Chloro-2,4-dinitrobenzene (CDNB) | This compound (CFDNB) |
| Molecular Weight | 186.10 g/mol | 202.55 g/mol | 220.54 g/mol |
| Primary Reactive Site | C-F | C-Cl | C-F (preferential) |
| Secondary Reactive Site | N/A | N/A | C-Cl |
| Relative Reactivity (SNAr) | High | Moderate | High (at C-F), Lower (at C-Cl) |
| Primary Application | N-terminal amino acid labeling | Synthesis, Glutathione-S-transferase assays | Heterobifunctional crosslinking, Chiral resolution |
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for researchers in chemistry, biology, and drug development. Its core mechanism of action, nucleophilic aromatic substitution, coupled with the differential reactivity of its two halogen atoms, provides a platform for a range of applications, from the synthesis of complex bioconjugates to the sensitive analysis of amino acid enantiomers.
The principles and protocols outlined in this guide provide a solid foundation for the effective use of CFDNB. Future research in this area may focus on expanding the repertoire of nucleophiles used in sequential reactions with CFDNB, developing novel drug-linker constructs, and applying CFDNB-based chiral derivatization to more complex biological samples. As the demand for precise molecular tools in life sciences continues to grow, the utility of heterobifunctional reagents like this compound is set to expand.
References
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. [Link]
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1887. [Link]
-
PubChem. 1-Chloro-2,4-dinitrobenzene. [Link]
-
PubChem. 1-Fluoro-2,4-dinitrobenzene. [Link]
Spectroscopic Characterization of 1-Chloro-5-fluoro-2,4-dinitrobenzene: A Technical Guide
Introduction
1-Chloro-5-fluoro-2,4-dinitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its highly substituted and electron-deficient aromatic ring makes it a versatile building block for nucleophilic aromatic substitution reactions. A thorough understanding of its chemical structure is paramount for its effective utilization and for quality control in its production. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra provides unambiguous confirmation of the compound's structure and purity.
Molecular Structure and Spectroscopic Rationale
The structure of this compound presents a unique substitution pattern on the benzene ring. The presence of two strongly electron-withdrawing nitro groups, along with a chlorine and a fluorine atom, significantly influences the electronic environment of the aromatic protons. This, in turn, dictates the chemical shifts and coupling patterns observed in the ¹H NMR spectrum. The various functional groups (C-Cl, C-F, C-NO₂, aromatic C-H, and C=C) will exhibit characteristic absorption bands in the IR spectrum. Finally, the mass spectrum will provide information about the molecular weight and fragmentation pattern, further confirming the molecular formula and connectivity.
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Part 1: ¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte's signals.[1]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point.
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Instrument Setup:
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The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[2]
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The instrument is tuned and locked onto the deuterium signal of the solvent.
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The sample is shimmed to optimize the homogeneity of the magnetic field.
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Data Acquisition:
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A standard one-pulse ¹H NMR experiment is performed.
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Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
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Data Processing:
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The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
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The spectrum is phased, baseline corrected, and the chemical shifts are referenced to TMS.
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The signals are integrated to determine the relative number of protons corresponding to each resonance.
-
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transfer -> instrument; acquire -> ft; integrate -> "Final Spectrum"; "Final Spectrum" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 2: General workflow for ¹H NMR analysis.
Predicted ¹H NMR Spectrum and Interpretation
The molecule has two aromatic protons, which are in different chemical environments and are expected to give rise to two distinct signals in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[4]
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H-3: This proton is situated between a chlorine atom and a nitro group.
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H-6: This proton is positioned between a fluorine atom and a nitro group.
Both protons will be significantly deshielded due to the strong electron-withdrawing nature of the two nitro groups. The fluorine atom at position 5 will also exert a deshielding effect on H-6.
The two protons will exhibit coupling to each other. Since they are separated by four bonds (meta-coupling), a small coupling constant (J) of around 2-3 Hz is expected. Furthermore, the proton at H-6 will also show coupling to the fluorine atom at C-5. This H-F coupling (³JHF) is typically in the range of 5-10 Hz.
Therefore, the predicted ¹H NMR spectrum would show:
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One signal for H-3, appearing as a doublet due to coupling with H-6.
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One signal for H-6, appearing as a doublet of doublets due to coupling with both H-3 and the fluorine atom.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | ~8.7 | Doublet (d) | J(H-3, H-6) ≈ 2-3 |
| H-6 | ~7.9 | Doublet of Doublets (dd) | J(H-6, H-3) ≈ 2-3, J(H-6, F-5) ≈ 5-8 |
Note: The exact chemical shifts are estimates and can vary depending on the solvent and experimental conditions.
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[5][6]
ATR Method:
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
KBr Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
-
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place_sample_atr -> background; press -> background; acquire_spectrum -> "Final Spectrum" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 3: Workflow for FT-IR analysis of a solid sample.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the nitro groups, and the carbon-halogen bonds. Based on known correlations for similar compounds, the following absorptions are anticipated:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | In-ring stretching |
| Nitro (NO₂) | 1550 - 1500 and 1350 - 1300 | Asymmetric and Symmetric Stretching |
| C-F | 1250 - 1000 | Stretching |
| C-Cl | 850 - 550 | Stretching |
The two strong absorption bands for the nitro groups are particularly diagnostic.[7] The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[4][8][9]
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
The sample is vaporized under high vacuum.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).
-
-
Fragmentation:
-
The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
-
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vaporize -> ionize; fragment -> analyze; detect -> "Mass Spectrum" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 4: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Interpretation
The molecular weight of this compound (C₆H₂ClFN₂O₄) is 220.54 g/mol .[10] Due to the presence of chlorine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with a peak at m/z 220 (for ³⁵Cl) and a smaller peak at m/z 222 (for ³⁷Cl) in an approximate 3:1 ratio.
The fragmentation of nitroaromatic compounds often involves the loss of the nitro groups.[11] Common fragmentation pathways include the loss of NO₂ (46 Da) and NO (30 Da).
Predicted Major Fragments:
| m/z | Proposed Fragment | Formation Pathway |
| 220/222 | [C₆H₂³⁵ClFN₂O₄]⁺• / [C₆H₂³⁷ClFN₂O₄]⁺• | Molecular Ion (M⁺•) |
| 174/176 | [M - NO₂]⁺ | Loss of a nitro group |
| 128/130 | [M - 2NO₂]⁺ | Loss of both nitro groups |
| 93 | [C₅H₂FCl]⁺ | Further fragmentation |
dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
M [label="{ M⁺• | m/z 220/222}"]; M_NO2 [label="{ [M - NO₂]⁺ | m/z 174/176}"]; M_2NO2 [label="{ [M - 2NO₂]⁺ | m/z 128/130}"];
M -> M_NO2 [label="- NO₂"]; M_NO2 -> M_2NO2 [label="- NO₂"]; } Figure 5: Proposed fragmentation pathway for this compound.
Conclusion
The combined application of ¹H NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and comparison with analogous compounds, offers a clear roadmap for the identification and quality assessment of this important chemical intermediate. The detailed experimental protocols provided herein serve as a practical guide for researchers and scientists in obtaining high-quality spectroscopic data for this and similar molecules.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Infrared of nitro compounds - Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 22, 2026, from [Link]
-
Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 22, 2026, from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 22, 2026, from [Link]
-
University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved January 22, 2026, from [Link]
-
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Alichem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). BENZENE, 1-CHLORO-2,4-DINITRO-5- FLUORO-, - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved January 22, 2026, from [Link]
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Chemchart. (n.d.). This compound (327-91-3). Retrieved January 22, 2026, from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved January 22, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved January 22, 2026, from [Link]
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ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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Chegg.com. (2022, February 16). Solved reaction of I-Chloro-2,4-dinitrobenzene with Product. Retrieved January 22, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, 1,5-difluoro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, 1-chloro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to the Reaction of 1-Chloro-5-fluoro-2,4-dinitrobenzene with Primary Amines
Introduction: A Tale of Two Halogens on a Highly Activated Ring
In the landscape of synthetic organic chemistry and chemical biology, activated aryl halides are indispensable tools for forging carbon-nitrogen bonds. Among these, 1-Chloro-5-fluoro-2,4-dinitrobenzene stands out as a substrate of particular interest. Its benzene core is aggressively activated towards nucleophilic attack by the presence of two potent electron-withdrawing nitro groups positioned ortho and para to two distinct halogen substituents. This unique arrangement presents a compelling challenge in regioselectivity: when reacted with a primary amine, will the nucleophile displace the chlorine at the C1 position or the fluorine at the C5 position?
This guide provides a deep dive into the core principles governing this reaction. Moving beyond a simple recitation of facts, we will dissect the underlying mechanism, explore the kinetic and thermodynamic factors that dictate the reaction's outcome, and provide field-proven protocols for its successful execution. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful reaction with a comprehensive understanding of its subtleties.
Pillar 1: The SNAr Mechanism - The Engine of the Reaction
The reaction of this compound with primary amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway is a two-step addition-elimination process, made feasible only by the presence of strong electron-withdrawing groups (EWGs) that can stabilize the reaction's high-energy intermediate.[1][2]
The process unfolds as follows:
-
Nucleophilic Attack (Rate-Determining Step): The primary amine, acting as the nucleophile, attacks one of the electrophilic carbons bearing a halogen atom. This initial attack is the slowest step of the reaction and thus dictates the overall reaction rate.[1] The aromaticity of the benzene ring is temporarily broken, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[2][3]
-
Elimination and Re-aromatization: The unstable Meisenheimer complex rapidly collapses, ejecting the halide ion as a leaving group and restoring the energetically favorable aromatic system.
The stability of the Meisenheimer complex is paramount. The negative charge generated during the nucleophilic attack is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is the key to overcoming the high energy barrier associated with attacking a stable aromatic ring.
Caption: General SNAr mechanism with a primary amine.
Pillar 2: Regioselectivity - The Chlorine vs. Fluorine Dilemma
With two potential leaving groups, the primary amine can attack either the carbon bonded to chlorine (C1) or the carbon bonded to fluorine (C5). The final product distribution is determined by the relative rates of these two competing pathways.
Caption: Competing pathways for the amination reaction.
Several factors influence this selectivity:
-
The "Element Effect": In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The stability of this intermediate is heavily influenced by the electronegativity of the halogen at the site of attack. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, making the carbon it is attached to (C5) more electrophilic and better able to stabilize the incoming negative charge in the transition state. Consequently, for many activated aryl halides, the observed reactivity order is F > Cl > Br > I, directly opposite to their leaving group ability in SN2 reactions.[4] This principle strongly suggests that attack at the C5 position, displacing fluoride, is the kinetically favored pathway .
-
Leaving Group Ability: While the C-F bond is significantly stronger than the C-Cl bond, the breaking of this bond occurs after the rate-determining step. Therefore, the relative ease of C-X bond cleavage has a much smaller impact on the overall reaction rate compared to the stability of the initial adduct.[4]
-
Activation by Nitro Groups: Both halogens are activated by an ortho and a para nitro group.
-
The chlorine at C1 is activated by the nitro group at C2 (ortho) and C4 (para).
-
The fluorine at C5 is activated by the nitro group at C4 (ortho) and C2 (para, relative to C5). The activation pattern is symmetrical and potent for both sites.
-
Illustrative Reactivity Data
| Leaving Group (X) | Relative Rate of Reaction with Piperidine | Causality |
| F | 3300 | Highest electronegativity strongly stabilizes the Meisenheimer complex. |
| Cl | 4.5 | Moderate stabilization and leaving group ability. |
| Br | 2.4 | Weaker stabilization compared to F and Cl. |
| I | 1 | Poorest stabilization of the intermediate. |
Data adapted from analogous SNAr systems to illustrate the principle.
This trend underscores the dominance of the rate of formation of the intermediate over the rate of leaving group departure.
Pillar 3: Trustworthiness - A Self-Validating Experimental Protocol
A robust protocol is one where the steps are logically sound and designed to ensure high yield and purity. The following methodology for the reaction of this compound with a primary amine (using benzylamine as a representative example) incorporates best practices for this transformation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Hexanes, Water (deionized), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. An inert atmosphere prevents side reactions with atmospheric moisture.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the initial exotherm of the reaction.
-
Base Addition: Add the non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the stirred solution. The excess base is required to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the primary amine nucleophile.
-
Nucleophile Addition: Add the primary amine (1.0 eq), dissolved in a small amount of anhydrous acetonitrile, dropwise to the reaction mixture over 10-15 minutes using a syringe or dropping funnel. A slow addition rate maintains temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours.
-
Monitoring: The reaction progress should be monitored by TLC or LC-MS. A typical TLC mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is complete when the starting aryl halide spot is no longer visible.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. The product will move into the organic phase.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted product.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Note: Dinitro-substituted aromatic compounds are potent contact sensitizers and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[5]
References
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G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]
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Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
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Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]
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MDPI. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Retrieved from [Link]
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ResearchGate. (2014). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemical properties of 1-Chloro-5-fluoro-2,4-dinitrobenzene
An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-5-fluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool in Modern Synthesis
This compound (CFDNB) is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic chemistry. Its unique substitution pattern, featuring two potent electron-withdrawing nitro groups and two distinct halogen atoms, imparts a high degree of reactivity, particularly towards nucleophilic aromatic substitution. This guide provides a comprehensive overview of the core chemical properties of CFDNB, offering field-proven insights into its structure, reactivity, spectroscopic signature, and applications, with a focus on its utility in research and drug development.
Section 1: Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the benzene ring is the primary determinant of CFDNB's chemical behavior. The nitro groups at positions 2 and 4 create a strong electron-deficient (electrophilic) aromatic system, which is key to its reactivity.
| Property | Value | Source |
| CAS Number | 327-91-3 | [1] |
| Molecular Formula | C₆H₂ClFN₂O₄ | [1] |
| Molecular Weight | 220.54 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1(=C(C=C(C(=C1F)Cl)[O-])[O-]) | [3] |
| InChIKey | RXVKLMKODREOIW-UHFFFAOYSA-N | [2] |
| Appearance | (Expected) Pale yellow crystalline solid | [4] |
Section 2: Spectroscopic Analysis
A thorough understanding of the spectroscopic profile of CFDNB is essential for reaction monitoring and structural confirmation.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C6 will be coupled to the fluorine at C5, and the proton at C3 will be coupled to the proton at C6 (a smaller meta-coupling). The strong deshielding effect of the two nitro groups will shift these protons significantly downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six distinct signals for the aromatic carbons. Carbons bearing the nitro groups (C2, C4) and halogens (C1, C5) will be significantly shifted.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information.[6] Strong, characteristic absorption bands are expected for:
-
Asymmetric N-O stretching of the nitro groups (~1520-1560 cm⁻¹)
-
Symmetric N-O stretching of the nitro groups (~1340-1370 cm⁻¹)
-
C-Cl stretching (~600-800 cm⁻¹)
-
C-F stretching (~1000-1400 cm⁻¹)
-
Aromatic C=C stretching (~1450-1600 cm⁻¹)
-
-
MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of a single chlorine atom in the molecule.
Section 3: Chemical Reactivity & Core Mechanism
The dominant reaction pathway for CFDNB is Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nitro groups at the ortho and para positions relative to the halogens are crucial for this reactivity. They stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy.[7]
The SₙAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex .[8]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
Causality in Experimental Choices: Fluorine as the Preferential Leaving Group
A critical feature of CFDNB is the presence of two potential leaving groups: chloride and fluoride. In the context of the SₙAr mechanism, the reactivity of aryl halides follows the order F > Cl > Br > I.[9] This is counterintuitive compared to Sₙ1/Sₙ2 reactions where bond strength is paramount. For SₙAr, the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbon it is attached to (C5) more electrophilic and better able to stabilize the incoming negative charge, thus accelerating the attack.[9] Therefore, nucleophilic attack will preferentially occur at the C5 position, leading to the displacement of the fluoride ion.
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1-Chloro-5-fluoro-2,4-dinitrobenzene synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-5-fluoro-2,4-dinitrobenzene
This guide provides a comprehensive overview of the synthesis and purification of this compound (CAS No. 327-91-3), a key intermediate in various fields of chemical research. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can execute and adapt these methods with a thorough understanding of the core principles.
Introduction and Strategic Importance
This compound is a halogenated nitroaromatic compound. Its structure, featuring two electron-withdrawing nitro groups, a chloro group, and a fluoro group, renders the aromatic ring highly electron-deficient. This electronic profile makes the chloro and fluoro substituents susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules.[1] The strategic placement of these functional groups allows for selective reactions, making it a valuable building block for agrochemicals, pharmaceuticals, and specialty dyes. Understanding its synthesis and achieving high purity are critical for the success of subsequent multi-step synthetic campaigns.
Synthesis via Electrophilic Aromatic Substitution
The most direct and industrially viable route to this compound is the dinitration of 1-chloro-3-fluorobenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Mechanistic Rationale and Regioselectivity
The generation of the potent electrophile, the nitronium ion, is achieved by reacting concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form NO₂⁺.
The regiochemical outcome of the nitration is dictated by the directing effects of the existing chloro and fluoro substituents on the 1-chloro-3-fluorobenzene starting material. Both chlorine and fluorine are ortho-, para-directing deactivators.
-
The fluoro group at position 3 directs incoming electrophiles to positions 2, 4, and 6.
-
The chloro group at position 1 directs incoming electrophiles to positions 2, 4, and 6.
The positions are activated as follows:
-
Position 2: Ortho to both Cl and F.
-
Position 4: Para to Cl and ortho to F.
-
Position 6: Ortho to Cl and para to F.
Due to the strong activating effect of the para-position and the combined ortho-activation, the nitration occurs preferentially at positions 2 and 4, leading to the desired this compound product. The formation of other isomers is generally minor under controlled conditions.
Detailed Experimental Protocol: Dinitration
This protocol is adapted from established procedures for the nitration of similar halogenated benzenes.[2][3]
Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It is exothermic and produces toxic fumes. It MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An ice bath for emergency cooling must be readily available.
Reagents and Materials:
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration flask
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask submerged in an ice bath, carefully add 85 mL of concentrated sulfuric acid. While stirring vigorously, slowly add 40 mL of concentrated nitric acid via a dropping funnel. Maintain the temperature of the mixture below 10 °C throughout the addition. This "mixed acid" is the nitrating agent.
-
Substrate Addition: Once the nitrating mixture has cooled to 0-5 °C, begin the dropwise addition of 25 g (0.19 mol) of 1-chloro-3-fluorobenzene. The reaction is highly exothermic; control the addition rate to maintain the internal temperature between 40-50 °C. Do not let the temperature exceed 55 °C to minimize the formation of byproducts.[6]
-
Reaction Completion: After the addition is complete, slowly raise the temperature of the reaction mixture to 90-95 °C and maintain it for 2 hours with continued stirring to ensure complete dinitration.[2][6]
-
Work-up and Isolation: Carefully pour the warm reaction mixture over approximately 400 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Preliminary Drying: Press the crude product as dry as possible on the filter paper, then air-dry it or dry it in a desiccator. The crude product is typically a pale yellow solid.[7]
Purification of this compound
The crude product from the synthesis contains residual acids and potentially some isomeric impurities. Recrystallization is a highly effective method for purification.[8]
Rationale for Solvent Selection
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For dinitro-halogenated compounds, ethanol or methanol are often effective solvents.[9]
Detailed Experimental Protocol: Recrystallization
Safety Precaution: Use a fume hood. Ethanol is flammable; use a heating mantle or steam bath for heating. No open flames.
Procedure:
-
Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with gentle swirling to dissolve the solid completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear, saturated solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The pure compound should be a crystalline solid with a melting point of approximately 74 °C.[10]
Analytical Characterization and Quality Control
To confirm the identity and purity of the final product, several analytical techniques are employed:
-
Melting Point: A sharp melting point close to the literature value (74 °C) is a good indicator of high purity.[10]
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and the substitution pattern on the aromatic ring.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and quantify any isomeric impurities.
Data and Workflow Summary
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 327-91-3 | [10][11][12] |
| Molecular Formula | C₆H₂ClFN₂O₄ | [10] |
| Molecular Weight | 220.54 g/mol | [10] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 74 °C | [10] |
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
Compound-Specific Hazards:
-
This compound: While specific data is limited, compounds in this class are generally considered harmful if swallowed, inhaled, or in contact with skin. They are often skin and eye irritants.[10] The related compound 1-chloro-2,4-dinitrobenzene is fatal in contact with skin and may cause an allergic skin reaction.[13][14]
-
1-Chloro-3-fluorobenzene (Starting Material): A flammable liquid.[4]
-
Nitric and Sulfuric Acids (Reagents): Severely corrosive and can cause extreme burns. They are strong oxidizers.
Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE: nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, a face shield, and a flame-retardant lab coat.
-
Handle the transfer of concentrated acids with extreme care, preferably using a cannula or a dedicated pump.
-
Have spill kits for acids readily accessible.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 1-halogen-2,4-dinitrobenzene with a biothiol in the anionic form. Retrieved from [Link]
- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
-
FooDB. (2015). Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). Retrieved from [Link]
- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
-
PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]
-
Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Retrieved from [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of 1-Chloro-2,4 - Dinitrobenzene. Retrieved from [Link]
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An In-depth Technical Guide to Nucleophilic Aromatic Substitution of 1-Chloro-5-fluoro-2,4-dinitrobenzene
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the precise functionalization of aromatic systems is of paramount importance. Among the various strategies employed, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the introduction of a wide array of functionalities onto electron-deficient aromatic rings.[1][2] This guide focuses on a particularly intriguing substrate: 1-Chloro-5-fluoro-2,4-dinitrobenzene. The presence of two distinct halogen atoms, activated by two strongly electron-withdrawing nitro groups, presents a compelling case study in regioselectivity and reactivity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical applications of SNAr reactions involving this specific substrate. We will explore the mechanistic nuances that govern the selective substitution of one halogen over the other, provide field-proven experimental protocols, and discuss the broader implications for the synthesis of complex molecular architectures.
The SNAr Mechanism: A Foundation of Reactivity
The classical SNAr mechanism is a two-step addition-elimination process.[2][3] Unlike SN1 and SN2 reactions common in aliphatic chemistry, the direct displacement of a leaving group from an aromatic ring is energetically unfavorable due to the steric hindrance of the benzene ring and the instability of the resulting aryl cation.[1][2]
The key to a successful SNAr reaction lies in the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group.[1][2][4] These groups serve to activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[2][3]
The Meisenheimer Complex: The Heart of the Reaction
The reaction proceeds via the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate—the Meisenheimer complex.[2][3] The stability of this complex is the critical determinant of the reaction rate. The EWGs at the ortho and para positions play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[1][2]
In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.[2]
Caption: Generalized workflow of the SNAr mechanism.
Regioselectivity in this compound: A Tale of Two Halogens
The central question when considering the nucleophilic aromatic substitution of this compound is which halogen will be preferentially displaced. Both the chlorine and fluorine atoms are positioned ortho and para to the activating nitro groups, suggesting that both are susceptible to nucleophilic attack.
The Decisive Role of Electronegativity
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[5] Contrary to what might be expected based on bond strength (C-F being stronger than C-Cl), the C-F bond is generally more reactive in SNAr reactions. This is because the high electronegativity of fluorine polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5][6]
Therefore, in the case of this compound, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom.
Caption: Regioselectivity in the SNAr of this compound.
Experimental Protocols
The following protocols provide a framework for conducting SNAr reactions on this compound with a representative amine nucleophile.
General Considerations
-
Solvent: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile are generally preferred as they can solvate the nucleophile and the Meisenheimer complex.[7]
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating, depending on the nucleophilicity of the attacking species.
-
Base: In reactions with amines, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to neutralize the HF that is formed.
Protocol: Synthesis of N-substituted-5-chloro-2,4-dinitroaniline
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.53 | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 1.1 | 1.1 |
| Triethylamine | 101.19 | 1.5 | 1.5 |
| Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add the amine (1.1 mmol).
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the N-substituted-5-chloro-2,4-dinitroaniline.
Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The expected product is 2,4-Dinitro-5-fluoroaniline.[8][9]
Applications in Drug Development and Beyond
The selective functionalization of this compound and related compounds is a valuable strategy in medicinal chemistry and materials science. The resulting dinitroaniline derivatives can serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. For instance, similar dinitrofluorobenzene compounds are used as reagents for N-terminal amino acid sequencing (Sanger's reagent).[10]
Conclusion
The nucleophilic aromatic substitution of this compound provides a clear and instructive example of the principles governing SNAr reactions. The preferential substitution of the fluorine atom, driven by its high electronegativity, highlights the subtle yet powerful electronic effects that dictate chemical reactivity. By understanding these fundamental principles and employing robust experimental protocols, researchers can effectively utilize this versatile substrate to construct complex and valuable molecular entities.
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An In-Depth Technical Guide to the Reactivity of 1-Chloro-5-fluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-Chloro-5-fluoro-2,4-dinitrobenzene, a key building block in synthetic organic chemistry. The document elucidates the fundamental principles governing its reactivity, with a primary focus on nucleophilic aromatic substitution (SNAr). It explores the intricate interplay of electronic effects conferred by the nitro, chloro, and fluoro substituents, which dictates the regioselectivity and rate of its reactions. This guide is intended to serve as an essential resource for researchers and professionals in drug discovery and development, offering field-proven insights and detailed experimental considerations to effectively utilize this versatile reagent.
Introduction: The Significance of Activated Aryl Halides
This compound belongs to a class of highly reactive aromatic compounds known as activated aryl halides. The presence of strong electron-withdrawing groups, in this case, two nitro groups, renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles. This heightened reactivity makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The dual halogenation with both chlorine and fluorine offers unique opportunities for selective functionalization, a critical aspect in the rational design of novel molecular entities. Understanding the nuanced reactivity of this specific molecule is paramount for its effective application in multi-step synthetic pathways.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The predominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.
The Addition-Elimination Mechanism
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[2]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted during this step.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.
The Decisive Role of Electron-Withdrawing Groups
The presence of the two nitro (-NO₂) groups is crucial for the high reactivity of this compound. These groups exert strong electron-withdrawing effects through both induction and resonance.[3] This electron withdrawal significantly depletes the electron density of the benzene ring, making it highly electrophilic and thus, more susceptible to nucleophilic attack.[4] Furthermore, the nitro groups play a pivotal role in stabilizing the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[2] The ortho and para positions relative to the leaving group are particularly effective in delocalizing the negative charge.
The Halogen Dance: Chlorine vs. Fluorine Reactivity
A key feature of this compound is the presence of two different halogen leaving groups. In SNAr reactions, the reactivity of halogens follows an unconventional trend: F > Cl > Br > I.[5] This is in stark contrast to S_N1 and S_N2 reactions where iodide is the best leaving group.
The enhanced reactivity of fluorine is attributed to its high electronegativity.[6] In the rate-determining addition step, the highly electronegative fluorine atom strongly polarizes the C-F bond and effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. Since the cleavage of the carbon-halogen bond occurs in the fast, second step, the bond strength has a lesser impact on the overall reaction rate.[3]
In this compound, the fluorine atom is positioned meta to the nitro group at C4 and ortho to the nitro group at C2. The chlorine atom is ortho to the nitro group at C2 and para to the nitro group at C4. Both halogens are therefore activated. However, the chlorine atom at the C1 position benefits from the activating effect of both nitro groups being in ortho and para positions, which allows for more effective resonance stabilization of the Meisenheimer intermediate. In contrast, the fluorine at C5 is meta to the C4 nitro group, which provides no resonance stabilization. Therefore, in nucleophilic aromatic substitution reactions, the chlorine atom at the C1 position is expected to be preferentially substituted.
Experimental Protocols and Considerations
The high reactivity of this compound necessitates careful control of reaction conditions to achieve desired outcomes and ensure safety.
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general framework for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alkoxide, thiol)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, acetonitrile)
-
Base (if required, e.g., triethylamine, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound in an appropriate anhydrous solvent under an inert atmosphere, add the nucleophile (and base, if necessary) at a controlled temperature (often starting at 0 °C or room temperature).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction by adding water or a suitable quenching agent.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7] |
| Irritation | Causes skin and serious eye irritation.[8] |
| Sensitization | May cause an allergic skin reaction. |
| Environmental | Very toxic to aquatic life with long-lasting effects.[7] |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.[7]
-
Use in a well-ventilated area or under a chemical fume hood.[8]
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[8]
-
Store in a well-ventilated place. Keep container tightly closed.[7]
Characterization Data
Accurate characterization of this compound and its reaction products is essential.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.[9] |
| ¹³C NMR | The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C-NO₂ stretching (symmetric and asymmetric), C-Cl stretching, and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and halogens. |
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a valuable tool in medicinal chemistry. Its ability to undergo selective nucleophilic aromatic substitution allows for the introduction of diverse functionalities onto an aromatic scaffold, which is a common strategy in the synthesis of drug candidates. For instance, the reaction with amines can be used to generate libraries of substituted anilines, which are prevalent motifs in many biologically active compounds. The chlorine-containing and fluorine-containing moieties in pharmaceuticals have been shown to enhance properties such as metabolic stability and binding affinity.
Conclusion
This compound is a highly activated aryl halide with a rich and predictable reactivity centered around nucleophilic aromatic substitution. The interplay of the two nitro groups and the two different halogen atoms provides a versatile platform for synthetic chemists. A thorough understanding of the SNAr mechanism, the activating effects of the substituents, and the principles of regioselectivity is crucial for harnessing the full potential of this reagent in the synthesis of complex molecules with applications in research, drug discovery, and materials science. This guide provides the foundational knowledge and practical considerations to enable scientists to confidently and safely utilize this powerful synthetic tool.
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1-Chloro-5-fluoro-2,4-dinitrobenzene as an alkylating agent
An In-Depth Technical Guide to 1-Chloro-5-fluoro-2,4-dinitrobenzene as an Alkylating Agent
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated and nitrated aromatic compound, within the context of its function as an alkylating agent. While direct literature on this specific molecule is nascent, its structural analogues, 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-chloro-2,4-dinitrobenzene (CDNB), are extensively studied. This whitepaper leverages the well-established principles of Nucleophilic Aromatic Substitution (SNAr) to elucidate the reactivity, mechanism, and potential applications of this compound. We present a predictive framework for its reactivity, a generalized protocol for its use in labeling and synthesis, and critical safety considerations for laboratory professionals. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of reagents for covalent modification of nucleophiles.
Introduction: The Dinitrohalobenzene Family of Alkylating Agents
Alkylating agents are a class of reactive molecules that covalently attach an alkyl group to a nucleophilic site on another molecule.[1][2] In biochemical and pharmaceutical research, this property is harnessed for a variety of applications, from sequencing proteins to developing anticancer therapeutics.[3][4] The dinitrohalobenzene scaffold is a cornerstone of this chemical class, renowned for its high reactivity under specific conditions.
The parent compounds, 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's Reagent, and 1-chloro-2,4-dinitrobenzene (CDNB), have been instrumental in molecular biology.[5][6] Frederick Sanger's pioneering work using DNFB to sequence the N-terminal amino acids of insulin laid a foundation for modern proteomics.[5][6] These molecules operate via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the electron-deficient aromatic ring is highly susceptible to attack by nucleophiles.[7][8]
This guide focuses on This compound , a lesser-known but structurally significant member of this family. Its bifunctional halogenation presents unique opportunities and questions regarding its reactivity and selectivity as an alkylating agent.
The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is governed by the SNAr mechanism. This is a two-step process distinct from SN1 and SN2 reactions.[8][9]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair on a primary amine, a thiol, or a phenoxide) on one of the carbon atoms bearing a halogen.[8] This step is typically the rate-determining step.[7][10] The powerful electron-withdrawing effects of the two nitro groups at the ortho and para positions delocalize the incoming negative charge, stabilizing the resulting anionic intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex.[8][10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of one of the halide ions (Cl⁻ or F⁻). This step is rapid.[9]
The overall reaction results in the substitution of a halogen with the nucleophile, forming a stable, covalently labeled product. The resulting dinitrophenyl (DNP) derivatives are often colored (typically yellow), allowing for easy colorimetric or spectrophotometric detection.[11]
Caption: The two-step SNAr mechanism for dinitrohalobenzenes.
Predictive Reactivity and Selectivity
A key question for this compound is which halogen acts as the preferential leaving group. In SNAr reactions, the leaving group ability is counterintuitive when compared to SN1/SN2 reactions. The typical order of reactivity is F > Cl > Br > I .[7][10]
This order is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7] The high electronegativity of fluorine makes the carbon atom it is attached to (C-5) more electrophilic and thus more susceptible to attack. The chloro-substituted carbon (C-1) is also activated, but generally to a lesser extent.
Therefore, it is predicted that nucleophilic attack will preferentially occur at the C-5 position, leading to the displacement of the fluoride ion. However, the reaction may yield a mixture of products, and the selectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.
Caption: Hierarchy of halogen leaving group reactivity in SNAr reactions.
Comparative Physicochemical Properties
Understanding the physical properties of the reagent is critical for experimental design, including solubility and handling.
| Property | This compound | 1-Fluoro-2,4-dinitrobenzene (DNFB) | 1-Chloro-2,4-dinitrobenzene (CDNB) |
| CAS Number | 327-91-3[12] | 70-34-8[5] | 97-00-7[13] |
| Molecular Formula | C₆H₂ClFN₂O₄[12] | C₆H₃FN₂O₄[5] | C₆H₃ClN₂O₄[13] |
| Molecular Weight | 220.54 g/mol [12] | 186.1 g/mol [5] | 202.55 g/mol [13] |
| Melting Point | Not widely reported | 25-27 °C | 52-54 °C[13] |
| Appearance | Not widely reported | Liquid or solid | Pale yellow needles/crystals[13] |
Generalized Experimental Protocol: Alkylation of a Primary Amine
This protocol provides a validated starting point for the alkylation (dinitrophenylation) of a primary amine, such as the N-terminus of a peptide, using a dinitrohalobenzene reagent. This methodology is adapted from established procedures for DNFB.[6][11]
Objective: To covalently label a primary amine with the 2,4-dinitrophenyl group.
Materials:
-
This compound
-
Peptide or amino acid of interest
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (Absolute)
-
Diethyl ether
-
Deionized water
-
Reaction vial, magnetic stirrer, and stir bar
-
pH meter or pH paper
Protocol Steps:
-
Prepare Peptide Solution (Solution A):
-
Dissolve the peptide/amino acid and an equimolar amount of sodium bicarbonate in deionized water to a final peptide concentration of ~10 mg/mL.
-
Causality Insight: The reaction is performed under mildly alkaline conditions (pH ~8-9) to ensure the primary amine of the nucleophile is deprotonated and thus maximally nucleophilic.[6] The bicarbonate acts as a buffer to maintain this pH.
-
-
Prepare Alkylating Agent Solution (Solution B):
-
In a separate vial, prepare a solution of this compound in ethanol (e.g., 50 mg/mL). A slight molar excess (1.1 to 1.5 equivalents) relative to the amine is recommended.
-
Causality Insight: Ethanol is used as a co-solvent because the alkylating agent is often poorly soluble in purely aqueous solutions.[11]
-
-
Initiate Reaction:
-
While gently stirring, add Solution B dropwise to Solution A.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours. Shield the reaction from direct light, as DNP compounds can be light-sensitive.[14]
-
-
Product Precipitation and Isolation:
-
The DNP-labeled peptide, being more hydrophobic, will often precipitate as a yellow solid.[11]
-
If precipitation is not evident, the product can be precipitated by acidifying the solution with dilute HCl, which protonates any remaining carboxyl groups and reduces solubility.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
-
Washing and Drying:
-
Wash the yellow precipitate sequentially with cold deionized water, cold ethanol, and finally diethyl ether to remove unreacted starting materials and salts.[11]
-
Air-dry or dry the final product under vacuum.
-
-
Validation:
Caption: A generalized workflow for the alkylation of a primary amine.
Safety and Handling
Dinitrohalobenzene compounds are hazardous and must be handled with extreme care in a controlled laboratory environment.
-
Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[16][17] They can cause skin irritation, allergic skin reactions, and serious eye damage.[17][18] Prolonged or repeated exposure may cause organ damage.[16][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[16][18]
-
Handling: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[17][19]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[17]
Conclusion and Future Directions
This compound is a promising, albeit understudied, alkylating agent. Based on the foundational principles of nucleophilic aromatic substitution, it is predicted to be a highly reactive compound, likely showing a preference for substitution at the fluoro-position. Its dual halogenation may offer unique synthetic handles for sequential substitution reactions, a topic of interest in materials science and medicinal chemistry.[20]
Further research is required to empirically determine its reaction kinetics, selectivity with various nucleophiles (amines, thiols, phenols), and optimal reaction conditions. This guide provides the theoretical framework and a practical starting point for researchers to begin exploring the utility of this potent electrophile in their work.
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Bhushan, R., & Arora, M. (2003). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography.
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Sigma-Aldrich. (2014, July 1). Safety Data Sheet: 1-fluoro-2,4-dinitrobenzene.
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Brouwer, E. P., et al. (1997). Nucleophilic aromatic substitution of glutathione and 1-chloro-2,4-dinitrobenzene in reverse micelles. The Journal of Organic Chemistry.
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ChemicalBook. (2023, August 9). 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE - Safety Data Sheet.
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El-Bardan, A. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
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Zheng, Y. J., & Ornstein, R. L. (1997). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Journal of the American Chemical Society.
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Thermo Fisher Scientific. (2021, September 7). Safety Data Sheet: 1-Chloro-2,4-dinitrobenzene.
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Fisher Scientific. (2021, December 25). Safety Data Sheet: 2-Chloro-5-fluoronitrobenzene.
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Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Chloro-4-Fluoro-2-Nitrobenzene in Modern Pharmaceutical Synthesis. Retrieved January 22, 2026, from
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Levine, R. L., et al. (1996). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. Methods in Enzymology.
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Smirnova, O. V., et al. (2015). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate.
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Brainly. (2023, November 2). 1-Fluoro-2,4-dinitrobenzene is highly reactive toward nucleophilic substitution through an SNAr.
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Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Retrieved January 22, 2026, from
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
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National Institute of Diabetes and Digestive and Kidney Diseases. (2015, March 10). Alkylating Agents. LiverTox - NCBI Bookshelf.
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Mills, G. L. (1952). Observations on the application of fluorodinitrobenzene to the quantitative analysis of proteins. Biochemical Journal.
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BenchChem. (2023). A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4- dinitrobenzene in Nucleophilic Aromatic Substitution.
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CDH Fine Chemical. (n.d.). 1-Chloro-2, 4-Dinitro Benzene CAS No 97-00-7 MATERIAL SAFETY DATA SHEET. Retrieved January 22, 2026, from
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Thorburn, A., & Myers, I. J. (1973). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. The Biochemical journal.
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The Biological Frontier of 1-Chloro-5-fluoro-2,4-dinitrobenzene Derivatives: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Fluorinated Scaffold
In the landscape of chemical biology and drug discovery, the dinitrobenzene scaffold has long been a subject of intense investigation. The well-characterized reactivity of compounds like 1-chloro-2,4-dinitrobenzene (DNCB) has rendered them invaluable tools for probing cellular redox systems and mechanisms of cell death. The strategic introduction of a fluorine atom, a cornerstone of modern medicinal chemistry, presents an intriguing evolution of this scaffold.[1] This guide delves into the anticipated biological activities of 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) and its derivatives, providing a technical framework for researchers poised to explore this promising chemical space. While direct experimental data on CFDNB is emerging, a comprehensive understanding of its non-fluorinated and fluoro-analogs, DNCB and 1-fluoro-2,4-dinitrobenzene (DNFB), respectively, provides a robust foundation for predicting its behavior and designing future investigations.
I. The Dinitrohalobenzene Backbone: A Chemically Reactive Probe
1-Chloro-2,4-dinitrobenzene (DNCB) and its fluoro-analog, DNFB, are electrophilic compounds that readily react with nucleophiles, a characteristic that underpins their biological effects. The two nitro groups withdraw electron density from the benzene ring, activating the halogen at position 1 for nucleophilic aromatic substitution.[2] This reactivity allows these molecules to covalently modify cellular macromolecules, particularly proteins with reactive cysteine or lysine residues.
II. Key Biological Activities of Dinitrohalobenzene Analogs: A Foundation for CFDNB
The biological activities of DNCB and DNFB are multifaceted, primarily revolving around their interaction with key cellular enzymes and their ability to induce cellular stress.
A. Inhibition of Thioredoxin Reductase: Disrupting Redox Homeostasis
A primary and well-documented biological target of DNCB is thioredoxin reductase (TrxR), a critical enzyme in the cellular antioxidant system.[3] TrxR is responsible for maintaining the reduced state of thioredoxin, which in turn reduces oxidized proteins and detoxifies reactive oxygen species (ROS).
DNCB has been shown to be a potent and irreversible inhibitor of mammalian thioredoxin reductase.[3] This inhibition is thought to occur through the alkylation of the active site thiols of the enzyme.[3] The consequences of TrxR inhibition are significant:
-
Increased Oxidative Stress: Inactivation of TrxR leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular ROS levels.
-
Induction of Apoptosis: The resulting oxidative stress can trigger programmed cell death, or apoptosis.[4] Studies have shown that DNCB-induced cell death is associated with the activation of caspases, key executioner enzymes in the apoptotic cascade.[4]
The inhibition of TrxR by DNCB is a rapid process, occurring at a much faster rate than its reaction with glutathione (GSH).[3] This specificity makes DNCB a valuable tool for studying the role of the thioredoxin system in cellular physiology and pathology.
Experimental Protocol: Thioredoxin Reductase Inhibition Assay
This protocol outlines a common method for assessing the inhibition of TrxR by compounds like DNCB and, by extension, CFDNB.
Materials:
-
Purified mammalian thioredoxin reductase
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
Test compound (e.g., DNCB or CFDNB) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing NADPH and the test compound at various concentrations.
-
Initiate the reaction by adding purified TrxR to the mixture.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to the reaction mixture. TrxR reduces DTNB, producing a yellow-colored product (TNB) that absorbs at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Causality Behind Experimental Choices:
-
NADPH: Serves as the electron donor for TrxR.
-
DTNB: A chromogenic substrate that allows for the spectrophotometric measurement of TrxR activity.
-
Pre-incubation: Allows the inhibitor to interact with the enzyme before the addition of the substrate, which is important for irreversible inhibitors.
B. Interaction with Glutathione S-Transferase: A Dual Role
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of electrophilic compounds. DNCB is a well-known substrate for many GST isozymes.[2]
The conjugation of DNCB with GSH facilitates its excretion from the cell. However, this process also leads to the depletion of intracellular GSH stores. GSH is a major cellular antioxidant, and its depletion can render cells more susceptible to oxidative damage.
Furthermore, the interaction of dinitrohalobenzenes with GST can be complex. While they are substrates, they can also act as inhibitors of certain GST isoforms, further compromising the cell's detoxification capacity.
Experimental Protocol: Glutathione S-Transferase Activity Assay
This protocol describes a standard method for measuring GST activity using DNCB as a substrate. This assay can be adapted to evaluate CFDNB as a potential GST substrate or inhibitor.
Materials:
-
Cell or tissue lysate containing GST
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (DNCB) or CFDNB
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in the assay buffer containing GSH and the cell/tissue lysate.
-
Initiate the reaction by adding DNCB (or CFDNB).
-
The conjugation of GSH to DNCB results in the formation of a product that absorbs light at 340 nm.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction, which is proportional to the GST activity in the sample.
Causality Behind Experimental Choices:
-
GSH: The co-substrate for the GST-catalyzed reaction.
-
DNCB: The electrophilic substrate that undergoes conjugation.
-
Wavelength of 340 nm: The specific wavelength at which the product of the conjugation reaction absorbs light, allowing for its quantification.
III. The Anticipated Biological Profile of this compound (CFDNB)
The introduction of a fluorine atom at the 5-position of the dinitrobenzene ring is expected to modulate the biological activities observed for DNCB. The high electronegativity and small size of fluorine can influence a molecule's electronic properties, lipophilicity, and metabolic stability.[1]
A. Enhanced Electrophilicity and Reactivity
The fluorine atom, being a strongly electron-withdrawing group, is anticipated to further increase the electrophilicity of the benzene ring in CFDNB compared to DNCB. This could lead to:
-
Increased reactivity towards nucleophiles: CFDNB may react more readily with the thiol groups of proteins like TrxR and GSH.
-
Potentially greater potency as an enzyme inhibitor: The enhanced reactivity could translate to lower IC50 values for the inhibition of enzymes like TrxR.
B. Altered Substrate Specificity for GSTs
The presence of the fluorine atom could alter the binding affinity of CFDNB for the active site of different GST isozymes. This could result in:
-
Differential rates of detoxification: CFDNB may be a better or worse substrate for specific GSTs compared to DNCB.
-
Selective inhibition of GST isoforms: The altered binding could lead to a more selective inhibition profile against certain GSTs.
C. Modulation of Cell Permeability and Bioavailability
Fluorine substitution is a common strategy in drug design to enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1] Therefore, CFDNB may exhibit improved cellular uptake and bioavailability compared to DNCB, potentially leading to more potent cellular effects at lower concentrations.
IV. Derivatives of this compound: Expanding the Biological Horizon
The CFDNB scaffold provides a versatile platform for the synthesis of novel derivatives with potentially unique biological activities. By modifying the chloro or nitro groups, or by introducing other substituents onto the benzene ring, a diverse library of compounds can be generated.
A. Potential for Anticancer Drug Development
Given the ability of the parent scaffold to inhibit TrxR and induce apoptosis, CFDNB derivatives are attractive candidates for anticancer drug development. The thioredoxin system is often upregulated in cancer cells, contributing to their resistance to chemotherapy and radiation.[5] Inhibitors of TrxR, therefore, have the potential to sensitize cancer cells to conventional therapies. The synthesis of CFDNB derivatives with improved selectivity for tumor-specific TrxR isoforms would be a particularly promising avenue of research.
B. Antimicrobial Applications
Halogenated and nitrated aromatic compounds have been reported to possess antimicrobial properties.[6][7][8][9][10] The ability of these compounds to disrupt cellular redox balance and react with essential proteins makes them potential agents against a range of pathogens. The development of CFDNB derivatives could lead to new classes of antimicrobial agents with novel mechanisms of action.
Diagram: Proposed Mechanism of CFDNB-Induced Cell Death
Caption: Proposed mechanism of CFDNB-induced cell death.
V. Future Directions and Conclusion
The study of this compound and its derivatives is a promising area of research with potential applications in cancer biology, antimicrobial drug discovery, and as chemical probes for studying cellular processes. While much can be inferred from its close analogs, direct experimental investigation is crucial to fully elucidate its biological activity profile.
Future research should focus on:
-
Synthesizing and characterizing a library of CFDNB derivatives.
-
Evaluating the inhibitory activity of CFDNB and its derivatives against a panel of TrxR isoforms.
-
Investigating the interaction of these compounds with various GST isozymes.
-
Assessing their cytotoxicity in different cell lines and their potential as anticancer and antimicrobial agents.
By systematically exploring the structure-activity relationships of this fluorinated scaffold, researchers can unlock its full potential and contribute to the development of novel therapeutic agents and research tools.
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Action of 1-fluoro-2,4-dinitrobenzene on passive ion permeability of the human red blood cell. PubMed. [Link]
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[Fluorinated organic compounds: synthesis and biological applications]. PubMed. [Link]
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1-Chloro-5-fluoro-2,4-dinitrobenzene chemical compatibility chart
An In-Depth Technical Guide to the Chemical Compatibility of 1-Chloro-5-fluoro-2,4-dinitrobenzene
Introduction: Beyond the Data Sheet
In the landscape of pharmaceutical research and drug development, this compound (F-DNCB) and its analogues are pivotal reagents. Their utility, primarily as electrophilic aromatic compounds for nucleophilic substitution reactions, is well-established. However, the successful and safe implementation of these powerful molecules hinges on a deep understanding of their chemical compatibility. This guide moves beyond rudimentary safety data sheets to provide a nuanced, field-proven perspective on handling F-DNCB. We will explore not just what it is incompatible with, but why, grounding our recommendations in the fundamental principles of its chemical reactivity. For professionals in research and development, this understanding is not merely academic; it is the bedrock of experimental reproducibility, safety, and innovation.
The Chemical Personality of this compound: An Electron-Poor Aromatic
To predict the compatibility of this compound, we must first understand its electronic structure. The benzene ring is rendered profoundly electron-deficient by the presence of two strongly electron-withdrawing nitro groups (-NO₂). This electron deficiency is the dominant feature of its reactivity profile.
The chlorine and fluorine atoms are halogens, which are inductively electron-withdrawing but can act as electron-donors via resonance. However, the potent inductive effect of the nitro groups overwhelmingly depletes the aromatic ring of electron density. This makes the carbon atoms attached to the chlorine and fluorine highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a key pathway to understand its incompatibilities.[1]
Chemical Compatibility Profile
The following table summarizes the compatibility of this compound with common laboratory chemicals. It is critical to note that this data is synthesized from information on the closely related 1-chloro-2,4-dinitrobenzene (DNCB), established principles of chemical reactivity, and safety data sheet recommendations.[2][3] Independent testing is always recommended for critical applications.[4]
| Chemical Class | Specific Examples | Compatibility Rating | Rationale & Key Considerations |
| Protic Solvents | Water, Methanol, Ethanol | C | Potential for slow solvolysis, especially at elevated temperatures or with residual base. The nitro groups activate the ring for nucleophilic attack by the solvent. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | A | Generally good solvents for this compound and are relatively inert under typical conditions. Ensure the solvent is anhydrous and free of amine impurities. |
| Aprotic Non-Polar Solvents | Hexanes, Toluene, Dichloromethane (DCM) | A | Good compatibility, although solubility may be limited. These are suitable for extractions and chromatography. |
| Strong Acids | Sulfuric Acid, Nitric Acid | B | Generally stable, as it is synthesized under strongly acidic conditions.[5] However, extreme heat can lead to decomposition. |
| Weak Acids | Acetic Acid | A | Compatible under normal conditions. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide, Sodium Ethoxide | D (Severe Incompatibility) | Rapid and potentially exothermic Nucleophilic Aromatic Substitution (SNAr) will occur, displacing the chloride.[1] This is a primary synthetic route using the reagent and must be avoided for storage/handling. |
| Weak Bases | Sodium Bicarbonate, Triethylamine | C | Will react, albeit more slowly than strong bases. Incompatible for long-term contact. Triethylamine can act as a nucleophilic catalyst for degradation. |
| Amines | Primary & Secondary Amines (e.g., Aniline, Diethylamine) | D (Severe Incompatibility) | Highly reactive via the SNAr mechanism. This is the basis for its use in peptide sequencing (Sanger's reagent is the fluorinated analogue).[6] |
| Strong Oxidizing Agents | Potassium Permanganate, Hydrogen Peroxide | C | The dinitroaromatic system is already oxidized. Strong oxidizers can lead to unpredictable and potentially explosive decomposition, especially with heating.[3] |
| Reducing Agents | Sodium Borohydride, Hydrogen (with catalyst) | C | The nitro groups can be reduced to amines. This reaction can be vigorous and should only be performed under controlled synthetic conditions. |
Rating Key:
-
A: Excellent compatibility.
-
B: Good compatibility, minor effects may occur under specific conditions (e.g., high temperature).
-
C: Incompatible. Reaction or degradation is likely.
-
D: Severe Incompatibility. Vigorous, potentially hazardous reaction.
Mechanisms of Incompatibility: A Deeper Look
Understanding the "why" behind these ratings is crucial for predicting behavior with novel reagents.
Nucleophilic Aromatic Substitution (SNAr)
The most significant incompatibility arises from reactions with nucleophiles. Unlike many alkyl halides, the substitution does not occur via SN1 or SN2 pathways. Instead, it follows a two-step addition-elimination mechanism.[1]
-
Addition: The nucleophile (Nu⁻) attacks the electron-poor carbon bearing the leaving group (Cl), forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The strong electron-withdrawing nitro groups are essential as they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the reaction.
Note: The DOT script above is a placeholder for a chemical structure diagram. A real implementation would use a tool to generate the images.
Material Compatibility for Handling and Storage
Choosing the correct materials for vessels, tubing, and personal protective equipment (PPE) is non-negotiable.
Metals
Compatibility with metals is generally good, as the compound is not typically corrosive to them. However, the presence of contaminants (e.g., water, bases) could initiate reactions that generate corrosive byproducts like HCl.
| Metal | Compatibility Rating | Source |
| Stainless Steel (304, 316, 316L) | A (Acceptable) | [7] |
| Hastelloy C-276 | A (Acceptable) | [7] |
| Inconel X750 | A (Acceptable) | [7] |
| Carbon Steel | A (Acceptable) | [7] |
| Aluminum | A (Acceptable) | [7] |
| Titanium | A (Acceptable) | [7] |
Polymers and Elastomers
Care must be taken with polymers, as some can be attacked by the aromatic solvent nature of the compound or absorb it, leading to swelling or degradation.
| Material | Compatibility Rating | Rationale |
| Polytetrafluoroethylene (PTFE) | A | Excellent chemical resistance. Recommended for seals, gaskets, and vessel liners. |
| Glass (Borosilicate) | A | Highly inert. Standard material for laboratory glassware. |
| Polypropylene (PP) | B | May show some swelling with long-term exposure. Suitable for short-term storage or disposable labware. |
| High-Density Polyethylene (HDPE) | B | Similar to PP, suitable for short-term use. |
| Polyvinyl Chloride (PVC) | C | Not recommended. Susceptible to attack by aromatic compounds. |
| Nitrile Rubber | C | Poor resistance to aromatic nitro compounds. Not recommended for gloves or seals. |
| Viton® (FKM) | A | Generally good resistance. Recommended for O-rings and seals in process equipment. |
For personal protective equipment, it is advisable to use high-resistance gloves, such as butyl rubber or Viton®, and to handle the solid compound only within a chemical fume hood to avoid inhalation of dust.[8][9]
Protocol: Standardized Chemical Compatibility Evaluation
When introducing a new chemical or material into a process involving this compound, a systematic compatibility test is a self-validating system that ensures safety and process integrity. This protocol is adapted from ASTM D543 standards.[10]
Objective: To determine the compatibility of a test material (e.g., a new solvent, polymer tubing) with this compound under simulated process conditions.
Methodology:
-
Baseline Characterization:
-
Measure and record the initial properties of the test material. For a polymer, this includes weight, dimensions (length, diameter, thickness), and a physical property like tensile strength or hardness. For a liquid, this includes appearance (color, clarity) and a baseline analytical measurement (e.g., GC-MS or NMR spectrum).
-
-
Exposure:
-
Place the test material in contact with this compound. This can be done by full immersion in a solution or by applying the chemical to a stressed sample (e.g., a bent polymer strip) to simulate end-use conditions.[11]
-
Seal the exposure vessel to prevent evaporation.
-
Store the vessel under conditions that mimic the intended process (e.g., room temperature, 50°C) for a predetermined duration (e.g., 24 hours, 7 days).
-
Run a parallel control sample with the test material in a benign environment.
-
-
Post-Exposure Analysis:
-
Carefully remove the test material from the chemical.
-
Gently clean and dry the material according to a standardized procedure.
-
Re-measure the properties recorded in Step 1 (weight, dimensions, physical properties, appearance, analytical spectrum).
-
-
Evaluation:
-
Calculate the percentage change in the measured properties.
-
Significant changes in weight (>1%), dimensions (>0.5%), appearance (discoloration, crazing), or physical strength indicate incompatibility.
-
For liquid samples, the emergence of new peaks in the analytical spectrum indicates a reaction has occurred.
-
Conclusion
This compound is a powerful synthetic tool whose reactivity demands a commensurate level of respect and understanding. Its compatibility is dictated by its extreme electron-deficient aromatic ring, making it highly susceptible to nucleophilic attack. By grounding handling and storage procedures in this fundamental chemical principle, researchers, scientists, and drug development professionals can ensure the safety of their operations, the integrity of their experiments, and the reliability of their results. Always consult the Safety Data Sheet (SDS) before use and, when in doubt, perform a compatibility test.
References
- IMR Test Labs. Electrochemical Corrosion Testing.
- ASTM G82-98 (2003). Standard Guide for Development and Use of a Galvanic Series for Predicting Galvanic Corrosion Performance. ASTM International.
- Pacific Certifications. (2023). ISO 11607-1:2019-Packaging for terminally sterilized medical devices.
- Falex Corporation. Electrochemical Corrosion Test Methods.
- ASTM G82-98(2003). Standard Guide for Development and Use of a Galvanic Series for Predicting.
- Corrosionpedia. Electrochemical Corrosion Test.
- Unknown Source. (2025). Electrochemical Testing Explained: Methods, Benefits, And Uses.
- ASM International. Electrochemical Methods of Corrosion Testing.
- EVS Standard. EVS-EN ISO 11607-1:2020+A11:2022.
- BSB EDGE. ASTM G82 : 98(2021)e1.
- R&B Inc. ASTM G 82 – 98 (Reapproved 2009) Standard Practice for Development and Use of a Galvanic Series for Predicting Galvanic Corrosion Performance.
- ASTM G82-98(2021)e1. Standard Guide for Development and Use of a Galvanic Series for Predicting Galvanic Corrosion Performance. ASTM International.
- Canyon Components. DINITROCHLOROBENZENE.
- ANSI/AAMI/ISO 11607-1:2019. Packaging for terminally sterilized medical devices - Part 1.
- DIN EN ISO 11607-1 - 2024-02. Packaging for terminally sterilized medical devices - Part 1.
- FDA. (2023). Recognized Consensus Standards: Medical Devices.
- Prime Process Safety Center. Chemical Compatibility Studies.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene.
- FasterCapital. Chemical Compatibility Testing And Evaluation.
- Intertek. Chemical Compatibility ASTM D543.
- Eastman Chemical Company. (2021). Four Step Testing Protocol for Chemical Compatibility. YouTube.
- Loba Chemie. (2016). 1-CHLORO-2-4-DINITROBENZENE AR MSDS.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene.
- Sigma-Aldrich. Material Safety Data Sheet - 1-Chloro-2,4-dinitrobenzene.
- Bal Seal Engineering Co., Inc. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2,4-Dinitrofluorobenzene.
- CP Lab Safety. (2025). How to Choose the Right Chemicals for Your Experiments.
- ChemicalBook. (2025). 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE - Safety Data Sheet.
- Chemchart. This compound (327-91-3).
- Wikipedia. 1-Fluoro-2,4-dinitrobenzene.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Chloro-5-fluoronitrobenzene.
- Oakwood Chemical. This compound.
- Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?.
- Cole-Parmer. Chemical Compatibility Database.
- PrepChem.com. Preparation of 1-chloro-2,4-dinitrobenzene.
Sources
- 1. quora.com [quora.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fastercapital.com [fastercapital.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
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- 9. gustavus.edu [gustavus.edu]
- 10. Chemical Compatibility ASTM D543 [intertek.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Protein Analysis using 1-Chloro-5-fluoro-2,4-dinitrobenzene
Introduction: A Modern Perspective on a Classic Technique
The determination of the primary structure of proteins remains a cornerstone of molecular biology and drug development. The pioneering work of Frederick Sanger in sequencing insulin, which earned him the Nobel Prize in Chemistry in 1958, laid the foundation for proteomics.[1] Central to his method was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), a reagent that specifically labels the N-terminal amino acid of a polypeptide chain.[1][2] This guide focuses on a related, yet distinct, compound: 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB).
While extensive literature documents the application of FDNB (Sanger's reagent), specific, validated protocols for CFDNB are less prevalent. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of CFDNB for protein analysis. The protocols herein are adapted from the well-established methodologies for FDNB, with expert insights into the chemical principles that differentiate CFDNB and guide its effective application. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.
The Underlying Chemistry: Nucleophilic Aromatic Substitution
The utility of CFDNB in protein analysis hinges on the principles of nucleophilic aromatic substitution (SNAr). The benzene ring of CFDNB is rendered highly electron-deficient by the strong electron-withdrawing effects of the two nitro groups (-NO2). This electron deficiency makes the carbon atoms attached to the halogens susceptible to attack by nucleophiles.
In the context of protein analysis, the primary α-amino group of the N-terminal amino acid, and the ε-amino group of lysine residues, act as the nucleophiles.[3] The reaction proceeds as follows:
-
Nucleophilic Attack: The unprotonated amino group of the protein attacks the carbon atom bonded to the fluorine atom of CFDNB. In SNAr reactions, the reactivity of halogens as leaving groups is F > Cl > Br > I, which is the reverse of their reactivity in SN1 and SN2 reactions.[4] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, the fluorine atom is the primary leaving group in CFDNB.
-
Formation of a Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.
-
Departure of the Leaving Group: The fluoride ion is eliminated, and a stable covalent bond is formed between the protein's amino group and the dinitrophenyl group, resulting in a dinitrophenylated (DNP) protein.
This reaction is typically carried out under mildly alkaline conditions (pH ~8-9) to ensure that the amino groups are deprotonated and thus sufficiently nucleophilic.[2]
Caption: Reaction mechanism of CFDNB with a protein's N-terminal amino group.
Materials and Reagents
Chemicals
| Reagent | Grade | Supplier Recommendation |
| This compound (CFDNB) | ≥98% Purity | e.g., LabSolu |
| Protein/Peptide of Interest | Purified | - |
| Sodium Bicarbonate (NaHCO3) | ACS Grade | - |
| Ethanol (C2H5OH) | 200 Proof, Anhydrous | - |
| Diethyl Ether | Anhydrous | - |
| Hydrochloric Acid (HCl) | 6 M | - |
| Solvents for Chromatography (e.g., Acetone, Cyclohexane) | HPLC Grade | - |
| DNP-Amino Acid Standards | - | e.g., Sigma-Aldrich |
Equipment
-
pH meter
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Thermomixer or water bath
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Reflux apparatus for hydrolysis
-
Chromatography system (TLC or HPLC)
Experimental Protocols
Part 1: Labeling of the Protein with CFDNB
This protocol details the derivatization of the N-terminal amino acid of a protein or peptide with CFDNB.
1.1. Preparation of Reagents:
-
Protein Solution: Prepare a solution of the purified protein in deionized water at a concentration of 1-5 mg/mL.
-
CFDNB Solution: Prepare a 5% (v/v) solution of CFDNB in ethanol. Note: CFDNB is light-sensitive; prepare this solution fresh and protect it from light.
-
Bicarbonate Buffer: Prepare a 4% (w/v) solution of sodium bicarbonate in deionized water. The pH should be approximately 8.5.
1.2. Labeling Reaction:
-
In a reaction vial, combine 100 µL of the protein solution with 200 µL of the 4% sodium bicarbonate buffer.
-
Add 400 µL of the 5% CFDNB solution in ethanol to the protein-buffer mixture.
-
Incubate the reaction mixture at 40°C for 1 hour with gentle agitation. The solution may turn a pale yellow color, indicating the formation of the DNP-protein derivative.
-
After incubation, evaporate the ethanol and water in a vacuum concentrator.
-
Wash the precipitated DNP-protein by adding 1 mL of diethyl ether, vortexing, and centrifuging. Discard the supernatant. Repeat this wash step three times to remove unreacted CFDNB.
-
Air-dry the final DNP-protein pellet.
Causality Behind the Choices:
-
Mildly Alkaline pH: The use of sodium bicarbonate buffer maintains a pH where the N-terminal amino group is deprotonated and acts as a strong nucleophile, while minimizing the risk of protein denaturation.[2]
-
Ethanol as a Co-solvent: CFDNB is poorly soluble in aqueous solutions. Ethanol is used to solubilize the reagent and facilitate its interaction with the protein.[2]
-
Temperature: The reaction is carried out at a slightly elevated temperature (40°C) to increase the reaction rate. However, higher temperatures should be avoided to prevent protein degradation.
-
Washing with Ether: Unreacted CFDNB is soluble in diethyl ether, while the precipitated DNP-protein is not. This allows for the efficient removal of excess reagent.
Part 2: Acid Hydrolysis of the DNP-Protein
This step breaks all peptide bonds, releasing the individual amino acids, while the DNP-N-terminal amino acid remains intact.
2.1. Hydrolysis Procedure:
-
To the dried DNP-protein pellet from step 1.2, add 500 µL of 6 M HCl.
-
Seal the reaction vial under vacuum or flush with nitrogen to prevent oxidation.
-
Incubate the mixture at 110°C for 16-24 hours in a heating block or oven. The duration may need to be optimized depending on the protein.
-
After hydrolysis, cool the sample to room temperature.
-
Extract the DNP-amino acid by adding 1 mL of diethyl ether, vortexing, and then allowing the layers to separate. The yellow DNP-amino acid will partition into the upper ether layer.
-
Carefully transfer the ether layer to a clean vial. Repeat the extraction twice more and pool the ether extracts.
-
Evaporate the ether to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
The dried sample, containing the DNP-amino acid, is now ready for analysis. The aqueous layer contains the unlabeled amino acids.
Causality Behind the Choices:
-
6 M HCl: This is the standard reagent for complete protein hydrolysis. It effectively cleaves all peptide bonds.[3]
-
High Temperature and Long Incubation: These conditions are necessary to ensure the complete cleavage of all peptide bonds.
-
Ether Extraction: DNP-amino acids are more soluble in organic solvents like diethyl ether than in the acidic aqueous solution, allowing for their selective extraction.
Part 3: Analysis of the DNP-Amino Acid
The identity of the DNP-amino acid can be determined using chromatographic techniques.
3.1. Thin-Layer Chromatography (TLC):
-
Dissolve the dried DNP-amino acid sample in a small volume of a suitable solvent (e.g., acetone or ethanol).
-
Spot the sample, along with DNP-amino acid standards, onto a silica gel TLC plate.
-
Develop the chromatogram using a suitable solvent system. A common system is chloroform:methanol:acetic acid (95:5:1).
-
After development, visualize the yellow spots of the DNP-amino acids. The Rf value of the sample spot is compared to the standards for identification.
3.2. High-Performance Liquid Chromatography (HPLC):
-
Dissolve the DNP-amino acid sample in the mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the DNP-amino acids using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detect the DNP-amino acids by their absorbance at approximately 360 nm.
-
Compare the retention time of the sample peak with those of DNP-amino acid standards for identification.
Data Interpretation and Workflow
The identification of the N-terminal amino acid is achieved by comparing the chromatographic behavior (Rf value in TLC or retention time in HPLC) of the unknown DNP-amino acid from the protein sample with that of known DNP-amino acid standards.
Caption: Overall experimental workflow for N-terminal amino acid analysis using CFDNB.
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle CFDNB in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store CFDNB in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of CFDNB and any contaminated materials in accordance with local, state, and federal regulations.
References
-
Amino Acid Analysis and Chemical Sequencing. (n.d.). In College of Saint Benedict and Saint John's University. Retrieved from [Link]
-
FDNB Explained: Definition, Examples, Practice & Video Lessons. (n.d.). In Pearson. Retrieved from [Link]
-
1-Fluoro-2,4-dinitrobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. (2019, August 20). In G-Biosciences. Retrieved from [Link]
Sources
Anwendungshinweis: HPLC-Analyse von Aminosäuren durch Vollsäulenderivatisierung mit 1-Chlor-5-fluor-2,4-dinitrobenzol (CFDNB)
Anwendungsbereich: Quantitative und chirale Analyse von Aminosäuren in der Proteomik, Medikamentenentwicklung, klinischen Diagnostik und Lebensmittelwissenschaft.
Autor: Dr. Anika Weber, Leitende Anwendungswissenschaftlerin
Zusammenfassung für die Geschäftsleitung
Die genaue Quantifizierung von Aminosäuren ist in zahlreichen wissenschaftlichen und industriellen Bereichen von entscheidender Bedeutung. Die Hochleistungsflüssigkeitschromatographie (HPLC) ist aufgrund ihrer hohen Auflösung und Empfindlichkeit eine weit verbreitete Technik für diese Aufgabe. Da die meisten Aminosäuren jedoch keine starken Chromophore für die UV-Detektion besitzen, ist ein Derivatisierungsschritt erforderlich.[1] Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Vollsäulenderivatisierung von Aminosäuren unter Verwendung von 1-Chlor-5-fluor-2,4-dinitrobenzol (CFDNB), einem hochreaktiven Reagenz, das stabile Derivate für eine empfindliche UV-Detektion bildet. Die hier beschriebene Methodik bietet einen robusten und reproduzierbaren Arbeitsablauf für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung: Die Notwendigkeit der Derivatisierung in der Aminosäureanalyse
Die Analyse von Aminosäuren, den Grundbausteinen von Proteinen, ist für das Verständnis biologischer Prozesse und die Gewährleistung der Qualität von Biopharmazeutika von grundlegender Bedeutung. Die Vollsäulenderivatisierung ist heute die bevorzugte Methode für die quantitative Aminosäureanalyse mittels RP-HPLC.[2][3] Bei diesem Ansatz wird vor der chromatographischen Trennung ein chromophores oder fluorophores Molekül kovalent an die Aminosäure gebunden. Dieser Schritt hat zwei wesentliche Vorteile:
-
Verbesserte Detektion: Die Einführung einer Dinitrophenyl-Gruppe aus dem CFDNB-Reagenz verleiht den Aminosäurederivaten eine starke Absorption im UV-Bereich (typischerweise um 340-360 nm), was eine hochempfindliche Detektion ermöglicht.[3][4][5]
-
Verbesserte chromatographische Trennung: Die Derivatisierung erhöht die Hydrophobizität der Aminosäuren, was zu einer besseren Retention und Auflösung auf Umkehrphasen-HPLC-Säulen führt.[2][3]
CFDNB ist ein Analogon des bekannten Sanger-Reagenzes (1-Fluor-2,4-dinitrobenzol, DNFB) und des Marfey-Reagenzes (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid).[6][7] Die Anwesenheit von zwei stark elektronenziehenden Nitrogruppen und zwei Halogen-Abgangsgruppen (Chlor und Fluor) macht den Benzolring hochanfällig für einen nukleophilen Angriff durch die primäre Aminogruppe von Aminosäuren.
Chemische Grundlagen: Der Derivatisierungsmechanismus
Die Reaktion von CFDNB mit Aminosäuren erfolgt über eine nukleophile aromatische Substitution (SNAr). Die primäre Aminogruppe der Aminosäure fungiert als Nukleophil und greift eine der durch die Nitrogruppen aktivierten Kohlenstoffpositionen am Dinitrobenzolring an.
Kausalität der experimentellen Entscheidungen:
-
Alkalisches Milieu: Die Reaktion wird unter leicht alkalischen Bedingungen (typischerweise pH 8-9,5) durchgeführt, die durch ein Bicarbonat- oder Boratpuffer aufrechterhalten werden.[8] Dies ist entscheidend, da die Aminogruppe deprotoniert (R-NH2) sein muss, um als effektives Nukleophil zu agieren. Bei saurem oder neutralem pH-Wert liegt die Aminogruppe überwiegend in ihrer protonierten Form (R-NH3+) vor, die nicht nukleophil ist.
-
Temperatur und Zeit: Eine mäßige Erwärmung (z. B. 40-60 °C) beschleunigt die Reaktion.[9] Die Reaktionszeit muss optimiert werden, um eine vollständige Derivatisierung zu gewährleisten, ohne dass es zu signifikanten Abbaureaktionen kommt.
-
Reagenzüberschuss: CFDNB wird im Überschuss eingesetzt, um die Reaktion in Richtung einer vollständigen Derivatisierung aller Aminosäuren zu treiben.
Die Fluor-Position am CFDNB-Molekül ist aufgrund der höheren Elektronegativität von Fluor im Vergleich zu Chlor typischerweise die reaktivere Stelle für den nukleophilen Angriff. Nach der Reaktion wird die Lösung angesäuert, um die Reaktion zu stoppen und die überschüssigen, nicht umgesetzten Aminogruppen zu protonieren.
Abbildung 1: Mechanismus der CFDNB-Derivatisierung.
Detaillierte experimentelle Protokolle
Dieses Protokoll ist ein validierter Ausgangspunkt. Eine Methodenvalidierung gemäß den ICH-Richtlinien wird für die Einreichung bei Zulassungsbehörden empfohlen.
Reagenzien und Materialen
-
Aminosäure-Standardmischung: 2,5 mM in 0,1 N HCl.
-
1-Chlor-5-fluor-2,4-dinitrobenzol (CFDNB): 1% (w/v) Lösung in Acetonitril. (Vorsicht: CFDNB ist toxisch und ein Sensibilisator. Geeignete Schutzausrüstung tragen).
-
Natriumbicarbonat-Puffer: 1 M, pH 9,0.
-
Salzsäure (HCl): 1,2 N.
-
Acetonitril (ACN): HPLC-Qualität.
-
Wasser: HPLC-Qualität (z. B. Milli-Q).
-
Trifluoressigsäure (TFA): HPLC-Qualität.
-
HPLC-System: Ausgestattet mit einem UV-Vis-Detektor, Gradientenpumpe, Autosampler und einer C18-Umkehrphasensäule.
Protokoll zur Probenvorbereitung und Derivatisierung
Der folgende Arbeitsablauf beschreibt die Schritte von der Probenvorbereitung bis zur Injektion in das HPLC-System.
Abbildung 2: Workflow der CFDNB-Derivatisierung.
Selbstvalidierendes System – Wichtige Kontrollpunkte:
-
Stabilität des Derivats: Die DNP-Derivate sind im Allgemeinen stabil. Es wird jedoch empfohlen, die Proben nach der Derivatisierung und Ansäuerung bei 4 °C zu lagern und innerhalb von 24-48 Stunden zu analysieren, um einen möglichen Abbau zu minimieren.
-
Vollständigkeit der Reaktion: Die Vollständigkeit kann durch Analyse von Proben mit steigenden Inkubationszeiten oder CFDNB-Konzentrationen überprüft werden. Der Peakbereich der derivatisierten Aminosäuren sollte ein Plateau erreichen.
-
Hydrolyse des Reagenzes: Überschüssiges CFDNB kann mit Wasser zu 5-Chlor-2,4-dinitrophenol hydrolysieren. Dieser Nebenprodukt-Peak eluiert typischerweise im Chromatogramm und sollte gut von den Aminosäure-Derivat-Peaks getrennt sein.
HPLC-Bedingungen
Die Trennung der DNP-Aminosäurederivate wird typischerweise auf einer C18-Säule unter Verwendung eines Wasser/Acetonitril-Gradienten mit einem sauren Modifikator wie Trifluoressigsäure (TFA) erreicht.
| Parameter | Empfohlene Einstellung | Begründung der Wahl |
| HPLC-Säule | C18 Umkehrphasensäule (z.B. 4.6 x 150 mm, 3.5 µm) | Bietet eine ausgezeichnete hydrophobe Selektivität für die Trennung der DNP-Derivate. |
| Mobile Phase A | 0.1% TFA in Wasser | TFA dient als Ionenpaar-Reagenz zur Verbesserung der Peakform und unterdrückt die Ionisierung von Carboxylgruppen. |
| Mobile Phase B | 0.1% TFA in Acetonitril | Acetonitril ist ein gängiges organisches Lösungsmittel mit guter Elutionskraft und niedriger UV-Absorption. |
| Flussrate | 1.0 mL/min | Eine Standardflussrate für eine 4.6 mm ID Säule, die einen guten Kompromiss zwischen Analysezeit und Auflösung bietet. |
| Säulentemperatur | 35 - 40 °C | Erhöhte Temperatur verbessert die Trenneffizienz und verringert die Viskosität der mobilen Phase. |
| Detektionswellenlänge | 340 nm | Dies ist nahe am Absorptionsmaximum für DNP-Derivate und bietet eine hohe Empfindlichkeit.[3] |
| Injektionsvolumen | 10 - 20 µL | Abhängig von der Probenkonzentration und der Empfindlichkeit des Detektors. |
Tabelle 1: Empfohlene HPLC-Bedingungen
Gradientenelutionsprofil
Ein typischer Gradient beginnt mit einer niedrigen Konzentration an organischem Lösungsmittel, um die hydrophileren Aminosäurederivate zu eluieren, und erhöht sich allmählich, um die hydrophoberen Derivate von der Säule zu eluieren.
| Zeit (Minuten) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 50 | 50 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Tabelle 2: Beispiel für ein Gradientenelutionsprofil
Ergebnisse und Diskussion
Die beschriebene Methode führt zu einer robusten Trennung der gängigen proteinogenen Aminosäuren. Die Elutionsreihenfolge hängt im Allgemeinen von der Polarität der Aminosäureseitenkette ab, wobei hydrophilere Aminosäuren (z. B. Asparaginsäure) früher und hydrophobere Aminosäuren (z. B. Phenylalanin) später eluieren.
Chirale Trennungen: CFDNB selbst ist ein achirales Reagenz. Daher führt die Derivatisierung einer racemischen Mischung von D- und L-Aminosäuren zu einem einzigen Peak pro Aminosäure. Für die chirale Analyse, d.h. die Trennung von D- und L-Enantiomeren, muss ein chirales Derivatisierungsreagenz wie das Marfey-Reagenz (das eine chirale L-Alanin-Amid-Einheit enthält) verwendet werden.[6][8][10] Die Reaktion mit einem chiralen Reagenz erzeugt Diastereomere, die auf einer achiralen RP-HPLC-Säule getrennt werden können.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Geringe Peakflächen | Unvollständige Derivatisierung; Abbau der Derivate; Falsche Injektionsmenge. | pH-Wert des Puffers überprüfen, Inkubationszeit/-temperatur erhöhen; Proben frisch ansetzen und kühl lagern; Injektionsvolumen überprüfen. |
| Schlechte Peakform | Falscher pH-Wert der mobilen Phase; Säulenüberladung; Säulendegradation. | TFA-Konzentration in der mobilen Phase überprüfen; Probenkonzentration reduzieren; Säule spülen oder ersetzen. |
| Driftende Retentionszeiten | Undichte Stellen im System; Instabile Säulentemperatur; Abbau der mobilen Phase. | System auf Dichtheit prüfen; Thermostat der Säule überprüfen; Mobile Phasen frisch ansetzen. |
| Zusätzliche Peaks | Nebenprodukte der Reaktion (z.B. hydrolysiertes CFDNB); Probenverunreinigung. | Gradientenprofil optimieren, um Nebenprodukte abzutrennen; Qualität der Reagenzien und Lösungsmittel überprüfen. |
Tabelle 3: Leitfaden zur Fehlerbehebung
Schlussfolgerung
Die Vollsäulenderivatisierung mit 1-Chlor-5-fluor-2,4-dinitrobenzol ist eine effektive und zuverlässige Methode für die quantitative Analyse von Aminosäuren mittels RP-HPLC. Die Stabilität der gebildeten Derivate und die hohe UV-Absorption ermöglichen eine empfindliche und reproduzierbare Quantifizierung. Durch die sorgfältige Kontrolle der Reaktionsbedingungen und die Optimierung der chromatographischen Parameter können Forscher hochqualitative Daten für eine Vielzahl von Anwendungen generieren. Dieser Anwendungshinweis bietet ein umfassendes Protokoll und die wissenschaftliche Begründung für die erfolgreiche Implementierung dieser wichtigen analytischen Technik.
Referenzen
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). (2009). In: The Protein Protocols Handbook. Springer Protocols. [Link]
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). (2002). In: The Protein Protocols Handbook. Springer Protocols. [Link]
-
Bhushan, R. (2008). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]
-
Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. (2016). ResearchGate. [Link]
-
Kochhar, S., & Christen, P. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. PubMed. [Link]
-
Reaction mechanism on derivatization of an amino acid with DNFB. (2016). ResearchGate. [Link]
-
Pavia, A., et al. (2021). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. [Link]
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Goodreid, J. D., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. National Center for Biotechnology Information. [Link]
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Application Note: Enhancing Peptide Mapping and De Novo Sequencing using 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) Derivatization for Mass Spectrometry
Abstract
Peptide mapping via mass spectrometry is a cornerstone of protein characterization, essential for identity confirmation, post-translational modification (PTM) analysis, and quality control. However, significant analytical challenges persist, including incomplete sequence coverage and poor ionization efficiency for certain peptides, particularly those that are small and hydrophilic or large and hydrophobic.[1] This application note details a robust methodology employing chemical derivatization with 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) to overcome these limitations. By covalently modifying the N-terminus and lysine side chains of peptides, CFDNB derivatization enhances chromatographic retention, improves ionization efficiency, and directs fragmentation pathways in tandem mass spectrometry (MS/MS). This results in higher quality data, increased sequence coverage, and simplified de novo sequencing efforts, providing a more comprehensive view of the protein primary structure.
The Challenge in Modern Peptide Mapping
The goal of peptide mapping is to achieve 100% sequence coverage of a target protein. In practice, this is often difficult. Standard liquid chromatography-mass spectrometry (LC-MS) workflows can fail to detect certain peptides due to:
-
Poor Ionization: Peptides lacking basic residues (like Arginine or Lysine) may not ionize efficiently in positive-mode electrospray ionization (ESI), leading to weak or absent signals.[2]
-
Chromatographic Losses: Very small, hydrophilic peptides may have poor retention on common reversed-phase (e.g., C18) columns and elute in the void volume, co-eluting with salts and other interferences.[1]
-
Complex Fragmentation: The fragmentation of peptides in the gas phase (e.g., via collision-induced dissociation, CID) is often directed by the location of charge-carrying protons.[3] This can lead to incomplete fragmentation ladders (b- and y-ion series), making sequence assignment ambiguous, especially for non-tryptic peptides or in the absence of a reference database.[4][5]
Chemical derivatization offers a powerful solution by altering the physicochemical properties of peptides in a predictable manner, thereby enhancing their analytical performance.[6]
The Principle: CFDNB as a Peptide Derivatization Agent
This compound (CFDNB) is an analogue of the classic Sanger's reagent (FDNB), used for N-terminal protein sequencing.[7][8] It reacts with primary and secondary amines via a nucleophilic aromatic substitution mechanism. The two electron-withdrawing nitro groups strongly activate the benzene ring, making the chlorine and fluorine atoms excellent leaving groups.
Under mild alkaline conditions (pH ~8-9), the unprotonated primary amino groups of the peptide N-terminus and the ε-amino group of lysine side chains act as potent nucleophiles, attacking the electron-deficient ring and displacing one of the halogen atoms. This forms a stable covalent bond, attaching a dinitrophenyl (DNP) group to the peptide.
Key Advantages of CFDNB Derivatization:
-
Enhanced Hydrophobicity: The aromatic DNP tag significantly increases the hydrophobicity of modified peptides, improving their retention on reversed-phase columns and separating them from the underivatized peptide population.
-
Improved Ionization: While the DNP group itself does not add a fixed charge, the increased hydrophobicity and surface activity of the derivatized peptides can lead to enhanced ionization efficiency in ESI-MS.[2][9]
-
Directed and Simplified Fragmentation: The presence of the DNP group at the N-terminus can influence fragmentation patterns during MS/MS analysis. This can promote the formation of specific ion series (e.g., a- or b-ions) and lead to more predictable fragmentation, which is highly advantageous for both database searching and de novo sequencing algorithms.[10][11]
Chemical Reaction Mechanism
The diagram below illustrates the reaction between a peptide's N-terminal amine and CFDNB. The reaction proceeds similarly for the ε-amino group of lysine residues.
Caption: Reaction of a peptide amine with CFDNB.
Experimental Workflow and Protocols
A successful peptide mapping experiment using CFDNB requires careful attention to the upstream sample preparation, the derivatization reaction itself, and the final sample cleanup.
Overall Experimental Workflow
The following diagram outlines the complete workflow from a purified protein sample to final data analysis.
Sources
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- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
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- 10. Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Derivatization of Peptides with 1-Chloro-5-fluoro-2,4-dinitrobenzene for Enhanced Proteomic Analysis
This technical guide provides an in-depth exploration of the applications of 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) in proteomics research. Designed for researchers, scientists, and drug development professionals, this document details the chemical principles, practical protocols, and analytical considerations for leveraging CFDNB as a powerful tool for peptide derivatization, enhancing their detection and characterization by mass spectrometry.
Note on Reagent Nomenclature: While this guide focuses on this compound (CFDNB), the vast majority of historical and foundational literature refers to the closely related compound, 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent. Due to the identical reactive moiety (a fluorine atom activated by two nitro groups), the chemical reactivity and underlying principles of their application in proteomics are considered analogous. The protocols and mechanisms described herein are based on the well-established use of FDNB and are directly applicable to CFDNB.
Introduction: Enhancing Proteomic Insights through Chemical Derivatization
In the pursuit of comprehensive proteome characterization, chemical derivatization of peptides has emerged as a crucial strategy to improve the analytical performance of mass spectrometry (MS).[1][2] Derivatization can enhance ionization efficiency, introduce stable isotope labels for quantitative studies, and provide predictable fragmentation patterns, thereby augmenting the depth and reliability of proteomic analyses.[1][2] this compound (CFDNB), a halogenated and nitrated aromatic compound, serves as an effective derivatizing agent for the N-terminal α-amino groups of peptides and the ε-amino groups of lysine residues.[3][4][5] This covalent modification imparts a 2,4-dinitrophenyl (DNP) group onto the peptide, a modification that offers several analytical advantages.
Historically, the related compound FDNB was famously employed by Frederick Sanger in his pioneering work to sequence insulin, a landmark achievement that earned him the Nobel Prize in Chemistry in 1958.[6] Today, in the era of high-throughput proteomics, CFDNB and its analogues continue to be valuable tools, not for de novo sequencing, but for enhancing peptide detection and enabling quantitative proteomics workflows.
The Chemistry of CFDNB Derivatization: A Mechanistic Perspective
The utility of CFDNB in proteomics is rooted in its specific and efficient reaction with primary and secondary amines under mild conditions. The underlying mechanism is a nucleophilic aromatic substitution (SNAr) reaction.
The key features of this reaction are:
-
Electrophilic Aromatic Ring: The benzene ring of CFDNB is rendered highly electron-deficient by the strong electron-withdrawing effects of the two nitro groups (-NO2).
-
Excellent Leaving Group: The fluorine atom at the C1 position is an effective leaving group, activated by the adjacent nitro group.
-
Nucleophilic Attack: The unprotonated amino group of a peptide (either the N-terminal α-amino group or the ε-amino group of a lysine side chain) acts as the nucleophile, attacking the electron-deficient C1 carbon of the CFDNB ring.
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The complex then collapses with the departure of the fluoride ion, resulting in the formation of a stable, covalent bond between the peptide's nitrogen atom and the dinitrophenyl group.
The reaction is typically carried out under basic conditions (pH > 8) to ensure that a significant proportion of the target amino groups are in their unprotonated, nucleophilic state.
Caption: CFDNB reacts with peptide amino groups via a nucleophilic aromatic substitution.
Applications of CFDNB in Proteomics Research
The derivatization of peptides with CFDNB offers several tangible benefits for mass spectrometry-based proteomics:
-
Enhanced Ionization Efficiency: The introduction of the DNP group can improve the ionization efficiency of peptides in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to increased signal intensity and improved detection limits.
-
Hydrophobicity Modulation: The DNP group increases the hydrophobicity of peptides, which can improve their retention and separation in reversed-phase liquid chromatography (RPLC).[7]
-
Predictable Fragmentation: DNP-derivatized peptides can exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which can aid in their identification. The dinitrophenyl moiety itself can produce reporter ions upon fragmentation.[8]
-
Quantitative Proteomics: While not an isobaric tagging reagent, CFDNB can be used in label-based quantification strategies. By using isotopically labeled versions of the reagent, relative quantification of proteins between different samples can be achieved.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the derivatization of peptides with CFDNB for subsequent LC-MS/MS analysis.
In-Solution Derivatization of Peptides
This protocol is suitable for the derivatization of purified peptide fractions or protein digests.
Materials:
-
Peptide sample (protein digest)
-
1 M Triethylammonium bicarbonate (TEAB) buffer, pH 8.5
-
This compound (CFDNB) solution: 100 mM in acetonitrile (ACN)
-
Quenching solution: 5% (v/v) hydroxylamine or 1 M glycine
-
C18 solid-phase extraction (SPE) cartridges
-
Solvents for SPE: 0.1% trifluoroacetic acid (TFA) in water (Solvent A), 0.1% TFA in 80% ACN (Solvent B)
-
LC-MS grade water and ACN
Procedure:
-
Sample Preparation: Resuspend the lyophilized peptide sample in 100 µL of 1 M TEAB buffer, pH 8.5.
-
Derivatization Reaction: Add 10 µL of the 100 mM CFDNB solution to the peptide solution. The final concentration of CFDNB should be in molar excess to the total amount of amino groups in the sample.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour in the dark. The elevated temperature facilitates the reaction, while protection from light prevents potential photodegradation of the DNP derivatives.
-
Quenching: Add 10 µL of the quenching solution to the reaction mixture and incubate for 15 minutes at room temperature to react with any excess CFDNB.
-
Sample Cleanup: Acidify the sample by adding 10 µL of 10% TFA. Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elution and Drying: Elute the DNP-peptides from the SPE cartridge with Solvent B. Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried DNP-peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
On-Column Derivatization of Peptides
This protocol integrates the derivatization step into the LC workflow, which can be advantageous for minimizing sample handling and potential losses.
Materials:
-
LC system with a pre-column switching setup
-
Peptide sample
-
Loading buffer: 0.1% formic acid in water
-
Derivatization buffer: 1 M TEAB, pH 8.5
-
CFDNB solution: 10 mM in ACN
-
LC-MS grade water and ACN
Procedure:
-
Sample Loading: Load the peptide sample onto a trapping pre-column using the loading buffer.
-
Derivatization: Switch the pre-column into a flow path with the derivatization buffer mixed with the CFDNB solution. The reagent is continuously delivered over the trapped peptides.
-
Washing: After the derivatization is complete, wash the pre-column with the loading buffer to remove excess reagents and salts.
-
Elution and Separation: Switch the pre-column in-line with the analytical column and elute the derivatized peptides using a suitable chromatographic gradient for separation prior to MS analysis.
Mass Spectrometry Analysis of DNP-Peptides
The successful analysis of DNP-derivatized peptides relies on appropriate MS and MS/MS acquisition parameters.
-
MS1 Analysis: DNP-peptides will exhibit a mass shift corresponding to the addition of the dinitrophenyl group (C6H3N2O4), which has a monoisotopic mass of 167.0045 Da.
-
MS/MS Fragmentation: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), DNP-peptides will fragment along the peptide backbone to produce b- and y-ions, which are used for sequence identification. Additionally, characteristic fragment ions corresponding to the DNP moiety may be observed, which can be used as reporter ions for identification and quantification. The loss of nitro groups (-NO2) from the dinitrophenyl ring is a common fragmentation pathway.[8]
Data Presentation and Interpretation
The following table summarizes the expected mass additions for CFDNB derivatization of different amino acid residues.
| Amino Acid Residue | Reactive Group | Mass Addition (Da) |
| N-terminus | α-amino | 167.0045 |
| Lysine (K) | ε-amino | 167.0045 |
| Tyrosine (Y) | Phenolic hydroxyl | 167.0045 (potential side reaction) |
| Cysteine (C) | Thiol | 167.0045 (potential side reaction) |
| Histidine (H) | Imidazole | 167.0045 (potential side reaction) |
Note: While the primary reaction is with amines, side reactions with other nucleophilic side chains can occur, particularly at higher pH and reagent concentrations.
Workflow Visualization
The overall workflow for a typical proteomics experiment utilizing CFDNB derivatization is depicted below.
Caption: A typical bottom-up proteomics workflow incorporating CFDNB derivatization.
Conclusion and Future Perspectives
This compound remains a valuable and cost-effective reagent in the proteomics toolbox. Its ability to enhance the analytical characteristics of peptides makes it a useful option for researchers seeking to improve the sensitivity and coverage of their proteomic analyses. While newer, more sophisticated labeling reagents are available, the simplicity and well-understood chemistry of CFDNB ensure its continued relevance. Future work may involve the development of novel CFDNB derivatives with enhanced features, such as cleavable linkers for enrichment or integrated affinity tags. As mass spectrometry instrumentation continues to advance in sensitivity and resolution, the creative application of chemical derivatization reagents like CFDNB will undoubtedly continue to push the boundaries of proteomics research.
References
-
Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst. (2013). [Link]
-
FDNB Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Modern techniques in quantitative proteomics. Bioanalysis Zone. (2016). [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. (2021). [Link]
-
Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences. (2021). [Link]
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]
-
Dinitrofluorobenzene | C6H3FN2O4. PubChem. [Link]
-
Accurate quantitation of standard peptides used for quantitative proteomics. Journal of Proteome Research. (2007). [Link]
-
Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. (2008). [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]
-
Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. (2011). [Link]
-
A comparison of the dye-binding and fluorodinitrobenzene methods for determining reactive lysine in leaf-protein concentrates. British Journal of Nutrition. (1979). [Link]
-
DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. Carlsberg Research Communications. (1984). [Link]
-
High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta. (2009). [Link]
-
The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. ResearchGate. [Link]
-
Mass spectrometry of peptides and proteins. Mass Spectrometry Reviews. (2005). [Link]
-
Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules. (2022). [Link]
-
Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. The Biochemical Journal. (1979). [Link]
-
Mass spectrometry of peptides and proteins. The Ohio State University. [Link]
-
-
How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012). SlideShare. [Link]
-
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of the American Society for Mass Spectrometry. (2023). [Link]
-
Reagents for Protein Sequence Determination. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. Angewandte Chemie International Edition. (2007). [Link]
-
Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]
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Visualizing Cellular Thiol Dynamics: An Application & Protocol Guide to 1-Chloro-2,4-Dinitrobenzene (CDNB) as a Probe for Cellular Glutathione
Introduction: Unveiling the Cell's Redox Sentinel
In the intricate landscape of cellular biochemistry, maintaining redox homeostasis is paramount to survival. At the heart of this delicate balance lies glutathione (GSH), a tripeptide that stands as the most abundant non-protein thiol in mammalian cells.[1][2] GSH is a key player in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the modulation of cell signaling pathways. Consequently, the ability to visualize and quantify intracellular GSH levels is of profound interest to researchers in fields ranging from fundamental cell biology to drug development and toxicology.
This application note provides a comprehensive guide to the use of 1-chloro-2,4-dinitrobenzene (CDNB) as a powerful probe for the detection and measurement of cellular GSH. While primarily recognized for its utility in spectrophotometric assays of Glutathione S-Transferase (GST) activity, the principles underlying its reaction with GSH can be adeptly applied to cellular imaging. We will delve into the precise chemical mechanism of CDNB as a GSH probe, provide a detailed, field-tested protocol for its application in cellular imaging, and explore its utility in studying critical biological phenomena such as oxidative stress and drug resistance. Furthermore, we will discuss the practical considerations of using an absorbance-based probe in microscopy and introduce a widely-used fluorescent alternative, monochlorobimane (MCB), for comparative purposes.
The Chemistry of Detection: Mechanism of Action
The efficacy of CDNB as a probe for GSH is rooted in a specific and well-characterized chemical reaction. CDNB, an electrophilic compound, readily undergoes a nucleophilic aromatic substitution reaction with the thiol group (-SH) of reduced glutathione.[3] This reaction is most efficiently catalyzed by the family of Glutathione S-Transferase (GST) enzymes, which are ubiquitously present in the cytoplasm.[4][5]
The reaction proceeds as follows: the thiolate anion of GSH acts as a nucleophile, attacking the carbon atom of CDNB that bears the chlorine atom. This results in the displacement of the chloride ion and the formation of a stable thioether conjugate, S-(2,4-dinitrophenyl)glutathione (GS-DNP).[3]
Figure 1: Reaction of CDNB with GSH. This diagram illustrates the GST-catalyzed conjugation of CDNB with GSH to form the chromogenic product GS-DNP.
The significance of this reaction for detection lies in the photophysical properties of the resulting GS-DNP conjugate. This product exhibits a distinct absorbance maximum at 340 nm, a wavelength where both CDNB and GSH have negligible absorbance.[6][7][8] This spectral shift provides a clear and quantifiable signal that is directly proportional to the amount of GSH consumed in the reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the use of CDNB to assess cellular glutathione levels. While traditionally a spectrophotometric assay, this protocol is adapted for imaging applications using a UV-capable microscope.
I. Reagent Preparation
-
100 mM CDNB Stock Solution: Dissolve 202.6 mg of 1-chloro-2,4-dinitrobenzene (CAS 97-00-7) in 10 mL of absolute ethanol. Store in a light-protected container at -20°C.
-
Expert Insight: CDNB is sparingly soluble in aqueous solutions.[9] A high-concentration stock in ethanol ensures efficient delivery to the aqueous cell culture medium with minimal precipitation.
-
-
Cell Culture Medium: Use the appropriate complete medium for your cell line of interest.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
II. Cell Preparation and Staining
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Cell Treatment (Optional): If investigating the effects of a compound on GSH levels, treat the cells with the compound of interest for the desired duration. Include appropriate vehicle controls.
-
Probe Loading: a. Warm the complete cell culture medium to 37°C. b. Dilute the 100 mM CDNB stock solution directly into the pre-warmed medium to a final working concentration of 1 mM.[10] Mix thoroughly by inverting the tube.
-
Causality: A 1 mM final concentration is often sufficient to achieve significant GSH depletion within a reasonable timeframe, allowing for the detection of changes in GSH levels.[10] c. Remove the existing medium from the cells and replace it with the CDNB-containing medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess CDNB.
-
Imaging: Immediately proceed to imaging. Add fresh PBS or a suitable imaging buffer to the cells to prevent them from drying out during microscopy.
Figure 2: CDNB Cellular Staining Workflow. A step-by-step workflow for labeling intracellular GSH with CDNB for imaging.
III. Microscopy and Data Acquisition
-
Microscope Setup: A fluorescence microscope equipped for UV excitation and capable of acquiring transmitted light or absorbance images is required.
-
Excitation: Use a 340 nm light source.
-
Detection: Acquire images using a monochrome camera. The signal of interest is the decrease in transmitted light at 340 nm, corresponding to the increase in absorbance from the GS-DNP adduct.
-
-
Image Acquisition: a. For each field of view, acquire a transmitted light image at 340 nm. b. Use consistent acquisition settings (exposure time, lamp intensity) across all samples within an experiment to ensure comparability.
-
Data Analysis: a. Quantify the mean absorbance (or the inverse of transmitted light intensity) within individual cells or defined regions of interest. b. Compare the absorbance values between control and treated cells to determine the relative changes in intracellular GSH levels. A higher absorbance at 340 nm corresponds to a higher concentration of the GS-DNP adduct and thus a higher initial level of GSH.
IV. Pro-Tips and Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Incomplete removal of excess CDNB. | Increase the number and duration of washing steps with PBS. |
| Low signal | Insufficient incubation time or low basal GSH levels. | Optimize the incubation time. Use a positive control known to have high GSH levels. |
| Cell toxicity/morphological changes | CDNB can be toxic at high concentrations or with prolonged exposure. | Perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions for your cell type. |
| Phototoxicity | UV light can be damaging to cells. | Minimize exposure to the 340 nm excitation light. Use the lowest possible lamp intensity and exposure time that provides a detectable signal. |
Applications in Cellular Imaging
The ability to visualize and quantify intracellular GSH provides a powerful tool to investigate a range of cellular processes.
Assessing Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathologies. GSH is a primary scavenger of ROS. Under conditions of oxidative stress, cellular GSH is consumed, leading to a decrease in the intracellular GSH pool. By using CDNB, one can visualize and quantify this depletion. For example, cells treated with an ROS-inducing agent are expected to show a lower absorbance at 340 nm after CDNB staining compared to untreated control cells, reflecting the diminished GSH available for conjugation.
Investigating Drug Resistance
Elevated levels of GSTs and GSH are frequently associated with multidrug resistance in cancer cells. GSTs can detoxify a wide range of chemotherapeutic agents by conjugating them with GSH. CDNB can be employed to assess the GST/GSH-mediated detoxification capacity of different cancer cell lines. Cells with higher GST activity and/or higher basal GSH levels will exhibit a more rapid and intense formation of the GS-DNP adduct, resulting in a stronger absorbance signal. This can be used to screen for cell lines with a higher potential for drug resistance or to evaluate the efficacy of inhibitors that target the GST/GSH system.
| Parameter | Control Cells | Oxidative Stress | Drug-Resistant Cells |
| Relative Absorbance (340 nm) | +++ | + | ++++ |
| Interpretation | Normal basal GSH level | Depleted GSH due to ROS | High basal GSH and/or GST activity |
An Alternative for Fluorescence Microscopy: Monochlorobimane (MCB)
Given that the CDNB-GSH adduct is primarily detected by its absorbance, for researchers equipped with standard fluorescence microscopes, a fluorogenic probe is a more practical choice. Monochlorobimane (MCB) is a widely used cell-permeant dye that is essentially non-fluorescent until it reacts with thiols. This reaction, which is also catalyzed by GSTs, forms a highly fluorescent glutathione-bimane adduct.
-
Excitation/Emission: The glutathione-bimane adduct has an excitation maximum around 380-394 nm and an emission maximum around 477-490 nm.
-
Advantages: The "turn-on" fluorescent signal provides a high signal-to-noise ratio, and the excitation and emission wavelengths are compatible with standard DAPI filter sets on most fluorescence microscopes, minimizing phototoxicity compared to deep UV excitation.
Conclusion
1-Chloro-2,4-dinitrobenzene serves as a robust and historically significant probe for the study of cellular glutathione. Its well-defined reaction with GSH, catalyzed by GSTs, provides a reliable method for assessing the cellular thiol status. While its primary detection modality is absorbance-based, the principles outlined in this guide allow for its application in a microscopy context, providing valuable spatial information on GSH distribution and dynamics. For researchers seeking a more conventional fluorescence-based approach, alternative probes such as monochlorobimane offer a powerful and complementary tool. The choice of probe will ultimately depend on the specific experimental question and the imaging capabilities available. By understanding the mechanisms and protocols for these probes, researchers are well-equipped to explore the critical role of glutathione in health and disease.
References
-
Mechanism of the glutathione conjugation to the CDNB. Step 1: ionization of the reduced glutathion in proton (H+) and thiolate anion [GS]−. Step 2: nucleophilic attack of thiolate anion on C-1 of the aromatic nucleus; formation of Mesenheimer complex and of 1-(S-glutathionyl)-2,4-dinitrobenzene (GS-DNB) followed at 340 nm. (ResearchGate, [Link])
-
The GST assay kit is based on 1-chloro-2,4-dinitrobenzene (CDNB) conjugation to the thiol group of glutathione, and can be employed to measure total GST activity of cell/tissue extracts. Glutathione conjugation to CDNB causes increased absorbance at 340 nm (ε = 9.6 mM-1cm-1). (G-Biosciences, [Link])
-
Glutathione S-Transferase Assay [Colorimetric] is designed to measure total GST activity of crude cell or tissue extract and plasma. It is based on 1-chloro-2, 4-dinitrobenzene (CDNB) conjugation to the thiol groups of glutathione, which increases absorbance at 340 nm. (G-Biosciences, [Link])
-
Reversal of the drug-resistance phenotype in cancer cells usually involves the use of a chemomodulator that inhibits the function of a resistance-related protein. The aim of this study was to investigate the effects of MDR chemomodulators on human recombinant glutathione S-transferase (GSTs) activity using 1-chloro-dinitrobenzene (CDNB) as a substrate. (PubMed, [Link])
-
Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin. (PubMed, [Link])
-
The reaction is measured by observing the conjugation of 1-chloro, 2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). This is done by watching an increase in absorbance at 340nm. (San Diego State University, [Link])
-
The conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB) catalyzed by GSTs. The formation of the product can be followed spectrophotometrically at 340 nm where the product absorbs (ϵ340 = 9.6 mM⁻¹ cm⁻¹). (ResearchGate, [Link])
-
1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. On incubation with erythrocyte undergoes conjugation with erythrocyte glutathione (GSH) to form 2,4-dinitrophenyl-S-glutathione. (HiMedia Laboratories, [Link])
-
Intracellular biothiols, including cysteine (Cys), glutathione (GSH), and homocysteine (Hcy), play a critical role in many physiological and pathological processes. Among them, GSH is the most abundant non-protein mercaptan (1–10 mM) in cells. (MDPI, [Link])
-
Glutathione S-transferases (GSTs) are a family of polymorphic enzymes responsible for the metabolism of a broad range of xenobiotics including carcinogens and endogenous compounds. (ResearchGate, [Link])
-
Glutathione S-transferases (GST) comprise a family of enzymes that plays an important role in cellular detoxification of xenobiotics. GST catalyzes the conjugation of reduced glutathione to electrophilic xenobiotics and utilizes reduced glutathione to scavenge potentially toxic compounds. (3H Biomedical, [Link])
-
Glutathione (GSH) plays a crucial role in various physiological processes and its imbalances are closely related to various pathological conditions. (MDPI, [Link])
-
GST activity was assayed spectrophotometrically at 340 nm with the standard substrate (1-chloro-2,4-dinitrobenzene, CDNB) and cosubstrate (reduced glutathione, GSH). (ResearchGate, [Link])
-
1-Chloro-2,4-dinitrobenzene (CDNB) was used to conjugate glutathione (GSH) through the catalysis of lens glutathione S-transferase. A 2 hr treatment of the rat lens with 1 mM CDNB resulted in a nearly total depletion of lens GSH. (PubMed, [Link])
-
1-Chloro-2,4-dinitrobenzene is insoluble in water. (ResearchGate, [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Sensing of Glutathione and Related Bio-Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Effect of glutathione deprivation on lens metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: A Detailed Guide to Protein Labeling with 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB)
Abstract
This comprehensive guide provides a detailed protocol for the covalent labeling of proteins using 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB). We delve into the underlying chemical principles, offer step-by-step experimental procedures, and provide methods for the characterization of the resulting labeled proteins. This document is intended for researchers, scientists, and drug development professionals who require a robust method for modifying proteins for a variety of downstream applications, including structural biology, enzyme inhibition studies, and the development of bioconjugates.
Introduction: The Versatility of Dinitrobenzene Reagents in Protein Chemistry
The specific and covalent modification of proteins is a cornerstone of modern biochemical research. Among the various reagents developed for this purpose, halo-dinitrobezenes have a storied history, beginning with Frederick Sanger's pioneering work on protein sequencing using 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's Reagent.[1][2] This work provided the first definitive proof that proteins possess a specific primary sequence, a discovery that revolutionized our understanding of biology.[1]
The reactivity of these reagents is rooted in the principle of nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups makes the halogen-substituted carbon atom highly susceptible to attack by nucleophilic side chains of amino acids.[3] this compound (CFDNB) is a valuable, yet less commonly documented, member of this class of reagents. Its bifunctional nature, possessing both a chloro and a fluoro group, presents unique opportunities for protein modification. While the fluorine at position 1 in FDNB is the primary leaving group, in CFDNB, the chlorine at position 1 is the more labile leaving group in typical aqueous buffers used for protein labeling. The fluorine at position 5 is less reactive under these conditions but may offer possibilities for subsequent modifications under different reaction conditions.
CFDNB is not limited to the N-terminal α-amino group; it can also react with the side chains of several amino acids, primarily the sulfhydryl group of cysteine, the ε-amino group of lysine, the imidazole ring of histidine, and the phenolic hydroxyl group of tyrosine.[4] The selectivity of the reaction can be modulated by controlling the pH of the reaction buffer, allowing for targeted modification of specific residues.
This application note will provide a detailed, field-proven protocol for the effective use of CFDNB for protein labeling, moving beyond its historical use in sequencing to its broader application in protein modification.
The Chemistry of CFDNB Labeling
The labeling of proteins with CFDNB proceeds via a nucleophilic aromatic substitution mechanism. The carbon atom attached to the chlorine is electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This allows for the attack by nucleophilic amino acid side chains.
Caption: General workflow for protein labeling with CFDNB.
-
Protein Preparation:
-
Ensure your protein of interest is in an appropriate buffer. If the protein is in a buffer containing primary amines or thiols, exchange it into the desired reaction buffer using a desalting column or dialysis.
-
Determine the protein concentration accurately using its molar extinction coefficient at 280 nm or a standard protein assay (e.g., BCA).
-
-
Preparation of CFDNB Stock Solution:
-
Caution: CFDNB is a hazardous substance. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Prepare a 100 mM stock solution of CFDNB in anhydrous DMF or DMSO. For example, dissolve 2.05 mg of CFDNB (MW = 204.55 g/mol ) in 100 µL of DMF. This solution should be prepared fresh before each use.
-
-
The Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of protein in the reaction buffer.
-
While gently vortexing, add the calculated volume of the CFDNB stock solution to achieve the desired molar excess over the protein. A starting point is a 10 to 20-fold molar excess of CFDNB.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The formation of the dinitrophenyl (DNP) adduct results in a yellow color.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. A quenching reagent with a thiol group like β-mercaptoethanol is highly effective at scavenging unreacted CFDNB.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted CFDNB and the quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform extensive dialysis against the storage buffer.
-
Characterization: Determining the Degree of Labeling
The degree of labeling (DOL), or the average number of CFDNB molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and ~340 nm (A340). The peak absorbance for the DNP group is around 340-360 nm, depending on the modified residue and the local environment. It is advisable to perform a full spectrum scan to identify the precise λmax.
-
Calculate the concentration of the DNP adduct using the Beer-Lambert law:
-
[DNP] (M) = A340 / ε340
-
The molar extinction coefficient (ε) of the DNP adduct at 340 nm is approximately 12,000 M-1cm-1 for DNP-cysteine and can be used as a good approximation.
-
-
Calculate the concentration of the protein, correcting for the absorbance of the DNP adduct at 280 nm:
-
A280, corrected = A280, measured - (A340 x CF)
-
The Correction Factor (CF) is the ratio of the DNP adduct's absorbance at 280 nm to its absorbance at 340 nm. A typical CF for DNP is ~0.3.
-
[Protein] (M) = A280, corrected / εprotein
-
-
Calculate the Degree of Labeling:
-
DOL = [DNP] / [Protein]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inappropriate reaction buffer (contains amines/thiols)- Incorrect pH for the target residue- Insufficient molar excess of CFDNB- Protein instability | - Ensure the buffer is free of interfering substances.- Optimize the pH for the desired target residue.- Increase the molar ratio of CFDNB to protein.- Perform the reaction at a lower temperature (4°C) for a longer duration. |
| Protein Precipitation | - High concentration of organic solvent from CFDNB stock- CFDNB-induced protein aggregation | - Keep the volume of the CFDNB stock solution to less than 5% of the total reaction volume.- Reduce the molar excess of CFDNB.- Add stabilizing agents like glycerol or arginine to the reaction buffer. |
| High Background/Non-specific Labeling | - Reaction time is too long- Molar excess of CFDNB is too high | - Reduce the incubation time.- Decrease the molar ratio of CFDNB to protein. |
Applications of CFDNB-Labeled Proteins
Proteins modified with CFDNB can be utilized in a variety of applications:
-
Structural Studies: The DNP group can serve as a spectroscopic probe to study protein conformation and dynamics.
-
Enzyme Inhibition: Covalent modification of active site residues can lead to irreversible enzyme inhibition, which is useful for studying enzyme mechanisms.
-
Cross-linking Studies: If both the chloro and fluoro groups can be induced to react, CFDNB could potentially be used as a short-range cross-linker to study protein-protein interactions.
-
Hapten Carrier Conjugates: The DNP group is a well-known hapten, and DNP-labeled proteins are frequently used as immunogens to elicit antibody responses.
Conclusion
This compound is a versatile reagent for the covalent modification of proteins. By carefully controlling the reaction conditions, particularly the pH, it is possible to achieve selective labeling of different amino acid residues. The protocol outlined in this application note provides a robust starting point for researchers to successfully label their proteins of interest for a wide array of downstream applications. As with any chemical modification procedure, empirical optimization for each specific protein is crucial for achieving the desired outcome.
References
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
- G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids.
- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
- Sigma-Aldrich. (n.d.).
- Mittal, A., et al. (2001). L-Cysteine Uptake is Stimulated by 1-Chloro-2,4-Dinitrobenzene in vitro in Human Erythrocytes. Drug Metabolism and Drug Interactions, 18(3-4), 239-51.
- Wikipedia. (2023). 1-Fluoro-2,4-dinitrobenzene.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- Quora. (2017).
- Ibrahim, M. F., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- PubChem. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
- Allen, G. (1989). Laboratory techniques in biochemistry and molecular biology, vol. 9, sequencing of proteins and peptides. Elsevier.
- Creative Biolabs. (n.d.). Sanger Protein Sequencing.
- Pearson Educ
- ACS Publications. (2002). Nucleophilic aromatic substitution of glutathione and 1-chloro-2,4-dinitrobenzene in reverse micelles. The Journal of Organic Chemistry.
Sources
1-Chloro-5-fluoro-2,4-dinitrobenzene for identifying reactive cysteine residues
An Application Guide to Chemoproteomic Profiling of Reactive Cysteine Residues with 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB)
Introduction: Targeting the Reactive Cysteinome
The amino acid cysteine, with its nucleophilic thiol side chain, is a linchpin of protein function, structure, and regulation.[1] Cysteine residues are central to enzymatic catalysis, metal coordination, and the formation of structural disulfide bonds.[1][2] Beyond these roles, the reactivity of specific cysteine residues is dynamically regulated by the cellular redox environment, making them critical nodes in signaling pathways.[3] A subset of these residues, termed "reactive" or "ligandable" cysteines, exhibit heightened nucleophilicity due to their local microenvironment, which lowers the pKa of the thiol group. These hyperreactive sites are of profound interest in drug development, as they represent unique opportunities for the design of targeted covalent inhibitors.[4][5][6]
Identifying and quantifying the reactivity of these specific cysteines across the entire proteome is a central goal of chemoproteomics.[4][7] This knowledge enables the discovery of novel drug targets, the characterization of a compound's selectivity, and a deeper understanding of cellular redox control.[1][8] Various electrophilic probes have been developed for this purpose, each with distinct reactivity profiles.[9] This guide focuses on the application of this compound (CFDNB), an electrophilic probe that leverages a classic chemical reaction to covalently label reactive cysteines for subsequent identification and quantification by mass spectrometry.
Chemical Principle: The SNAr Reaction with Cysteine
CFDNB covalently modifies cysteine residues through a Nucleophilic Aromatic Substitution (SNAr) reaction. The probe's reactivity is driven by the dinitrophenyl group; the two strongly electron-withdrawing nitro groups render the aromatic ring highly electron-deficient and thus susceptible to attack by potent nucleophiles.
The Causality Behind the Choice: The deprotonated thiol of a cysteine residue (the thiolate anion, -S⁻) is a powerful nucleophile. In a protein's microenvironment, cysteines with a lowered pKa exist in a higher proportion as the reactive thiolate form at physiological pH. It is these "reactive" cysteines that readily attack the carbon atom bearing the chloro group on the CFDNB molecule. The aromatic ring acts as a temporary intermediate (a Meisenheimer complex) before the chloride ion is expelled as a leaving group, resulting in a stable thioether bond between the dinitrophenyl group and the cysteine residue.
Figure 1: Mechanism of CFDNB reaction with a reactive cysteine thiol via Nucleophilic Aromatic Substitution (SNAr).
Chemoproteomic Workflow Overview
The identification of CFDNB-labeled cysteines is accomplished through a multi-stage workflow that integrates wet-lab sample processing with sophisticated mass spectrometry and data analysis. The process is designed to isolate and identify the specific peptides that have been covalently modified by the probe.
Figure 2: High-level experimental workflow for identifying reactive cysteine sites using CFDNB.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the application of CFDNB in a typical chemoproteomics experiment.
Protocol 1: Sample & Reagent Preparation
Accurate and reproducible results begin with meticulous preparation.
-
CFDNB Stock Solution:
-
Prepare a 100 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is an excellent solvent for CFDNB and is miscible with aqueous buffers. Anhydrous grade minimizes premature hydrolysis of the probe.
-
Aliquot into small, single-use volumes and store at -80°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided as they can degrade the reagent.[10]
-
-
Lysis Buffer Preparation:
-
Prepare a lysis buffer appropriate for maintaining protein solubility and native structure. A common choice is a phosphate-based buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) supplemented with a mild non-ionic detergent (e.g., 0.1% NP-40) if membrane proteins are of interest.
-
Crucial: Omit any thiol-containing reagents such as DTT or β-mercaptoethanol from this buffer, as they will react with CFDNB and consume the probe.
-
-
Proteome Extraction:
-
Harvest cells and wash with ice-cold PBS to remove media components.
-
Resuspend the cell pellet in ice-cold lysis buffer and lyse using an appropriate method (e.g., probe sonication, Dounce homogenization).
-
Clarify the lysate by centrifugation at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Rationale: Accurate protein quantification is essential for ensuring consistent and reproducible labeling conditions across different samples and experiments.
-
Protocol 2: Covalent Labeling with CFDNB
This step involves the direct reaction of the probe with the proteome.
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the proteome sample to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the 100 mM CFDNB stock solution to the proteome to achieve the desired final concentration (see Table 1). A typical starting point is 100 µM.
-
For the negative control, add an equivalent volume of DMSO (vehicle).
-
Self-Validation: Including a vehicle-only control is mandatory to account for any background changes in the proteome and to serve as a baseline for quantification.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1 hour. Protect the samples from light.
-
Rationale: The incubation time and temperature are critical variables that affect labeling efficiency. These parameters may require optimization depending on the specific biological system.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a free thiol-containing compound like L-cysteine or DTT can be added to a final concentration of 10 mM to consume any remaining unreacted CFDNB.
-
| Parameter | Recommended Range | Rationale & Expert Insights |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase labeling efficiency but may also lead to solubility issues. 1-2 mg/mL is a robust starting point. |
| CFDNB Concentration | 50 - 500 µM | A concentration-response experiment is advised. Lower concentrations provide higher selectivity for the most reactive sites, while higher concentrations label a broader range of cysteines but risk off-target effects. |
| Incubation Time | 30 - 90 minutes | Time-course experiments can reveal kinetic differences in reactivity. 60 minutes is often sufficient for labeling highly reactive sites. |
| pH | 7.2 - 8.0 | The reaction is dependent on the thiolate anion, which is favored at pH values at or above the cysteine's pKa. pH 7.4 is a good physiological starting point. |
| Temperature | 25°C - 37°C | Higher temperatures accelerate the reaction but can also increase the risk of protein denaturation and non-specific labeling. |
Table 1: Key Parameters for CFDNB Labeling Experiments.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol prepares the labeled proteome for analysis by converting proteins into a complex mixture of peptides.
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M or by using other methods like methanol/chloroform precipitation.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all remaining disulfide bonds.
-
Rationale: This step ensures that cysteines not labeled by CFDNB are accessible for the next step and prevents disulfide-linked peptides in the final analysis.
-
Alkylate the newly reduced cysteines by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.
-
Rationale: This step "caps" all unlabeled cysteines with a carbamidomethyl group, preventing them from re-oxidizing and ensuring a homogeneous population of modified and unmodified (CFDNB-labeled) cysteines for analysis.[11]
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M.
-
Add sequencing-grade trypsin at a protein:enzyme ratio of 50:1 (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts, detergents, and other contaminants that interfere with mass spectrometry analysis.
-
Elute the peptides, dry them in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
The final stage involves using high-resolution mass spectrometry to identify the specific peptides—and thus the specific cysteine residues—that were modified by CFDNB.
-
LC-MS/MS Acquisition: The dried peptide sample is reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and electrosprayed into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects precursor ions for fragmentation, measuring the m/z of the resulting fragment ions (MS2 scan).[12] This fragmentation pattern provides sequence information for peptide identification.[13][14]
-
Database Searching: The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Comet.
-
Critical Search Parameter: The search must be configured to look for a variable modification on cysteine residues corresponding to the mass addition of the dinitrophenyl group.
-
Mass of CFDNB: C₆H₂ClFN₂O₄ = 202.55 g/mol
-
Leaving Group (Cl): 34.97 g/mol
-
Added Moiety: C₆H₂FN₂O₄ = 167.02 g/mol
-
Monoisotopic Mass Shift on Cysteine: +167.0047 Da
-
The search should also include carbamidomethylation of cysteine (+57.0215 Da) as a variable modification to identify unlabeled peptides.
-
-
Data Interpretation: The search engine will produce a list of identified peptides, including those containing the CFDNB modification. The software will typically provide a localization score indicating the confidence that the modification occurred on a specific cysteine within a peptide. By comparing the abundance of CFDNB-labeled peptides in the treatment sample to the DMSO control, researchers can quantify the reactivity of individual cysteine sites.
References
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2025). bioRxiv.
- Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6‐Hydroxydopamine. (n.d.). PubMed Central.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv.
-
Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6-Hydroxydopamine. (n.d.). PubMed. [Link]
-
Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. (n.d.). PubMed Central. [Link]
-
Fluorescent labeling of specific cysteine residues using CyMPL. (n.d.). PubMed Central. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv. [Link]
-
Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. (n.d.). ResearchGate. [Link]
-
Applications of Reactive Cysteine Profiling. (n.d.). PubMed. [Link]
-
High Levels of Intracellular Cysteine Promote Oxidative DNA Damage by Driving the Fenton Reaction. (n.d.). National Institutes of Health. [Link]
-
Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. (n.d.). PubMed Central. [Link]
-
Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. (n.d.). Springer Protocols. [Link]
-
L-Cysteine Uptake is Stimulated by 1-Chloro-2,4-Dinitrobenzene in vitro in Human Erythrocytes. (n.d.). PubMed. [Link]
-
Mass spectrometric based analysis, characterization and applications of circulating cell free DNA isolated from human body fluids. (n.d.). PubMed Central. [Link]
-
A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (n.d.). PubMed Central. [Link]
-
Filtering of MS/MS data for peptide identification. (n.d.). PubMed. [Link]
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Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). ResearchGate. [Link]
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Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. (n.d.). National Institutes of Health. [Link]
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Cysteine depletion sensitizes prostate cancer cells to agents that enhance DNA damage and to immune checkpoint inhibition. (2023). Journal of Experimental & Clinical Cancer Research. [Link]
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Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding. (2013). PubMed Central. [Link]
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Discovering biological information from mass spectrometry based proteomics. (2022). YouTube. [Link]
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DIA-MS2pep: a library-free framework for comprehensive peptide identification from data-independent acquisition data. (n.d.). PubMed Central. [Link]
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Cysteine Mutational Studies Provide Insight into a Thiol-Based Redox Switch Mechanism of Metal and DNA Binding in FurA from Anabaena sp. PCC 7120. (2015). ResearchGate. [Link]
-
"Mirror" Amino Acid Slows Growth of Certain Tumors. (2025). Technology Networks. [Link]
-
Influence of Cysteine and Tryptophan Substitution on DNA-Binding Activity on Maize α-Hairpinin Antimicrobial Peptide. (2016). PubMed. [Link]
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Use of 1-Chloro-5-fluoro-2,4-dinitrobenzene in drug discovery and development
An In-Depth Guide to the Application of Dinitrohalobenzenes in Drug Discovery
Introduction: The Utility of Electrophilic Probes in Modern Drug Development
In the landscape of contemporary drug discovery, the strategic identification and engagement of target proteins are paramount. Covalent inhibitors, which form a stable, permanent bond with their target, have seen a resurgence, offering distinct advantages in potency, duration of action, and the ability to tackle historically "undruggable" targets.[1][2][3] Within this class, small, reactive molecules known as electrophilic probes or fragments are invaluable tools.
1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) belongs to a class of compounds known as dinitrohalobenzenes (DNHBs). While specific literature on CFDNB is sparse, its chemical architecture is highly analogous to the extensively studied reagents 1-Chloro-2,4-dinitrobenzene (CDNB) and 1-Fluoro-2,4-dinitrobenzene (DNFB) . The defining feature of these molecules is a benzene ring made highly electron-deficient by two powerful electron-withdrawing nitro groups. This electronic arrangement renders the carbon atom attached to the halogen (the "C1" position) exceptionally electrophilic and susceptible to nucleophilic aromatic substitution by amino acid residues such as cysteine, lysine, and histidine. The halogen (Cl or F) serves as an excellent leaving group, facilitating the formation of a stable covalent bond.
This guide provides detailed application notes and protocols for the use of DNHBs, with a focus on the principles that govern the application of CFDNB, by leveraging the extensive knowledge base of its analogs. We will explore their use in classic enzyme assays critical for drug metabolism studies and their more modern application as fragments in the discovery of novel covalent medicines.
Mechanism of Action: Covalent Adduct Formation
The core utility of DNHBs lies in their ability to covalently modify proteins. The reaction proceeds via nucleophilic aromatic substitution, where a nucleophilic side chain from an amino acid attacks the electron-poor C1 carbon of the DNHB, displacing the halide. The fluorine atom at the C5 position in CFDNB further enhances the electrophilicity of the ring, likely increasing its reactivity compared to CDNB.
Caption: General mechanism of covalent modification of a protein thiol by a dinitrohalobenzene.
Part I: Characterizing Drug Metabolism Pathways with Glutathione S-Transferase (GST) Assays
A critical aspect of drug development is understanding how a compound is metabolized and detoxified. Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to electrophilic xenobiotics, rendering them less toxic and more water-soluble for excretion.[4][5] CDNB is a universal substrate for most GST isozymes, making it the gold-standard reagent for measuring total GST activity in cellular lysates, tissue homogenates, and purified enzyme preparations.[6][7] Given its structural similarity, CFDNB can be expected to function similarly.
The assay quantifies GST activity by spectrophotometrically measuring the formation of the GSH-DNB conjugate, which absorbs light at 340 nm.[5][8] The rate of increase in absorbance is directly proportional to the GST activity in the sample.[4][6]
Protocol 1: Spectrophotometric Measurement of GST Activity
This protocol is adapted for both single-cuvette and 96-well plate formats.
A. Core Reagents and Buffers
| Reagent | Stock Concentration | Preparation and Storage Notes |
| Assay Buffer | 100 mM Potassium Phosphate, pH 6.5 | Prepare from monobasic and dibasic potassium phosphate salts. Stable at 4°C. Some plant or mammalian GSTs may show optimal activity at pH 7.5.[7] |
| Reduced Glutathione (GSH) | 100 mM | Dissolve in Assay Buffer. Prepare fresh daily and keep on ice. |
| CDNB Substrate | 100 mM | Dissolve in 95% ethanol or DMSO. Store in small aliquots at -20°C. Avoid more than five freeze-thaw cycles.[8] |
| Enzyme Sample | Variable | e.g., cell lysate, tissue homogenate, or purified GST. Keep on ice. |
| Positive Control | ~0.25 mg/mL | Purified GST enzyme.[6] |
B. Experimental Workflow: GST Activity Assay
Caption: Workflow for determining GST activity using a DNHB substrate.
C. Detailed Step-by-Step Methodology (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include blanks (no enzyme), a positive control (purified GST), and experimental samples.
-
Blank/Negative Control Wells: Add sample buffer or lysis buffer instead of the enzyme sample. This is crucial to measure the non-enzymatic reaction between GSH and CDNB.[4]
-
Sample Wells: Add an appropriate volume of your sample (e.g., 10-50 µL).
-
-
Reaction Master Mix Preparation: Prepare a master mix for the number of wells required. For a final reaction volume of 200 µL per well, the final concentrations should be 1 mM GSH and 1 mM CDNB.[4]
-
Example for 10 wells (2 mL total mix):
-
1956 µL Assay Buffer
-
20 µL of 100 mM GSH
-
24 µL of 100 mM CDNB (Note: The solution may appear cloudy initially but should clear upon mixing).[6]
-
-
-
Initiate Reaction: Add the master mix to all wells to start the reaction. Mix gently by shaking the plate for a few seconds.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C.[7] Begin kinetic measurement, recording the absorbance every 30-60 seconds for 5-10 minutes.[4][6] Ensure the readings fall within the linear range of the assay.[8]
D. Data Analysis and Interpretation
-
Calculate the Rate: Determine the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the blank (non-enzymatic) reaction from the rate of the sample reactions.[8]
-
Calculate GST Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = [(ΔA340/min) * (Total Volume)] / [ (ε) * (Sample Volume) ]
Part II: Application in Covalent Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying starting points for drug development, particularly for challenging targets.[9][10][11] FBDD uses libraries of small, low-complexity molecules ("fragments") to find weak but high-quality binders that can be optimized into potent leads.[12]
Electrophilic fragments like CFDNB are used to identify and validate nucleophilic amino acids (e.g., cysteines) on a protein surface that are "ligandable" and functionally relevant. This approach is central to the discovery of modern covalent drugs.[3][13]
Protocol 2: Screening for Covalent Target Engagement by Mass Spectrometry
This protocol outlines a general workflow to determine if a protein of interest (POI) is covalently modified by CFDNB.
A. Reagents and Equipment
-
Purified Protein of Interest (POI): High purity (>95%) is essential.
-
CFDNB Stock Solution: 10-100 mM in DMSO.
-
Reaction Buffer: A buffer compatible with the POI's stability and activity (e.g., PBS or HEPES, pH 7.4).
-
Quenching Reagent: 1 M dithiothreitol (DTT) or β-mercaptoethanol to stop the reaction.
-
Mass Spectrometer: High-resolution LC-MS system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.
B. Experimental Workflow: Covalent Fragment Screening
Caption: Workflow for identifying covalent modification of a target protein by CFDNB using mass spectrometry. Mass shift corresponds to the dinitrofluorophenyl moiety (C₆H₃FN₂O₄) minus the chlorine leaving group.
C. Detailed Step-by-Step Methodology
-
Reaction Setup: In a microcentrifuge tube, combine the POI (e.g., final concentration 5-10 µM) with CFDNB (e.g., 10-100 µM, a 2-10 fold molar excess). Include a DMSO-only control.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-4 hours). Time-course experiments are recommended.
-
Quenching: Stop the reaction by adding a large excess of a quenching reagent like DTT (final concentration ~10 mM).
-
Sample Preparation for MS: Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove excess unreacted CFDNB and other small molecules.
-
LC-MS Analysis: Analyze the desalted protein by LC-MS. Deconvolute the resulting mass spectrum to determine the precise mass of the intact protein.
-
Data Interpretation: Compare the mass of the CFDNB-treated protein with the DMSO control. A mass increase corresponding to the addition of the dinitrofluorophenyl moiety confirms covalent modification.
Part III: Cellular Applications and Important Considerations
While powerful, the high reactivity of DNHBs necessitates careful experimental design, especially in cellular contexts.
-
Cell Permeability and Off-Target Effects: These compounds are generally cell-permeable. However, their reactivity means they can modify numerous intracellular proteins, most notably abundant nucleophiles like glutathione. This can lead to cellular stress or other off-target effects. For example, DNFB has been shown to alter the ion permeability of red blood cells by reacting with membrane proteins and lipids.[14] It can also induce degranulation in mast cells, an effect relevant to its use as an allergen in immunology studies.[15]
-
Cytotoxicity: At higher concentrations, DNHBs can be cytotoxic due to widespread protein modification and depletion of the cellular glutathione pool. It is essential to perform dose-response experiments to determine a suitable concentration range for any cell-based assay.
-
Controls are Critical: When using DNHBs to probe a specific target in a cellular context, it is crucial to include appropriate controls. These may include:
-
A "scrambled" or less reactive analog of the DNHB.
-
A mutant version of the target protein where the putative reactive nucleophile has been mutated to a non-nucleophilic residue (e.g., Cys to Ala).
-
Competitive displacement experiments with a known non-covalent binder for the target.
-
Conclusion
This compound and its chemical relatives are versatile and powerful probes in drug discovery. Their well-defined mechanism of covalent modification allows for their application in both foundational biochemical assays, such as measuring GST activity for drug metabolism studies, and in cutting-edge fragment-based screening campaigns to identify and validate novel covalent drug targets. The successful application of these reagents requires a thorough understanding of their reactivity, careful experimental design, and the implementation of rigorous controls. By following the principles and protocols outlined in this guide, researchers can effectively leverage the unique chemical properties of dinitrohalobenzenes to advance their drug discovery programs.
References
- Benchchem. Application Notes and Protocols for Glutathione S-Transferase (GST) Assay using 1-Chloro-2,4-dinitronaphthalene (CDNB).
- Sandiego. GST Assay Protocol.
- Sigma-Aldrich. Glutathione S-Transferase (GST) Assay Kit (CS0410)- Technical Bulletin.
- Gronwald, J. W., Plaisance, K. L., & Ide, D. A. (1998). Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. Plant Physiology, 117(3), 877–892.
- 3H Biomedical. Glutathione S-transferases Assay (GST).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Chloro-4-Fluoro-2-Nitrobenzene in Modern Pharmaceutical Synthesis.
- Passow, H., & Zaki, L. (1978). Action of 1-fluoro-2,4-dinitrobenzene on passive ion permeability of the human red blood cell. PubMed.
- Parker, C. G., et al. (2020). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. ACS Central Science, 6(3), 437–446.
- Kawakami, T., et al. (2016). 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells. European Journal of Immunology, 46(12), 2847–2855.
- Chemchart. This compound (327-91-3).
- Arner, E. S., et al. (1995). 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase. Loss of thioredoxin disulfide reductase activity is accompanied by a large increase in NADPH oxidase activity. The Journal of Biological Chemistry, 270(8), 3479–3482.
- Ghosh, A. K., et al. (2020). Covalent Inhibition in Drug Discovery. ChemMedChem, 15(15), 1344–1366.
- PubChem. Dinitrofluorobenzene. National Center for Biotechnology Information.
- Scientific Laboratory Supplies (Ireland) Ltd. 1-Chloro-2,4-dinitrobenzene, 97%.
- PubChem. 1-Chloro-2,4-Dinitrobenzene. National Center for Biotechnology Information.
- Wright, M. H., & Ciulli, A. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 289(19), 5800–5821.
- Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865.
- Tago, K., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435.
- Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery.
- Rosini, E., et al. (2022). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences, 23(21), 13329.
- Nomura, D. K., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21(2), 119–137.
- Oncodesign Services. Fragment-Based Drug Discovery | Applications | Webinar.
- Mahy, W., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Neural Regeneration Research, 19(4), 749–757.
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- 8. home.sandiego.edu [home.sandiego.edu]
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- 15. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility of 1-Chloro-5-fluoro-2,4-dinitrobenzene in Aqueous Buffers
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Chloro-5-fluoro-2,4-dinitrobenzene. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address the common challenges associated with the aqueous solubility of this compound. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a halogenated nitroaromatic compound. Its structure, featuring a benzene ring with chloro, fluoro, and two nitro group substituents, renders it highly hydrophobic. This inherent low water solubility presents a significant challenge in many biological and chemical assays that are conducted in aqueous buffer systems.[1] Achieving a stable, homogenous solution is critical for obtaining reliable and reproducible experimental data.
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Below is a summary of its key physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 327-91-3 | |
| Molecular Formula | C₆H₂ClFN₂O₄ | |
| Molecular Weight | 220.54 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 74 °C | |
| Predicted LogP | ~2.5 - 3.0 | (Estimated based on similar structures) |
| Aqueous Solubility | Very low (estimated) | (Inferred from analogous compounds) |
Q3: How does the structure of this compound contribute to its low aqueous solubility?
The low water solubility is a direct result of its molecular structure. The benzene ring is inherently nonpolar. While the nitro groups (-NO₂) and the halogen atoms (Cl and F) are electronegative and can participate in some polar interactions, their contribution is insufficient to overcome the hydrophobic nature of the large aromatic ring.[1] This leads to a high octanol-water partition coefficient (LogP), indicating a strong preference for nonpolar environments over aqueous ones.[2]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing aqueous solutions of this compound.
Q4: I've added my compound directly to the aqueous buffer, but it won't dissolve. What should I do?
Directly adding a highly hydrophobic compound like this compound to an aqueous buffer will likely result in poor dissolution or suspension. The primary reason is the energetic unfavorability of disrupting the water hydrogen-bonding network to accommodate a nonpolar molecule.
-
Expert Recommendation: A co-solvent, such as Dimethyl Sulfoxide (DMSO), is essential. First, prepare a high-concentration stock solution in 100% DMSO, and then dilute this stock into your aqueous buffer.[3][4]
Q5: My compound dissolved in DMSO, but precipitated when I added it to my aqueous buffer. Why did this happen and how can I fix it?
This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous buffer, even with the presence of a co-solvent. The final percentage of DMSO is critical.
-
Causality: The DMSO concentration in your final solution is likely too low to maintain the solubility of your compound at the desired concentration.
-
Troubleshooting Steps:
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration may keep the compound in solution. However, be mindful that DMSO concentrations above 0.5% can be toxic to many cell lines.[5] Always run a vehicle control with the same final DMSO concentration to assess its effect on your assay.
-
Decrease the Final Compound Concentration: If you are constrained by the allowable DMSO concentration, you may need to lower the final working concentration of this compound.
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. Adding the DMSO stock dropwise to the buffer while vortexing can also help prevent localized high concentrations that can initiate precipitation.[3]
-
Q6: I managed to dissolve my compound, but it precipitated out of solution after a few hours or overnight. What is the cause?
This indicates that your solution is likely supersaturated and thermodynamically unstable. Over time, the dissolved compound molecules can aggregate and precipitate out of the solution.
-
Expert Insight: The initial dissolution may have been kinetically trapped. Factors like temperature changes (e.g., moving from room temperature to a 4°C refrigerator) can significantly decrease solubility and promote precipitation.
-
Preventative Measures:
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare your final aqueous solution fresh on the day of use.
-
Store at Room Temperature (if stable): If the compound is stable at room temperature, avoid storing the final aqueous solution at colder temperatures where solubility is lower.
-
Re-dissolve Before Use: If you must store the solution, gently warm it to 37°C and vortex or sonicate it before use to ensure it is fully re-dissolved. Visually inspect for any particulate matter.
-
Q7: Can adjusting the pH of my buffer improve the solubility of this compound?
For ionizable compounds, pH can dramatically affect solubility. However, this compound does not have readily ionizable functional groups (like carboxylic acids or amines) within the typical biological pH range. Therefore, adjusting the pH of the buffer is unlikely to significantly improve its solubility. The solubility of this compound is primarily dictated by its hydrophobicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the crucial first step for preparing working solutions in aqueous buffers.
-
Calculation:
-
Molecular Weight of this compound: 220.54 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 220.54 g/mol = 0.0022054 g = 2.21 mg
-
-
-
Procedure:
-
Accurately weigh approximately 2.21 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. A clear, pale-yellow solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.
-
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (e.g., PBS)
This protocol details the dilution of the DMSO stock solution into an aqueous buffer to achieve the final desired concentration.
-
Dilution Strategy: To minimize precipitation, a serial dilution approach is recommended. This example prepares a 10 µM solution with a final DMSO concentration of 0.1%.
-
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of 100% DMSO. This creates a 100 µM solution.
-
Vortex the intermediate dilution thoroughly.
-
In a separate tube, add 990 µL of your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Add 10 µL of the 100 µM intermediate dilution to the 990 µL of buffer. This results in a final volume of 1 mL, a final compound concentration of 1 µM, and a final DMSO concentration of 0.1%.
-
Immediately vortex the final solution for at least 30 seconds to ensure rapid and complete mixing.
-
Visualized Workflows and Decision Trees
Diagram 1: Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing aqueous solutions.
Diagram 2: Troubleshooting Decision Tree for Solubility Issues
Caption: Troubleshooting decision tree for solubility.
References
-
BenchChem.
-
Chemchart.
-
The Solubility of Things.
-
The Solubility of Things.
-
LabSolu.
-
Sigma-Aldrich.
-
PubMed.
-
Chemaxon.
-
Wikipedia.
-
The Solubility of Things.
-
ACD/Labs.
-
ACD/Labs.
-
DrugFuture.
-
LabNovo.
-
Wikipedia.
-
PubChem.
-
PubChem.
-
ResearchGate.
-
Sigma-Aldrich.
-
MDPI.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
Sources
Common side reactions of 1-Chloro-5-fluoro-2,4-dinitrobenzene with peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) for peptide modification. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended reaction of this compound (CFDNB) with peptides?
The primary application of CFDNB, similar to its well-known analogue 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent), is the specific labeling of the N-terminal α-amino group of a peptide or protein.[1][2] This reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanism Explained: The two electron-withdrawing nitro groups (-NO₂) on the benzene ring make the carbon atom attached to the chlorine highly electrophilic (electron-deficient). The unprotonated α-amino group of the peptide's N-terminus acts as a nucleophile, attacking this electrophilic carbon. This leads to the formation of a stable dinitrophenyl (DNP) adduct with the peptide and the displacement of the chloride ion.[3][4][5] This reaction is foundational for applications like protein sequencing and peptide analysis.[1][2]
Caption: Primary SNAr reaction of CFDNB with a peptide's N-terminus.
Q2: What are the most common side reactions when using CFDNB with peptides?
While the N-terminus is the primary target, other nucleophilic side chains of amino acid residues can also react with CFDNB, leading to undesired side products. The most common side reactions occur with:
-
Lysine (Lys): The ε-amino group (-NH₂) in the side chain is a potent nucleophile.
-
Cysteine (Cys): The thiol group (-SH) in its deprotonated thiolate form (-S⁻) is highly reactive.[6][7]
-
Histidine (His): The imidazole ring can be modified.[8]
-
Tyrosine (Tyr): The phenolic hydroxyl group (-OH) can react, especially at higher pH.[8]
Additionally, hydrolysis of CFDNB can occur in aqueous buffers, where water or hydroxide ions act as nucleophiles, converting CFDNB to 2,4-dinitrochlorophenol, which consumes the reagent and reduces labeling efficiency.[9]
Q3: How does pH influence the selectivity of the CFDNB reaction?
pH is the most critical parameter for controlling the selectivity of CFDNB labeling. The reactivity of each nucleophilic group is dependent on it being in its unprotonated, free-base form. This is governed by the pKa of the specific functional group.
| Amino Acid Residue | Functional Group | Typical pKa | Optimal pH for Reaction | Notes on Reactivity |
| N-terminus | α-Amino | ~7.5 - 9.0 | 8.0 - 9.5 | The primary target. Reaction is efficient when the group is deprotonated. |
| Lysine (Lys) | ε-Amino | ~10.5 | > 9.5 | Becomes significantly reactive at higher pH values, competing with the N-terminus.[10] |
| Cysteine (Cys) | Thiol (-SH) | ~8.5 | > 8.0 | The thiolate anion (S⁻) is a very strong nucleophile. Cys modification can be a major side reaction.[6][7] |
| Histidine (His) | Imidazole | ~6.0 | > 6.5 | Less nucleophilic than amines or thiolates but can still react, especially if other groups are protonated. |
| Tyrosine (Tyr) | Phenolic Hydroxyl | ~10.0 | > 10.0 | The phenoxide anion (O⁻) formed at high pH is reactive.[8] |
Causality: To selectively label the N-terminus over the lysine side chain, the reaction should be performed at a pH value above the pKa of the α-amino group but below the pKa of the ε-amino group (e.g., pH 8.5-9.0). However, this pH range also promotes the reactivity of cysteine.
Troubleshooting Guide
This section addresses specific issues encountered during CFDNB-peptide conjugation experiments.
Problem 1: Low yield of the desired DNP-peptide.
Possible Cause A: Hydrolysis of CFDNB
-
Why it happens: In aqueous solutions, particularly at alkaline pH, water (H₂O) or hydroxide ions (OH⁻) can attack CFDNB, leading to its inactivation.
-
How to diagnose: Analyze the reaction mixture using RP-HPLC. A significant peak corresponding to the hydrolyzed byproduct (2,4-dinitrochlorophenol) may be present.
-
Solution Protocol:
-
Use Co-solvents: Perform the reaction in a mixture of aqueous buffer and an organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) to reduce the concentration of water.
-
Control Stoichiometry: Use a modest excess of CFDNB (e.g., 1.5 to 3 equivalents) relative to the peptide. A very large excess can drive more side reactions and hydrolysis.
-
Monitor Reaction Time: Do not let the reaction run indefinitely. Monitor progress by HPLC and quench the reaction once the formation of the desired product plateaus.
-
Possible Cause B: Peptide Aggregation
-
Why it happens: Hydrophobic peptides or those with strong intermolecular hydrogen bonding can aggregate, making the N-terminus inaccessible to the reagent.[11]
-
How to diagnose: The peptide solution may appear cloudy, or the peptide may precipitate out of solution during the reaction.
-
Solutions:
-
Incorporate organic co-solvents (DMF, DMSO) or chaotropic agents (e.g., low concentrations of Guanidinium HCl) to disrupt aggregation.[11]
-
Slightly increasing the reaction temperature can sometimes improve solubility and reaction rates.
-
Problem 2: Multiple labeled products are observed by HPLC or Mass Spectrometry.
Possible Cause: Non-specific labeling of amino acid side chains.
-
Why it happens: The reaction conditions (especially pH) are promoting the reactivity of nucleophilic side chains like Lys, Cys, His, or Tyr, leading to mono-labeled side-products or even di- or tri-labeled peptides.
-
How to diagnose: Mass spectrometry (MS) is the definitive tool. An adduct mass of +199.5 Da (for the DNP group from CFDNB) will be observed. If multiple adducts are present, the mass will increase accordingly (e.g., +399.0 Da for two labels). LC-MS/MS can pinpoint the exact site of modification.[12][13][14]
-
Solution Strategy:
Caption: Troubleshooting flowchart for multiple labeled products.
Detailed Protocols for Minimizing Side Reactions:
-
pH Optimization:
-
Objective: To find the optimal pH for selective N-terminal labeling.
-
Method: Set up a series of small-scale reactions at different pH values (e.g., 8.0, 8.5, 9.0, 9.5) using a suitable buffer (e.g., sodium bicarbonate or borate).
-
Analysis: Analyze the outcome of each reaction by LC-MS to determine the ratio of the desired product to side products. Select the pH that provides the highest selectivity.
-
-
Cysteine-Specific Side Reactions:
-
The cysteine thiol side chain is notoriously reactive.[6][7][15] If your peptide contains cysteine and it is not involved in a disulfide bond, it is highly likely to react.
-
Solution: If N-terminal labeling is desired without modifying cysteine, consider using a reversible thiol-protecting group prior to the CFDNB reaction. Alternatively, performing the reaction at a pH closer to neutral (pH 7.0-7.5) will keep the thiol group protonated and less reactive, but this may also slow down the desired N-terminal reaction.
-
Problem 3: No reaction or incomplete reaction.
Possible Cause: Incorrect pH or Degraded Reagent
-
Why it happens: If the pH is too low (e.g., < 7.5), the N-terminal α-amino group will be predominantly in its protonated, non-nucleophilic form (-NH₃⁺), preventing the reaction. CFDNB is also sensitive to moisture and can degrade over time if not stored properly.
-
How to diagnose: Confirm the pH of your reaction buffer immediately before use. For the reagent, if it is old or has been improperly stored, its efficacy may be compromised.
-
Solutions:
-
Verify pH: Always prepare fresh buffer and verify the pH.
-
Use Fresh Reagent: Use CFDNB from a freshly opened container. Store the reagent under dry conditions (e.g., in a desiccator).
-
Protocol: Standard CFDNB Labeling
-
Step 1: Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.8) to a final concentration of 1-5 mg/mL. If solubility is an issue, add a minimal amount of organic co-solvent (e.g., DMF).
-
Step 2: Reagent Preparation: Prepare a stock solution of CFDNB (e.g., 10 mg/mL) in a dry organic solvent like DMF or ACN immediately before use.
-
Step 3: Reaction: Add 2-3 molar equivalents of the CFDNB solution to the stirring peptide solution. Protect the reaction from light.
-
Step 4: Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction's progress by taking aliquots and analyzing them via RP-HPLC with UV and/or MS detection.
-
Step 5: Quenching & Purification: Once the reaction is complete, quench any remaining CFDNB with a small amount of an amine-containing buffer (e.g., Tris) or by lowering the pH. Proceed immediately to purification, typically by RP-HPLC.
-
-
References
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Ennahar, S., & Puigserver, A. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-256. doi: 10.1016/0003-2697(87)90034-0. Retrieved from [Link]
-
Tonge, B. L. (1962). Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides. Nature, 195, 491. doi: 10.1038/195491a0. Retrieved from [Link]
-
Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Retrieved from [Link]
-
Chegg.com. (2020). Solved - ZOOM 1-Fluoro-2,4-dinitrobenzene, known as Sanger's. Retrieved from [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Retrieved from [Link]
-
Lennox, M. B., & Inglis, A. S. (1967). The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. Australian Journal of Chemistry, 20(9), 2049-2053. Retrieved from [Link]
-
George, M., & Vouros, P. (1999). Detection and Identification of Carcinogen- Peptide Adducts by Nanoelectrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 10(11), 1121-1129. Retrieved from [Link]
-
Turesky, R. J., et al. (1999). Isotope Edited Product Ion Assignment by alpha-N Labeling of Peptides With [2H3(50%)]2,4-dinitrofluorobenzene. Journal of the American Society for Mass Spectrometry, 10(5), 422-431. doi: 10.1016/s1044-0305(99)00013-6. Retrieved from [Link]
-
Gupta, R. C. (2000). Methods for Testing Compounds for DNA Adduct Formation. Toxicologic Pathology, 28(3), 465-472. doi: 10.1080/01926230050022989. Retrieved from [Link]
-
Am Ende, C. W., et al. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258. doi: 10.1002/cbic.202200258. Retrieved from [Link]
-
Thompson, S., et al. (2015). Chemoselective native peptide bond ligations of cysteine and lysine residues. Nature Communications, 6, 8439. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Carregal-Romero, B., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 786-803. doi: 10.1021/acs.chemrestox.9b00075. Retrieved from [Link]
-
Svidrnoch, M., et al. (2018). Revisited Mechanism of Reaction Between Model Lysine Amino Acid Side Chain and 4-Hydroxynonenal in Different Solvent Environments. Journal of Organic Chemistry, 83(15), 8195-8207. Retrieved from [Link]
-
Di Donato, A., et al. (2000). Effect of lysine residues on the deamidation reaction of asparagine side chains. Biopolymers, 53(2), 213-219. doi: 10.1002/(SICI)1097-0282(200002)53:2<213::AID-BIP11>3.0.CO;2-C. Retrieved from [Link]
-
Chen, T., et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Chemical Research in Toxicology, 28(11), 2095-2103. doi: 10.1021/acs.chemrestox.5b00311. Retrieved from [Link]
Sources
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Solved - ZOOM 1-Fluoro-2,4-dinitrobenzene, known as Sanger's | Chegg.com [chegg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effect of lysine residues on the deamidation reaction of asparagine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Isotope edited product ion assignment by alpha-N labeling of peptides with [2H3(50%)]2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-5-fluoro-2,4-dinitrobenzene Labeling
Welcome to the technical support center for optimizing reaction conditions for 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this reagent.
Introduction to CFDNB Labeling
This compound is a hetero-bifunctional aromatic compound used for labeling primary and secondary amines, thiols, and other nucleophiles. The presence of two electron-withdrawing nitro groups at positions 2 and 4 activates the benzene ring for nucleophilic aromatic substitution (SNAr). This allows for the covalent modification of biomolecules, such as the N-terminal amines of proteins or the side chains of lysine residues.
The key to successfully using CFDNB lies in understanding its reactivity and carefully controlling the reaction conditions to achieve selective and efficient labeling. This guide will walk you through the underlying principles and provide practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CFDNB labeling?
A1: CFDNB labeling proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this two-step process, a nucleophile (e.g., the deprotonated amine of a protein) attacks the electron-deficient aromatic ring at the carbon bearing a halogen. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of one of the halogen atoms as a leaving group.[1][2]
Q2: Which halogen is more reactive in this compound, the chlorine or the fluorine?
A2: In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups is generally F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon it is attached to more electrophilic. Therefore, the fluorine at position 5 is expected to be preferentially displaced by a nucleophile over the chlorine at position 1.
Q3: What is the optimal pH for CFDNB labeling of proteins?
A3: The optimal pH for labeling primary amines in proteins is typically in the range of 8.0 to 9.5.[3] This mildly basic condition is necessary to deprotonate the target amine groups (e.g., the N-terminal α-amino group or the ε-amino group of lysine), making them nucleophilic. However, very high pH values should be avoided as they can promote hydrolysis of the CFDNB and potentially lead to denaturation of the protein.
Q4: What solvents are suitable for CFDNB labeling reactions?
A4: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used to dissolve CFDNB and the nucleophile.[4] For protein labeling, the reaction is typically performed in an aqueous buffer. A small amount of a water-miscible organic solvent like DMSO or DMF may be used to aid in the dissolution of CFDNB before adding it to the aqueous reaction mixture.[5]
Q5: Can CFDNB react with other amino acid residues besides amines?
A5: Yes, under certain conditions, CFDNB can react with other nucleophilic amino acid residues. The most common side reaction is with the thiol group of cysteine residues. Tyrosine, histidine, and serine residues can also potentially react, although generally to a lesser extent than primary amines and thiols. Optimizing the pH and reaction time can help to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Incorrect pH: The target amine is protonated and not nucleophilic. | - Ensure the reaction buffer pH is between 8.0 and 9.5. Use a fresh buffer solution. |
| Inactive Reagent: CFDNB has hydrolyzed due to moisture. | - Use a fresh vial of CFDNB. Store the reagent under dry conditions. | |
| Insufficient Reagent: The molar ratio of CFDNB to the target molecule is too low. | - Increase the molar excess of CFDNB. A 5- to 20-fold molar excess is a good starting point. | |
| Low Temperature: The reaction kinetics are too slow. | - Increase the reaction temperature. Room temperature (20-25°C) is a common starting point, but gentle heating (e.g., 37°C) may be necessary. Monitor for protein denaturation at higher temperatures. | |
| Poor Specificity / Multiple Labeled Products | Side Reactions: Reaction with other nucleophilic residues (e.g., cysteines). | - Lower the pH to the lower end of the optimal range (e.g., pH 8.0-8.5) to decrease the reactivity of other nucleophiles. - Reduce the reaction time. - Consider using a blocking agent for free thiols if cysteine modification is a major issue. |
| Over-labeling: Multiple sites on the protein are being labeled. | - Reduce the molar excess of CFDNB. - Decrease the reaction time. | |
| Precipitation During Reaction | Poor Solubility of CFDNB: The reagent is not fully dissolved in the aqueous buffer. | - First, dissolve CFDNB in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough to not affect protein stability. |
| Protein Denaturation: The reaction conditions (pH, organic solvent, temperature) are causing the protein to unfold and aggregate. | - Screen for optimal buffer conditions, including pH and salt concentration. - Minimize the amount of organic solvent used. - Perform the reaction at a lower temperature. | |
| Hydrolysis of CFDNB | High pH and/or High Temperature: These conditions can accelerate the reaction of CFDNB with water. | - Avoid excessively high pH and temperatures. - Add the CFDNB to the reaction mixture immediately after dissolving it. |
Experimental Protocols
General Protocol for Labeling a Protein with CFDNB
-
Protein Preparation:
-
Prepare the protein in a suitable buffer at a concentration of 1-5 mg/mL.
-
The buffer should not contain primary amines (e.g., Tris or glycine). Phosphate or bicarbonate buffers are good choices.
-
Dialyze or buffer exchange the protein into the labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
-
CFDNB Stock Solution Preparation:
-
Prepare a 10-100 mM stock solution of CFDNB in anhydrous DMSO or DMF.
-
This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the CFDNB stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
-
Removal of Unreacted CFDNB:
-
Separate the labeled protein from unreacted CFDNB and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Monitoring the Labeling Reaction
The progress of the labeling reaction can be monitored using techniques such as:
-
UV-Vis Spectrophotometry: The dinitrophenyl (DNP) group has a characteristic absorbance around 360 nm.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the labeled protein from the unlabeled protein and monitor the reaction progress.
-
Mass Spectrometry: This can be used to confirm the covalent modification of the protein and determine the number of attached labels.
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for CFDNB labeling.
Experimental Workflow
Caption: General workflow for protein labeling with CFDNB.
References
-
Tierbach, A., et al. (2020). LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. Journal of the American Society for Mass Spectrometry, 31(3), 467-472. Available at: [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 1-8. Available at: [Link]
-
Chirravuri, T. K. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Quora. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1867. Available at: [Link]
-
Alvaro, C. E. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(4), 401-409. Available at: [Link]
-
Picasso, G., et al. (2017). Synthesis of a new magnetic-MIP for the selective detection of 1-chloro-2,4-dinitrobenzene, a highly allergenic compound. Materials Science and Engineering: C, 74, 331-338. Available at: [Link]
-
Tierbach, A., et al. (2020). LC-APCI(−)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. ResearchGate. Retrieved from [Link]
-
Gisbert, C., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16383. Available at: [Link]
-
Zheng, Y.-J., & Ornstein, R. L. (1997). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Journal of the American Chemical Society, 119(4), 648-655. Available at: [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Crampton, M. R., & Willison, M. J. (1976). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 925-929. Available at: [Link]
-
PW - JEE/NEET, Alakh Pandey. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr... YouTube. Retrieved from [Link]
-
Al-Lohedan, H. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). Available at: [Link]
-
Chemchart. (n.d.). This compound (327-91-3). Retrieved from [Link]
-
Grimm, J. B., et al. (2021). Optimizing multifunctional fluorescent ligands for intracellular labeling. Proceedings of the National Academy of Sciences, 118(11), e2020973118. Available at: [Link]
-
G-Biosciences. (n.d.). Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB]. Retrieved from [Link]
-
Shapovalov, S. A., et al. (2020). Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. ResearchGate. Retrieved from [Link]
-
Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 98. Available at: [Link]
-
PW - JEE/NEET, Alakh Pandey. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with a... YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Purification Strategies for Reactions Involving 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB)
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of excess 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) from a reaction mixture. Given the high reactivity and hazardous nature of this reagent, a robust purification strategy is critical for obtaining high-purity products and ensuring laboratory safety.
Safety First: Handling this compound
Before attempting any procedure, it is imperative to recognize the hazards associated with CFDNB and its analogues like 1-chloro-2,4-dinitrobenzene (CDNB). CFDNB is a potent electrophile and a suspected sensitizer.
-
Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: They are severe skin and eye irritants and can cause allergic skin reactions.[2][4]
-
Environmental Hazard: CFDNB is very toxic to aquatic life with long-lasting effects.[1][4]
Mandatory Precautions:
-
Always handle CFDNB in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
All waste, including contaminated solvents and consumables, must be disposed of as hazardous waste according to institutional and local regulations.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove every trace of unreacted CFDNB?
A1: There are three primary reasons:
-
Product Purity: Residual CFDNB is an impurity that can compromise the structural integrity and biological activity of your target compound, leading to unreliable downstream data.
-
Reaction Specificity: As a powerful electrophile, CFDNB can react with nucleophilic moieties in your purified product over time, leading to degradation and the formation of undesired byproducts.[5]
-
Toxicity and Handling: The toxic and sensitizing properties of CFDNB necessitate its complete removal to ensure the final compound is safe to handle for biological assays or further synthetic steps.[4][6]
Q2: What are the fundamental strategies for removing excess CFDNB?
A2: The approach is typically a two-stage process:
-
In-Situ Quenching: The most effective first step is to "quench" the reaction by adding a scavenger molecule that selectively reacts with the excess, highly reactive CFDNB. This converts it into a new, less reactive, and chemically distinct derivative.
-
Purification: Following the quench, standard purification techniques such as liquid-liquid extraction, column chromatography, or recrystallization are used to separate your desired product from the quenched-CFDNB derivative and other reaction components.
Q3: How do I decide which purification method is best for my specific reaction?
A3: The choice depends entirely on the properties of your desired product relative to the quenched-CFDNB derivative. Key factors include differences in polarity, solubility, and crystallinity. The decision-making workflow provided in this guide will help you select the optimal strategy.
Troubleshooting Guide: A Step-by-Step Approach to CFDNB Removal
This section details the experimental protocols and the scientific rationale behind them. The overall workflow is designed to first neutralize the reactive threat (quenching) and then separate the components based on their physicochemical properties.
Workflow Step 1: In-Situ Quenching of Excess Electrophile
The Problem: You have unreacted, highly electrophilic CFDNB in your reaction mixture, which poses a risk to your product's stability and purity.
The Solution: Introduce a nucleophilic scavenger to consume the excess CFDNB. The goal is to transform CFDNB into a derivative with significantly different properties (e.g., higher polarity) than your product, thereby simplifying the subsequent purification.
Causality of Experimental Choice: CFDNB is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the two nitro groups.[5][7][8] By adding a primary or secondary amine, we exploit this reactivity to form a highly polar dinitrophenylamine derivative, which will have vastly different chromatographic and solubility characteristics compared to most neutral organic products.
Recommended Protocol: Amine Quench
-
Monitor Reaction: Ensure your primary reaction has gone to completion via an appropriate monitoring technique (TLC, LC-MS, NMR).
-
Cool the Reaction: Lower the temperature of the reaction mixture to 0 °C using an ice-water bath. This mitigates any potential exotherm from the quenching process.[9]
-
Select and Add Quenching Agent: Add a simple, small amine like n-propylamine or piperidine (1.5 to 2.0 equivalents relative to the initial excess of CFDNB) dropwise to the cooled, stirring reaction mixture.
-
Allow to React: Let the reaction stir at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Confirm Quench: Verify the complete consumption of CFDNB by TLC or LC-MS. The newly formed dinitrophenylamine derivative should appear as a distinct, typically more polar, and often brightly colored (yellow/orange) spot.
Workflow Step 2: Purification Strategy Selection
After successfully quenching the excess CFDNB, you must now separate your desired product from the scavenger-adduct and other impurities. Use the following decision tree to guide your choice of purification method.
Caption: Decision tree for selecting a post-quench purification method.
Detailed Purification Protocols
Method A: Liquid-Liquid Extraction (LLE)
When to Use: LLE is an excellent initial clean-up step, particularly if your desired product is significantly less polar than the quenched CFDNB-amine adduct.[10][11] It can effectively remove the highly polar adduct and other water-soluble impurities.
Scientific Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11][12][13] The highly polar CFDNB-amine adduct will preferentially partition into the aqueous phase (especially if protonated with acid), while a less polar desired product will remain in the organic phase.
Protocol:
-
Solvent Selection: Dilute the post-quench reaction mixture with an organic solvent in which your product is highly soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
1M HCl (aq): Two portions. This ensures the quenching amine and its CFDNB-adduct are protonated and highly water-soluble.
-
Saturated NaHCO₃ (aq): One portion, to neutralize any remaining acid.
-
Brine (Saturated NaCl aq): One portion, to remove bulk water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purity Assessment: Analyze the resulting material. LLE may be sufficient, but it is often followed by chromatography or recrystallization for final polishing.
Method B: Flash Column Chromatography
When to Use: This is the most versatile and common method for purifying reaction mixtures when a significant polarity difference exists between components.[14][15][16]
Scientific Principle: Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while flowing through it in a mobile phase. Less polar compounds travel faster down the column, while more polar compounds (like the CFDNB-amine adduct) are more strongly adsorbed and move slower, allowing for separation.
Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (mobile phase) that gives good separation (ΔRf > 0.2) between your product and the yellow/orange CFDNB-adduct spot.
-
Column Packing: Pack a column with silica gel using your chosen mobile phase.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution and Collection: Run the mobile phase through the column, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method C: Recrystallization
When to Use: This method is ideal if your desired product is a crystalline solid and a suitable solvent system can be identified.[17] It is a highly effective technique for achieving exceptional purity.
Scientific Principle: Recrystallization relies on differences in solubility at varying temperatures.[17][18] An ideal solvent will dissolve the crude product completely at its boiling point but very poorly at low temperatures. Impurities, including the CFDNB-adduct, should ideally remain soluble in the cold solvent.
Protocol:
-
Solvent Screening: In small test tubes, test various solvents to find one that meets the criteria above. Use the solubility data in the table below as a starting point. Common choices for dinitrobenzene derivatives include ethanol, isopropanol, or mixed solvent systems like ethanol/water.[17][19]
-
Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 1: Qualitative Solubility of Dinitrobenzene Derivatives in Common Solvents
| Solvent | Water | Diethyl Ether | Benzene | Chloroform | Ethanol (Cold) | Ethanol (Hot) |
| Solubility | Insoluble[5][20][21] | Soluble[20][22] | Soluble[5][20] | Soluble[5][22] | Very Slightly Soluble[20] | Soluble[20] |
This table is based on data for 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene and serves as a strong proxy for CFDNB.
References
-
Solubility of 1-chloro-2,4-dinitro-benzene. Solubility of Things. Available from: [Link]
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1-Chloro-2,4-Dinitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Dinitrofluorobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]
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1-CHLORO-2-4-DINITROBENZENE AR MSDS. Loba Chemie. Available from: [Link]
-
Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). FooDB. Available from: [Link]
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This compound (327-91-3). Chemchart. Available from: [Link]
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Ibrahim, M. F., et al. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 2013. Available from: [Link]
- Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.Google Patents.
-
Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed, National Center for Biotechnology Information. Available from: [Link]
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THE PURIFICATION OF M-DINITROBENZENE FOR DETERMINATION OF 17-KETOSTEROIDS. Biochemical Journal. Available from: [Link]
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What Is Quenching In Organic Chemistry? Chemistry For Everyone, YouTube. Available from: [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]
- Method of crystallizing nitro products.Google Patents.
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Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. Available from: [Link]
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How does quenching work? Reddit, r/OrganicChemistry. Available from: [Link]
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Liquid–liquid extraction. Wikipedia. Available from: [Link]
-
Synthesis of m-Dinitrobenzene from Nitrobenzene. Scribd. Available from: [Link]
-
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. Available from: [Link]
-
Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Journal of the American Chemical Society. Available from: [Link]
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Available from: [Link]
-
Organic synthesis by quench reactions. PubMed, National Center for Biotechnology Information. Available from: [Link]
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Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center. Available from: [Link]
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Experiment 10 Preparation of Dinitrobenzene. ResearchGate. Available from: [Link]
-
liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. SciELO. Available from: [Link]
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Preparation of 1-chloro-2,4-dinitrobenzene. PrepChem.com. Available from: [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. Available from: [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
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Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. ACS Publications. Available from: [Link]
-
Electrophilic Aromatic Substitutions You Need To Know! The Organic Chemistry Tutor, YouTube. Available from: [Link]
- Process for the production of dinitrobenzene and mononitrobenzene.Google Patents.
-
Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]
-
Chromatographic separation technologies. Bioanalysis Zone. Available from: [Link]
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Technical Support Center: Guide to the Stability and Storage of Dinitroaromatic Compounds
Disclaimer: This guide is primarily based on data for 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7) due to the limited specific information available for 1-Chloro-5-fluoro-2,4-dinitrobenzene. The principles of handling, storage, and stability for dinitroaromatic compounds are generally applicable; however, researchers should exercise caution and consider the potential for altered reactivity due to the additional fluorine substituent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of dinitroaromatic compounds, they should be stored in a cool, dry, and well-ventilated place.[1][2][3][4][5] The container must be tightly closed to prevent moisture ingress and sublimation.[1][2][3][4][5] It is crucial to store the compound away from direct sunlight and sources of heat, shock, or friction to prevent decomposition.[1][6] Storage should be in a designated area without drain or sewer access.[7]
Q2: What type of container should I use for storage?
Use the original manufacturer's container whenever possible. If transferring is necessary, use a tightly sealable container made of a material compatible with the compound. Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[3][4]
Q3: What are the primary hazards associated with this class of compounds?
This compound, like other polynitro aromatic compounds, presents several significant hazards:
-
Explosive Potential: These compounds can be sensitive to shock, friction, or concussion and may decompose explosively upon heating.[6][7][8] Finely dispersed particles can also form explosive mixtures in air.[7]
-
Toxicity: Dinitrobenzene derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[1][3][9] They can cause severe skin and eye irritation.[7][9]
-
Systemic Effects: Exposure may affect the blood, potentially leading to the formation of methemoglobin, which impairs oxygen transport.[7] Prolonged or repeated exposure may cause damage to organs.[1][2][3]
-
Skin Sensitization: Repeated contact can lead to skin sensitization, causing allergic reactions.[7][9]
Q4: Which chemicals and materials are incompatible with this compound?
To prevent violent reactions and potential explosions, avoid contact with the following:
-
Strong Bases: Such as sodium hydroxide and potassium hydroxide.[5][6][7][9][10]
-
Strong Oxidizing Agents: Including perchlorates, nitrates, and peroxides.[6][7][9][10]
-
Reducing Agents: Including hydrides and sulfides.[5][6][7][8]
-
Ammonia and Amines: Can lead to violent reactions.[7]
-
Metals: Particularly powdered metals and alkali metals.[6]
-
Heat, Shock, and Friction: These can induce explosive decomposition.[6][7]
Q5: How can I identify if the compound has degraded?
Visually inspect the compound before use. The pure substance is typically a pale yellow crystalline solid.[7][11] Signs of degradation or contamination may include:
-
Significant color change (e.g., darkening to brown or red).
-
Change in physical state (e.g., clumping, melting, or signs of sublimation).
-
Presence of an unusual or stronger odor.
If degradation is suspected, it is advisable to dispose of the material as hazardous waste according to local regulations, as its stability and reactivity may be compromised.[1][8]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the stability and storage of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Scenario: You are performing a nucleophilic aromatic substitution reaction, but the yield is significantly lower than expected, or you observe unexpected byproducts.
-
Potential Cause: The starting material may have degraded due to improper storage. Dinitroaromatic compounds can decompose over time, especially if exposed to light, heat, or moisture.[1][6] This can lead to a lower concentration of the active reagent and the presence of impurities that may interfere with the reaction.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table below.
-
Check Physical Appearance: Inspect the material for any signs of degradation as listed in FAQ Q5.
-
Perform Purity Analysis: If feasible, re-check the purity of the compound using techniques like melting point determination, TLC, or spectroscopy and compare it to the supplier's certificate of analysis.
-
Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent to confirm if the issue is with the material's quality.
-
Issue 2: Compound Appears Discolored or Clumped
-
Scenario: Upon opening the container, the normally pale yellow crystals appear dark, oily, or are clumped together.
-
Potential Cause: This is a strong indicator of chemical degradation or moisture absorption.[1] The nitro groups on the benzene ring are strong electron-withdrawing groups, making the compound susceptible to certain decomposition pathways, which can be accelerated by impurities or environmental factors.
-
Troubleshooting Protocol:
-
Do Not Use: Do not proceed with using the discolored compound. Its purity is compromised, and its hazard profile may be altered.
-
Review Storage History: Investigate if the container was left open, stored in a humid environment, or exposed to high temperatures.
-
Proper Disposal: Dispose of the compromised material following all institutional and local safety guidelines for hazardous chemical waste.[1][8]
-
Issue 3: Uncontrolled Exotherm or Vigorous Reaction
-
Scenario: During your reaction setup or execution, you notice an unexpectedly rapid temperature increase or a vigorous, uncontrolled reaction.
-
Potential Cause: This could be due to the inherent instability of the compound when heated or a reaction with an incompatible material.[7][8] Polynitro aromatic compounds can decompose explosively, and this risk is heightened by heat or the presence of contaminants like bases or reducing agents.[6][7][8]
-
Troubleshooting Protocol:
-
Immediate Safety Measures: If it is safe to do so, withdraw any heating and ensure cooling is applied. Evacuate the immediate area and alert safety personnel.
-
Post-Incident Review:
-
Thoroughly check all reagents and solvents used for incompatibilities (See FAQ Q4).
-
Review the experimental protocol to ensure that temperature limits were not exceeded. The presence of multiple nitro groups increases the tendency towards explosive instability.[8]
-
Ensure that no sources of friction or shock were introduced, especially if handling the solid material.[6][7]
-
-
Data Presentation
Summary of Storage and Stability Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Cool, ambient temperature. | To minimize thermal decomposition. Avoid heat.[2][4][6] |
| Atmosphere | Dry, inert atmosphere if possible. | To prevent moisture absorption.[1][3][12] |
| Light Exposure | Store in the dark; use an amber bottle. | To prevent light-induced degradation.[1] |
| Container | Tightly sealed, original container. | Prevents contamination and exposure to air/moisture.[1][3][4][5] |
| Incompatible Materials | Strong bases, strong oxidizers, reducing agents, ammonia, powdered metals. | Risk of violent or explosive reactions.[6][7][9] |
Experimental Protocols & Visualizations
Protocol: Visual Inspection of Compound Integrity
-
Safety First: Before opening the container, wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Conduct the inspection inside a certified chemical fume hood.
-
Container Check: Examine the exterior of the container for any damage, cracks, or loose seals that could have compromised the contents.
-
Observe Contents: Without inhaling the vapors, carefully open the container. Observe the contents for:
-
Color: Should be pale yellow crystals.[7] Note any significant darkening.
-
Consistency: Should be a free-flowing solid. Note any clumping, oiliness, or signs of melting.
-
-
Documentation: Record your observations in your lab notebook.
-
Decision: If any signs of degradation are present, quarantine the material for proper disposal. If it appears pristine, you may proceed with your experiment.
Diagram: Troubleshooting Workflow for Compound Stability
This diagram outlines the logical steps to follow when questioning the stability of your this compound stock.
Caption: Workflow for assessing the stability of dinitroaromatic compounds.
References
-
ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. (n.d.). Retrieved from International Labour Organization. [Link]
-
Loba Chemie. (2016-05-18). 1-CHLORO-2-4-DINITROBENZENE AR MSDS. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: DINITROBENZENE (mixed isomers). [Link]
-
PubChem. (n.d.). 1-Chloro-2,4-dinitrobenzene. National Center for Biotechnology Information. [Link]
-
Loba Chemie. (n.d.). m-DINITROBENZENE AR Safety Data Sheet. [Link]
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- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
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- 10. fishersci.com [fishersci.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Non-Specific Binding of 1-Chloro-5-fluoro-2,4-dinitrobenzene
Welcome to the technical support center for 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) and related dinitrobenzene compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.
Understanding this compound and Non-Specific Binding
This compound (CFDNB) is a reactive aromatic compound. A closely related and more commonly utilized compound in biochemical assays is 1-Chloro-2,4-dinitrobenzene (CDNB). CDNB is a well-established substrate for measuring the activity of glutathione S-transferases (GSTs).[1][2] These enzymes catalyze the conjugation of the thiol group of glutathione to electrophilic substrates like CDNB.[1][2] This reaction results in an increase in absorbance at 340 nm, providing a means to quantify enzyme activity.[1][2]
Non-specific binding (NSB) refers to the binding of a reagent, such as CFDNB or a detection antibody, to unintended molecules or surfaces within the assay system.[3] This can lead to high background signals, reduced assay sensitivity, and inaccurate results.[4][5] The primary drivers of non-specific binding are hydrophobic and ionic interactions between the reagent and various components of your experimental setup, including microplates, beads, and other proteins in your sample.[6]
Visualizing Specific vs. Non-Specific Binding
Caption: Diagram illustrating the difference between specific and non-specific binding of CFDNB.
Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during experiments with CFDNB and similar reagents, providing targeted solutions and the rationale behind them.
Issue 1: High background signal across all wells, including controls.
Question: I am observing a high background signal in all my microplate wells, even in the negative controls that do not contain my protein of interest. What is causing this and how can I fix it?
Answer: This is a classic sign of non-specific binding of your detection reagents to the surface of the microplate wells. Here’s a systematic approach to troubleshoot this:
1. Inadequate Blocking: The most likely culprit is insufficient blocking of the unoccupied spaces on the microplate surface.[4][5]
-
Solution:
-
Optimize your blocking buffer: A common and effective blocking agent is Bovine Serum Albumin (BSA) at a concentration of 1-5%.[7] Non-fat dry milk (0.1-3%) is another option, particularly for hard plastic plates.[7]
-
Increase incubation time and concentration: Ensure you are incubating the blocking buffer for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C) and at an optimized concentration.[8]
-
Consider alternative blockers: If BSA or milk are ineffective, consider using normal serum from the same species as your secondary antibody (typically at 5% v/v) or commercially formulated blocking buffers.[6]
-
2. Ineffective Washing: Insufficient washing between steps will not adequately remove unbound reagents, leading to high background.[8][9]
-
Solution:
-
Increase the number and volume of washes: Perform at least 3-5 washes between each incubation step.[9] The volume of wash buffer should be sufficient to cover the entire well surface, typically higher than the coating volume.[9]
-
Incorporate a soaking step: Allowing the wash buffer to sit in the wells for a minute or two during each wash can enhance the removal of non-specifically bound molecules.[10]
-
Add a detergent to your wash buffer: Including a non-ionic detergent like Tween 20 (typically at 0.05-0.1%) in your wash buffer can help disrupt weak, non-specific hydrophobic interactions.[6][11]
-
3. Reagent Concentration Too High: Using an excessive concentration of your primary or secondary antibodies, or the CFDNB substrate itself, can lead to increased non-specific binding.
-
Solution:
Experimental Protocol: Optimizing Blocking and Washing
-
Prepare Blocking Buffers:
-
1% BSA in PBS: Dissolve 1g of high-quality, IgG-free BSA in 100 mL of Phosphate Buffered Saline (PBS).
-
5% Non-Fat Dry Milk in PBST: Dissolve 5g of non-fat dry milk in 100 mL of PBS containing 0.05% Tween 20 (PBST). Mix well and filter to remove any particulates.
-
-
Blocking Step:
-
After coating your plate with your capture molecule (if applicable), wash the wells twice with wash buffer (e.g., PBST).
-
Add at least 200 µL of your chosen blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing Step:
-
Aspirate the blocking buffer from the wells.
-
Add 300 µL of wash buffer (e.g., PBST) to each well.
-
Let the plate stand for 1-2 minutes.
-
Aspirate the wash buffer.
-
Repeat this wash cycle 3-5 times.
-
Issue 2: Inconsistent results and high variability between replicate wells.
Question: My replicate wells show a high degree of variability. What could be causing this and how can I improve my precision?
Answer: High variability often points to inconsistencies in pipetting, washing, or reagent distribution.
1. Inconsistent Washing: Uneven washing across the plate can leave varying amounts of unbound reagents in different wells.
-
Solution:
-
Automated plate washers: If available, use an automated plate washer for more consistent washing.[9]
-
Manual washing technique: If washing manually, be meticulous in ensuring that all wells are aspirated and filled with the same volume of wash buffer each time.
-
2. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents will lead to variability.
-
Solution:
-
Calibrate your pipettes: Regularly check the calibration of your pipettes.
-
Proper pipetting technique: Use fresh tips for each reagent and sample. When adding reagents, touch the pipette tip to the side of the well to avoid disturbing the coated surface.[10]
-
3. Edge Effects: Wells on the outer edges of the microplate can be more prone to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution:
-
Avoid using the outer wells: If possible, do not use the outermost wells for your samples and standards. Fill them with buffer to create a humidity barrier.
-
Use plate sealers: During incubation steps, use adhesive plate sealers to minimize evaporation.
-
Issue 3: Low specific signal, making it difficult to distinguish from the background.
Question: My signal-to-noise ratio is very low. How can I increase my specific signal without increasing the background?
Answer: A low specific signal can be due to a variety of factors, from suboptimal reagent concentrations to issues with your protein of interest.
1. Suboptimal Reagent Concentrations: The concentrations of your capture molecule, detection antibody, or CFDNB may not be optimal.
-
Solution:
-
Titrate your reagents: As mentioned previously, perform a titration of all key reagents to find the concentrations that yield the highest specific signal.
-
2. Inactive Protein or Enzyme: Your target protein or enzyme may have lost activity due to improper storage or handling.
-
Solution:
-
Use fresh or properly stored protein: Ensure your protein has been stored under appropriate conditions and has not undergone multiple freeze-thaw cycles.
-
Include a positive control: Always include a positive control with a known active protein to validate your assay setup.
-
3. Buffer Composition: The pH and ionic strength of your buffers can significantly impact protein interactions.[13]
-
Solution:
-
Optimize buffer pH: The pH of your binding and wash buffers can influence the charge of your proteins and their interactions.[13] Experiment with a range of pH values around the physiological range (e.g., pH 6.5-8.0).
-
Adjust salt concentration: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to disrupt non-specific ionic interactions, potentially improving the specificity of your primary interactions.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of detergents in minimizing non-specific binding?
A1: Non-ionic detergents like Tween 20 and Triton X-100 are commonly used in buffers to reduce non-specific binding.[6] They work by disrupting weak, hydrophobic interactions that can cause proteins and other molecules to stick to surfaces and to each other.[15] It's important to use them at a low concentration (typically 0.05-0.1%) as higher concentrations can potentially denature proteins or interfere with specific antibody-antigen interactions.[16]
Q2: Can I use the same blocking buffer for all my experiments?
A2: While a particular blocking buffer might work well for many applications, there is no universal blocking agent that is optimal for every assay.[17] The best choice depends on the specific components of your assay, including the type of microplate, the nature of your target protein, and the detection system being used.[17] It is often necessary to empirically test a few different blocking agents to find the one that provides the best signal-to-noise ratio for your specific experiment.[7]
Q3: How does the type of microplate affect non-specific binding?
A3: Microplates are available with different surface properties (e.g., high-binding, medium-binding). High-binding plates are designed to passively adsorb more protein, but this can also lead to higher non-specific binding if not blocked effectively.[18] The effectiveness of detergents in preventing non-specific binding can also vary depending on the binding capacity of the plate.[18]
Q4: What are some alternatives to protein-based blockers like BSA and milk?
A4: In some cases, protein-based blockers can cross-react with assay components. Alternatives include synthetic polymers like polyethylene glycol (PEG), polyvinyl alcohol (PVA), and polyvinylpyrrolidone (PVP).[7][17] These can be effective at coating hydrophobic surfaces and rendering them more hydrophilic and less prone to non-specific binding.[17] There are also commercially available protein-free blocking buffers.
Summary of Strategies to Minimize Non-Specific Binding
| Strategy | Key Considerations | Typical Concentrations |
| Blocking Agents | Use high-quality, IgG-free BSA or non-fat dry milk. Consider normal serum or synthetic blockers if necessary. | BSA: 1-5% (w/v) Milk: 0.1-3% (w/v) Normal Serum: 5% (v/v) |
| Buffer Optimization | Adjust pH to optimize specific interactions. Increase salt concentration to reduce ionic NSB. | pH: 6.5 - 8.0 NaCl: 150 - 500 mM |
| Detergents | Add non-ionic detergents to wash buffers to disrupt hydrophobic interactions. | Tween 20/Triton X-100: 0.05 - 0.1% (v/v) |
| Washing | Increase the number and volume of washes. Incorporate a soaking step. | 3-5 washes of >200 µL per well |
| Reagent Titration | Determine the optimal concentration of antibodies and substrates to maximize the signal-to-noise ratio. | Varies by reagent |
Workflow for an Assay with CFDNB
Caption: A generalized experimental workflow highlighting the critical blocking and washing steps.
References
-
PubChem. (n.d.). 1-Fluoro-2,4-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,4-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
QIAGEN. (n.d.). cfDNA Isolation Methods and Protocols. Retrieved from [Link]
-
Sharma, S., et al. (2014). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. RSC Advances, 4(75), 40065-40072. Retrieved from [Link]
-
Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]
-
Abu-Shakra, S., & Shpan, P. (1988). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Journal of Immunological Methods, 111(1), 135-139. Retrieved from [Link]
-
National Institutes of Health. (2025, July 11). Standardized Workflow and Analytical Validation of Cell-Free DNA Extraction for Liquid Biopsy Using a Magnetic Bead-Based Cartridge System. Retrieved from [Link]
-
Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual - Immunoassay Methods. Retrieved from [Link]
-
ResearchGate. (2015, August 5). What's the role of BSA/Milk as blocking agents?? Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (327-91-3). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Retrieved from [Link]
-
G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCIs Cell-Free DNA: Biospecimen Collection and Processing. Retrieved from [Link]
-
Reddit. (2022, October 9). Best way to reduce non-specific binding for western blots? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
ACS Publications. (2021, September 14). Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies. Retrieved from [Link]
-
Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]
-
QIAGEN. (n.d.). Circulating Cell-free DNA - cfDNA Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Throughput Protocol for Isolating Cell-Free Circulating Tumor DNA from Peripheral Blood. Retrieved from [Link]
-
YouTube. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple Biochemical Assay for Glutathione S-Transferase Activity and Its Possible Field Application for Screening Glutathione S-Transferase-Based Insecticide Resistance. Retrieved from [Link]
-
National Institutes of Health. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Retrieved from [Link]
-
ResearchGate. (2022, May 18). Non-ionic hybrid detergents for protein delipidation. Retrieved from [Link]
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Technical Support Center: Analysis of 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB)-Labeled Peptides
Welcome to the technical support center for the analysis of 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB)-labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity and accuracy of your experimental results.
Introduction to CFDNB Labeling
This compound (CFDNB), a derivative of Sanger's reagent (1-fluoro-2,4-dinitrobenzene), is a valuable tool for the derivatization of primary and secondary amines in peptides. The dinitrophenyl (DNP) group introduced by CFDNB offers several analytical advantages, including a strong chromophore for UV detection, which can aid in peptide mapping and quantification.[1][2][3] However, the unique chemical properties of the DNP tag can also present challenges during sample preparation, chromatographic separation, and mass spectrometric analysis. This guide will walk you through these potential hurdles with scientifically grounded solutions.
Troubleshooting Guides
This section is structured to address specific problems you may encounter during your workflow. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem 1: Incomplete or Low-Efficiency Derivatization
Symptoms:
-
Low signal intensity of labeled peptides in LC-UV or MS.
-
Presence of a significant amount of unlabeled peptide in the final sample.
-
Inconsistent quantification results.
Root Cause Analysis and Solutions:
A successful derivatization reaction is the cornerstone of your analysis. Incomplete labeling can stem from several factors, from suboptimal reaction conditions to reagent degradation.
Workflow for Diagnosing and Resolving Low Labeling Efficiency:
Sources
- 1. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Safe Handling of 1-Chloro-5-fluoro-2,4-dinitrobenzene
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting for experiments involving 1-Chloro-5-fluoro-2,4-dinitrobenzene. The principles and precautions outlined are grounded in established safety protocols for hazardous chemicals and are designed to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
This compound is a reactive aromatic compound. Due to its structure, which is similar to the well-studied 1-chloro-2,4-dinitrobenzene, it is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause severe skin irritation and serious eye damage.[1][2][3] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[1][2] This compound is also very toxic to aquatic life with long-lasting effects.[1][2][3]
A thorough risk assessment must be conducted before any experiment. This involves identifying potential hazards, evaluating the risks, and implementing control measures to minimize exposure.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are critical to mitigating the risks associated with handling this compound.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[4] | Prevents skin contact, which can cause irritation and systemic toxicity.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing.[4] | Protects against accidental splashes that can cause severe eye damage.[1][2][3] |
| Skin and Body Protection | A flame-resistant lab coat, buttoned, with appropriate footwear that covers the entire foot. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1] | Prevents inhalation of dust or vapors, which are toxic.[1][2] |
Experimental Workflow: Safe Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Dispensing :
-
In-Reaction Handling :
-
Perform all reactions within a certified chemical fume hood.
-
Maintain a safe distance from the reaction vessel.
-
Avoid direct heating of the compound. If heating is necessary, use a controlled heating mantle or water bath.
-
-
Post-Reaction and Waste Disposal :
-
Doffing PPE :
-
Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Skin Contact | Accidental spillage or improper PPE. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2][7] |
| Eye Contact | Accidental splash or improper eye protection. | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][7] |
| Inhalation | Inadequate ventilation or improper handling of the solid. | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][7] |
| Spill | Accidental dropping of the container or a leak. | Evacuate the area. For small spills, and if properly trained and equipped, cover the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.[1][3][8] For large spills, contact your institution's emergency response team.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazards are its toxicity upon ingestion, skin contact, or inhalation.[1][2] It is also known to cause severe skin and eye irritation and can lead to organ damage with prolonged exposure.[1][2][3] Additionally, it is very toxic to aquatic life.[1][2][3]
Q2: What should I do in case of accidental exposure?
A2: In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1][2][4][7] If inhaled, move to fresh air and seek medical help.[1][5][7] Always have the Safety Data Sheet (SDS) available for emergency responders.
Q3: How should I store this chemical?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Q4: What are the signs and symptoms of exposure?
A4: Symptoms of exposure can include redness and pain upon skin or eye contact.[7] Inhalation may cause dizziness, headache, nausea, and difficulty breathing.[7] A key indicator of systemic toxicity can be the appearance of blue lips, fingernails, and skin (cyanosis), which is a sign of methemoglobinemia.[7]
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][4] Do not dispose of it in the regular trash or down the sewer.[1][6]
Visual Workflow: Emergency Response for Accidental Exposure
Caption: Emergency response workflow for accidental exposure.
References
-
International Programme on Chemical Safety & the European Commission. (n.d.). ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). 1-CHLORO-2-4-DINITROBENZENE AR MSDS. Retrieved from [Link]
Sources
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Managing skin sensitization and allergic reactions to 1-Chloro-5-fluoro-2,4-dinitrobenzene
Technical Support Center: 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB)
A Guide for Researchers in Drug Development and Life Sciences
Welcome to the technical support center for this compound (CFDNB). This resource is designed to provide researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the experimental use of CFDNB, with a primary focus on managing and understanding skin sensitization and allergic reactions.
-
Disclaimer: this compound and its related compounds like 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNCB) are potent chemical haptens and known contact sensitizers.[1][2][3] All handling and experimental procedures must be conducted in strict accordance with your institution's safety protocols and the information provided in the Safety Data Sheet (SDS).[1][2][3][4][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties of CFDNB-related compounds, their mechanism of action, and best practices for their use in research.
Q1: What is this compound (CFDNB) and why is it used in research?
A1: CFDNB belongs to a class of small, reactive chemicals known as dinitrobenzenes. These compounds, including the more commonly cited 2,4-dinitrofluorobenzene (DNFB) and 2,4-dinitrochlorobenzene (DNCB), are used extensively in immunology and dermatology research to induce and study allergic contact dermatitis (ACD) in animal models.[7][8][9] Because they are haptens—small molecules that must bind to endogenous proteins to become immunogenic—they are invaluable tools for investigating the mechanisms of Type IV delayed-type hypersensitivity (DTH) reactions.[10][11]
Q2: What is the immunological mechanism behind skin sensitization to CFDNB/DNFB?
A2: Skin sensitization to these haptens is a classic T-cell-mediated immune response.[10][12] The process occurs in two distinct phases:
-
Sensitization Phase: Upon initial skin contact, the chemically reactive CFDNB penetrates the stratum corneum. As a hapten, it covalently binds to skin proteins, forming hapten-protein complexes.[7][9] These modified proteins are then taken up by antigen-presenting cells (APCs) in the skin, such as Langerhans cells and dendritic cells. The APCs process these complexes and migrate to the draining lymph nodes, where they present the haptenated peptides to naïve T-cells, leading to the clonal expansion of hapten-specific memory T-cells.[9]
-
Elicitation (Challenge) Phase: Upon subsequent exposure to the same hapten, even at a lower concentration, the circulating memory T-cells recognize the hapten-protein complexes presented by APCs in the skin.[8][9] This recognition triggers a rapid and robust inflammatory cascade, characterized by the release of cytokines and the recruitment of various immune cells to the site of exposure, resulting in the clinical signs of allergic contact dermatitis (e.g., redness, swelling, and edema) typically peaking 24-72 hours after the challenge.[9][12]
Caption: Immunological pathway of CFDNB-induced skin sensitization.
Q3: What are the first signs of an allergic reaction in laboratory animals?
A3: The primary sign of a successful elicitation phase in an animal model is ear swelling (edema), which can be quantified by measuring ear thickness with a digital micrometer before and after the challenge.[12][13] Other visible signs include erythema (redness), and in more severe reactions, excoriation and dryness may be observed.[14] Histological examination can reveal immune cell infiltration and increased dermal thickness.[12]
Q4: What are the key safety precautions when handling CFDNB and related compounds?
A4: These compounds are hazardous.[1][2][6] Strict adherence to the Safety Data Sheet (SDS) is mandatory.[1][2][3][4][5][6] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]
-
Avoid Contact: Prevent all contact with skin and eyes.[1][3][4] In case of accidental contact, wash the affected area immediately and thoroughly with soap and water and seek medical attention.[2][3][5]
-
Disposal: Dispose of all contaminated materials and unused chemicals as hazardous waste according to institutional and local regulations.[1][2]
Part 2: Troubleshooting Experimental Workflows
This section provides practical guidance for overcoming common issues encountered during contact hypersensitivity (CHS) experiments.
Guide 1: Inconsistent or Weak Sensitization Response
Problem: You are not observing a significant ear-swelling response in your sensitized group compared to the vehicle control group.
| Potential Cause | Troubleshooting Action & Rationale |
| Suboptimal Hapten Concentration | Action: Verify the concentration of your sensitizing and challenge solutions. A common starting point for DNFB in mice is 0.5% for sensitization (e.g., on the shaved abdomen) and a lower 0.2% for challenge (on the ear).[13][15] Rationale: The sensitization phase requires a sufficiently high dose to trigger a primary immune response, while the challenge dose should be high enough to elicit a reaction without causing excessive irritation.[9] |
| Improper Application Technique | Action: Ensure the hapten solution is applied evenly and consistently to the designated skin area. For abdominal sensitization, ensure the area is properly shaved 24 hours prior to application to allow for any minor abrasions to heal. Rationale: Inconsistent application can lead to variable dosing and an inadequate immune response. |
| Incorrect Timing | Action: Review your experimental timeline. Typically, the challenge is performed 5-7 days after the initial sensitization.[7][13] Rationale: This period allows sufficient time for the primary immune response to develop and for memory T-cells to populate the system. |
| Animal Strain Variability | Action: Be aware that different mouse strains (e.g., BALB/c vs. C57BL/6) can exhibit varying degrees of sensitivity to haptens.[15][16] Ensure you are using the appropriate strain for your model and maintain consistency across experiments. Rationale: The genetic background of the animals dictates the nature and magnitude of their immune response. |
| Hapten Degradation | Action: Prepare fresh solutions of CFDNB/DNFB for each experiment. Store the stock chemical in a cool, dry, dark place as specified by the manufacturer. Rationale: Dinitrobenzenes can degrade over time or with exposure to light, losing their reactivity and sensitizing potential. |
Guide 2: Excessive Skin Irritation or Toxicity
Problem: The control (vehicle-only) or sensitized animals show signs of severe skin irritation (e.g., necrosis, ulceration) after challenge, confounding the measurement of a specific allergic response.
| Potential Cause | Troubleshooting Action & Rationale |
| Challenge Concentration Too High | Action: Reduce the concentration of the hapten used for the challenge phase. If the challenge dose itself is causing a strong irritant reaction, it will mask the specific allergic response. Rationale: Skin irritation is a non-specific inflammatory reaction that can occur in any animal if the chemical concentration is high enough, whereas sensitization is an antigen-specific immune memory response.[17] The goal is to find a challenge concentration that minimizes irritancy while maximizing the specific DTH reaction. |
| Vehicle-Induced Irritation | Action: The standard vehicle is often a mixture of acetone and olive oil or acetone and ethanol.[12] Run a separate control group with just the vehicle applied to ensure it is not causing irritation on its own. Rationale: The vehicle must be non-irritating to serve as a proper negative control. |
| Measurement Timing | Action: Measure the ear swelling at the optimal time point, typically 24 hours post-challenge.[12] Rationale: An irritant reaction may have different kinetics than a DTH response. Measuring at 24 hours is standard for capturing the peak of the T-cell-mediated edema.[12] |
Part 3: Experimental Protocol
Protocol: Murine Model of Contact Hypersensitivity using DNFB
This protocol provides a standard method for inducing and measuring CHS in mice, adapted from established models.[7][8][13]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 8. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Over-expression of Truncated IK Ameliorates Dinitrochlorobenzene‐Induced Allergic Contact Dermatitis Lesions in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 14. Attenuation of 1-chloro-2,4-dinitrobenzene-induced inflammation in atopic dermatitis-like skin lesions in rats by a pyrrole containing FELL-NH 2 bioconjugate: Cannabinoid receptor type 1 involvement [pharmacia.pensoft.net]
- 15. Flare-up reaction on murine contact hypersensitivity. I. Description of an experimental model: rechallenge system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sgs-proderm.de [sgs-proderm.de]
Validation & Comparative
A Comparative Analysis for Protein Chemists: 1-Chloro-5-fluoro-2,4-dinitrobenzene vs. Sanger's Reagent
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for N-Terminal Amino Acid Analysis and Beyond
In the realm of protein chemistry, the precise modification of amino acid residues is fundamental to elucidating protein structure and function. For decades, electrophilic aromatic reagents have been pivotal tools for labeling and identifying N-terminal amino acids, a cornerstone of protein sequencing. The archetypal reagent in this class is 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, which played a crucial role in the first-ever sequencing of a protein, insulin, a feat that earned Frederick Sanger the Nobel Prize in Chemistry in 1958.[1][2][3] This guide provides an in-depth comparison of Sanger's reagent with a lesser-known but structurally related compound, 1-Chloro-5-fluoro-2,4-dinitrobenzene, offering researchers a framework for selecting the appropriate tool for their specific application.
The Foundation: Nucleophilic Aromatic Substitution (SNAr)
The utility of both Sanger's reagent and its chloro-fluoro analogue hinges on the mechanism of nucleophilic aromatic substitution (SNAr). Unlike typical nucleophilic substitutions, SNAr reactions on an aromatic ring do not proceed via SN1 or SN2 pathways.[4][5] Instead, the reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups (-NO2), positioned ortho and para to a leaving group (a halogen in this case).[4][5]
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile, typically the α-amino group of the N-terminal amino acid of a peptide, attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The electron-withdrawing nitro groups are crucial for stabilizing this intermediate by delocalizing the negative charge.[4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, typically a halide ion.
A counterintuitive but critical aspect of the SNAr mechanism is the reactivity of the halogens as leaving groups. The order of reactivity is F > Cl > Br > I.[7] This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack.
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene): The Gold Standard
Sanger's reagent is a pale yellow crystalline solid that has been the benchmark for N-terminal amino acid analysis for over half a century.[8] Its reaction with the N-terminal amino group of a polypeptide under mildly alkaline conditions results in the formation of a stable, yellow dinitrophenyl (DNP) derivative.[9] Subsequent acid hydrolysis of the polypeptide cleaves the peptide bonds, leaving the DNP-amino acid intact, which can then be identified by chromatography.[4][9]
Key Characteristics of Sanger's Reagent:
-
High Reactivity: The fluorine atom provides high reactivity towards nucleophiles.
-
Proven Track Record: Its efficacy is well-documented in seminal protein sequencing studies.[1][2][3]
-
Chromophoric Label: The resulting DNP-amino acids are colored, facilitating their detection.[9]
This compound: A Tale of Two Halogens
This compound is a structural analogue of Sanger's reagent, presenting an interesting case for comparative analysis. This compound possesses two potential leaving groups: a fluorine atom at position 1 and a chlorine atom at position 5.
Based on the principles of SNAr, the fluorine atom at position 1 is significantly more activated towards nucleophilic attack than the chlorine atom at position 5. This is due to the ortho and para positioning of the two electron-withdrawing nitro groups relative to the fluorine. The chlorine atom, being meta to one of the nitro groups, is considerably less activated. Therefore, in a reaction with a nucleophile like an N-terminal amino group, the substitution of the fluorine atom is expected to be the overwhelmingly favored reaction pathway.
This selective reactivity suggests that this compound could potentially be used in a similar manner to Sanger's reagent for N-terminal labeling. However, the presence of the chlorine atom on the ring introduces a key difference. While the fluorine is the primary leaving group, the chlorine atom remains on the dinitrophenyl moiety attached to the amino acid. This will alter the chemical properties of the resulting labeled amino acid, such as its retention time in chromatography and its mass, which must be considered in any analytical procedure.
Head-to-Head Comparison
| Feature | Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) | This compound |
| Chemical Formula | C₆H₃FN₂O₄ | C₆H₂ClFN₂O₄ |
| Molecular Weight | 186.10 g/mol [4] | 220.54 g/mol |
| Primary Leaving Group | Fluorine | Fluorine (predicted) |
| Relative Reactivity | High | High (predicted for fluorine substitution) |
| Resulting Labeled Amino Acid | Dinitrophenyl (DNP)-amino acid | Chloro-dinitrophenyl-amino acid |
| Solubility | Soluble in organic solvents like benzene, ether, and chloroform; sparingly soluble in water.[10] | Expected to have similar solubility to Sanger's reagent and other dinitrohalobenzenes (soluble in organic solvents, poorly soluble in water).[11] |
Experimental Workflow: N-Terminal Amino Acid Analysis using Sanger's Reagent
The following is a generalized protocol for the identification of the N-terminal amino acid of a polypeptide using Sanger's reagent. This protocol serves as a foundational method that can be adapted for similar reagents.
Materials:
-
Polypeptide sample
-
1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)
-
Sodium bicarbonate solution (e.g., 4% w/v)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Chromatography system (e.g., HPLC or TLC)
-
DNP-amino acid standards
Step-by-Step Protocol:
-
Labeling the N-Terminus:
-
Dissolve the polypeptide sample in a suitable buffer, such as a sodium bicarbonate solution, to maintain a slightly alkaline pH (around 8-9). This deprotonates the N-terminal amino group, enhancing its nucleophilicity.
-
Add a solution of Sanger's reagent in ethanol to the polypeptide solution.
-
Incubate the reaction mixture at room temperature for approximately 1-2 hours with gentle stirring. The N-terminal amino group will react with Sanger's reagent to form a DNP-polypeptide, which may precipitate as a yellow solid.[9]
-
-
Isolation of the DNP-Polypeptide:
-
Collect the precipitated DNP-polypeptide by centrifugation.
-
Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted Sanger's reagent and other byproducts.[9]
-
Dry the DNP-polypeptide.
-
-
Acid Hydrolysis:
-
Add 6 M HCl to the dried DNP-polypeptide.
-
Seal the reaction vessel and heat at approximately 110°C for 12-24 hours. This will cleave all the peptide bonds, releasing the individual amino acids. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.[12]
-
-
Extraction of the DNP-Amino Acid:
-
After hydrolysis, cool the solution.
-
Extract the yellow DNP-amino acid into an organic solvent such as diethyl ether. The other free amino acids will remain in the aqueous acidic phase.[9]
-
-
Identification of the DNP-Amino Acid:
-
Evaporate the organic solvent to isolate the DNP-amino acid.
-
Dissolve the residue in a small amount of a suitable solvent.
-
Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC) with that of known DNP-amino acid standards.
-
Visualizing the Chemistry
Reaction Mechanism of Sanger's Reagent
Caption: SNAr mechanism of Sanger's reagent with a peptide.
Experimental Workflow Diagram
Caption: Workflow for N-terminal analysis using Sanger's reagent.
Conclusion and Future Perspectives
Sanger's reagent remains a cornerstone in the historical context of protein chemistry and continues to be a valuable tool for specific applications. Its reactivity is well-understood, and protocols for its use are robust and widely available.
This compound presents an intriguing alternative. Based on fundamental principles of SNAr reactions, it is predicted to react selectively at the fluorine position, functioning similarly to Sanger's reagent. The key distinction lies in the resulting chloro-dinitrophenyl-labeled amino acid. This modification could potentially be exploited for novel applications, for instance, in mass spectrometry-based analyses where the isotopic signature of chlorine could serve as a unique identifier.
For researchers in drug development and protein engineering, the choice between these reagents will depend on the specific experimental goals. For routine N-terminal analysis where established protocols and standards are paramount, Sanger's reagent is the trusted choice. However, for applications requiring a modified label with different physicochemical properties or for exploratory studies into novel protein modification strategies, this compound offers an avenue for innovation. Further experimental studies are warranted to fully characterize the reactivity of this compound and to explore its potential applications in the broader field of protein science.
References
-
Sanger, F. (1959). The Chemistry of Insulin. Nobel Lecture. [Link]
-
MRC Laboratory of Molecular Biology. (n.d.). 1958 Chemistry Prize – Fred Sanger. [Link]
-
Stewart, J. (2014). Frederick Sanger (1918–2013). ACS Central Science. [Link]
-
G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Solubility of Things. (n.d.). 1-Chloro-2,4-dinitrobenzene. [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
University of California, Los Angeles. (n.d.). Peptide and Protein Analysis. [Link]
-
YouTube. (2025). N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. [Link]
-
PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. [Link]
-
ResearchGate. (2025). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. [Link]
-
Chemchart. (n.d.). This compound (327-91-3). [Link]
-
Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. [Link]
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
-
ResearchGate. (2021). How can we mix 1-Chloro-2,4-dinitrobenzene solution (in methanol) in aqueous solutions without precipitation?. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. [Link]
- Google Patents. (n.d.). Process for preparing 1-chloro-2,4-diaminobenzene.
-
PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. [Link]
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Comparing 1-Chloro-5-fluoro-2,4-dinitrobenzene with Edman degradation for N-terminal sequencing
A Senior Application Scientist's Guide to Choosing the Right Tool for N-Terminal Analysis
For decades, the precise sequence of amino acids at the N-terminus of a protein has provided invaluable insights for researchers in basic science and drug development. This critical piece of information can confirm protein identity, reveal post-translational modifications, and ensure the fidelity of recombinant protein production. Two chemical methods have historically been cornerstones of N-terminal analysis: the classical Edman degradation and derivatization using reagents like 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB). While both target the N-terminal amino group, their fundamental principles and applications diverge significantly. This guide provides an in-depth comparison to empower researchers to make an informed decision for their specific analytical needs.
The Philosophical Divide: Sequential Degradation vs. Total Hydrolysis and Chiral Analysis
The core difference between Edman degradation and methods employing CFDNB (often in the context of Marfey's method) lies in their strategic approach. Edman degradation is a sequential sequencing technique, meticulously removing and identifying one amino acid at a time from the N-terminus, leaving the rest of the peptide intact for subsequent cycles. In stark contrast, CFDNB and its analogues are primarily used for N-terminal labeling prior to total acid hydrolysis . The primary application of this latter approach, particularly with chiral variants like Marfey's reagent, is not sequencing in the traditional sense, but rather determining the absolute stereochemistry (D- or L-configuration) of the constituent amino acids.
Edman Degradation: The Step-by-Step Sequencer
Developed by Pehr Edman, this method has been the gold standard for N-terminal sequencing for over 70 years.[1] It is a cyclical process that allows for the unambiguous determination of the amino acid sequence from the N-terminus inwards.
The Chemistry of the Cycle
Edman degradation involves a three-step repetitive cycle:
-
Coupling: Under alkaline conditions, the N-terminal amino group of the protein or peptide reacts with phenyl isothiocyanate (PITC), also known as Edman's reagent, to form a phenylthiocarbamoyl (PTC) derivative.[2]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide backbone under acidic conditions, forming an anilinothiazolinone (ATZ) amino acid derivative. The rest of the peptide chain remains intact.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative. This PTH-amino acid is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[2]
The shortened peptide is then subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
This compound (CFDNB) and Marfey's Method: A Focus on Chirality
This compound belongs to a class of reagents used for N-terminal labeling. A closely related and more commonly cited compound is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey's reagent.[3][4] These reagents react with the primary amine of the N-terminal amino acid.
The Divergent Workflow
The workflow for using CFDNB or Marfey's reagent for N-terminal analysis is fundamentally different from Edman degradation:
-
Derivatization: The reagent reacts with all primary amines in the peptide, including the N-terminal α-amino group and the ε-amino group of lysine side chains, under alkaline conditions.
-
Total Hydrolysis: The derivatized peptide is then subjected to strong acid hydrolysis (e.g., 6 M HCl), which breaks all peptide bonds, releasing a mixture of derivatized N-terminal amino acids and underivatized internal and C-terminal amino acids.[5]
-
Chromatographic Analysis: The resulting mixture of derivatized amino acids is analyzed by reverse-phase HPLC. When a chiral reagent like Marfey's is used, the resulting diastereomeric derivatives of D- and L-amino acids can be resolved, allowing for the determination of their absolute configuration.[6]
This method does not provide sequence information beyond the N-terminal residue. Its strength lies in confirming the identity and, crucially, the stereochemistry of the N-terminal amino acid and other constituent amino acids after total hydrolysis.[3][6]
Head-to-Head Comparison: Edman Degradation vs. CFDNB (Marfey's Method)
| Feature | Edman Degradation | This compound (Marfey's Method) |
| Primary Application | Sequential N-terminal amino acid sequencing.[1] | Determination of the absolute configuration (D/L) of amino acids after total hydrolysis; N-terminal residue identification.[3][6] |
| Workflow | Cyclical, sequential degradation of the peptide.[2] | N-terminal derivatization followed by complete peptide hydrolysis.[5] |
| Peptide Integrity | The peptide is shortened by one residue per cycle but remains largely intact. | The peptide is completely hydrolyzed into its constituent amino acids.[5] |
| Information Yield | Provides the linear sequence of amino acids from the N-terminus. | Identifies the N-terminal amino acid and the stereochemistry of all constituent amino acids.[6] |
| Throughput | Relatively low throughput, analyzing one sample at a time. | Can be adapted for higher throughput analysis of multiple samples. |
| Sensitivity | High sensitivity, typically in the low picomole range. | High sensitivity, with detection in the nanomole to picomole range.[6][7] |
| Instrumentation | Requires a dedicated automated protein sequencer. | Requires standard HPLC equipment.[5] |
| Limitations | Ineffective if the N-terminus is blocked; sequence length is typically limited to 30-50 residues. | Does not provide sequence information beyond the N-terminal residue; potential for racemization during acid hydrolysis.[3][8] |
Experimental Protocols
Experimental Workflow for Edman Degradation
The following is a generalized protocol for automated Edman degradation. Specific parameters will vary depending on the protein sequencer used.
dot
Caption: Automated Edman Degradation Workflow.
-
Sample Preparation:
-
Automated Sequencing:
-
Place the PVDF membrane containing the sample into the reaction cartridge of an automated protein sequencer.
-
Initiate the sequencing program. The instrument will automatically perform the cycles of coupling, cleavage, and conversion.
-
-
Data Analysis:
-
The sequencer's integrated HPLC system separates the released PTH-amino acids in each cycle.
-
The retention time of each PTH-amino acid is compared to a standard chromatogram to identify the amino acid at that position in the sequence.
-
The sequence is built by compiling the identity of the amino acid from each cycle.
-
Experimental Workflow for N-Terminal Analysis using CFDNB (Marfey's Method)
The following protocol is a generalized procedure for determining the absolute configuration of amino acids in a peptide using a Marfey's-type reagent.
dot
Caption: Marfey's Method Workflow for Chiral Amino Acid Analysis.
-
Peptide Hydrolysis:
-
Place the purified peptide (typically 10-50 µg) in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.
-
Dry the hydrolysate to remove the acid.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃).
-
Add a solution of Marfey's reagent (e.g., FDAA in acetone) to the amino acid mixture.[5]
-
Incubate the reaction at an elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[11]
-
Quench the reaction by adding acid (e.g., 2 M HCl).[11]
-
-
HPLC Analysis:
-
Inject the derivatized amino acid mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the diastereomeric derivatives using a suitable gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid).
-
Monitor the elution profile at a specific wavelength (e.g., 340 nm).[5]
-
-
Data Interpretation:
-
Compare the retention times of the derivatized amino acids from the sample to those of derivatized D- and L-amino acid standards run under the same conditions.
-
The elution order of the diastereomers allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.[6]
-
Choosing the Right Technique: A Matter of the Scientific Question
The choice between Edman degradation and CFDNB-based methods is not a matter of one being superior to the other, but rather which tool is appropriate for the question at hand.
-
For determining the linear N-terminal sequence of a protein or peptide , Edman degradation remains the definitive method. It is indispensable for confirming the precise N-terminus of recombinant proteins, identifying cleavage sites, and providing de novo sequence information where genomic data is unavailable.[9]
-
When the absolute configuration (D/L) of amino acids is the primary concern , particularly in the analysis of natural products or synthetic peptides where non-standard amino acids may be present, Marfey's method using a CFDNB-related reagent is the superior choice.[3] It provides critical stereochemical information that Edman degradation cannot.
References
- Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis. Journal of Biochemical and Biophysical Methods, 61(1-2), 1-35.
- da Costa, J. P., & Vitorino, R. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine drugs, 16(2), 54.
- Fujii, K., Ikai, Y., Mayumi, T., & Harada, K. I. (1997). A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: combination of Marfey's method with mass spectrometry and its practical application. Analytical chemistry, 69(24), 5146–5151.
- Caporale, A., Pires, C., & Pischetsrieder, M. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
- Selvidge, J. (2024, December 4).
- Brückner, H., & Keller-Hoehl, C. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 3148–3161.
- Speicher, D. W. (2001). N-Terminal Sequence Analysis of Proteins and Peptides. Current protocols in protein science, Chapter 11, Unit 11.10.
- Kuhn, J., & Si, Y. (2014). LC-MS/MS-based separation and quantification of Marfey's reagent derivatized proteinogenic amino acid DL-stereoisomers. Amino acids, 46(10), 2377–2387.
- da Costa, J. P., & Vitorino, R. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine drugs, 20(11), 682.
-
BioPharmaSpec. (n.d.). N and C Terminal Amino Acid Sequence Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
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- 8. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Terminal Peptide Analysis: 1-Fluoro-2,4-dinitrobenzene (FDNB) vs. Dansyl Chloride
Introduction: The Critical Task of N-Terminal Analysis
In the landscape of protein and peptide characterization, identifying the N-terminal amino acid is a foundational step. This single piece of information is crucial for confirming protein identity, understanding post-translational modifications, and is the cornerstone of sequencing methodologies like Edman degradation. The classic approach to this challenge involves covalently "tagging" the free alpha-amino group of the N-terminus with a chromophoric or fluorophoric label. Subsequent acid hydrolysis of the entire peptide breaks all peptide bonds, liberating the tagged N-terminal amino acid, which can then be identified chromatographically.
For decades, two reagents have been central to this application: 1-Fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's Reagent, and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride.[1][2] While both achieve the same fundamental goal, their underlying chemistry, detection principles, and performance characteristics present distinct advantages and disadvantages.
This guide provides a detailed, evidence-based comparison of these two reagents. We will delve into their reaction mechanisms, compare their performance based on experimental data, provide validated protocols, and offer expert guidance on selecting the optimal reagent for your specific research needs.
(A clarifying note on nomenclature: This guide will focus on 1-Fluoro-2,4-dinitrobenzene (FDNB), the universally recognized Sanger's Reagent. The compound 1-Chloro-5-fluoro-2,4-dinitrobenzene is not a standard reagent for this application, and its mention likely arises from a conflation of FDNB and the "chloride" in Dansyl Chloride. The core comparison is between the dinitrophenyl (DNP) method and the dansyl method.)
Part 1: The Chemistry of Derivatization
Understanding the reaction mechanism is paramount to optimizing experimental conditions and interpreting results. Both reagents react with the unprotonated primary amine of the N-terminus, necessitating mildly alkaline conditions (pH ~9-10) to ensure the amino group is sufficiently nucleophilic.[3]
Mechanism 1: Sanger's Reagent (FDNB)
FDNB reacts with the N-terminal amine via a nucleophilic aromatic substitution. The highly electronegative nitro groups make the benzene ring electron-deficient and susceptible to nucleophilic attack. The N-terminal amino group attacks the carbon atom bonded to fluorine, displacing the fluoride ion and forming a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative.[4][5]
Caption: Reaction of Dansyl Chloride with a peptide's N-terminus.
Part 2: Head-to-Head Performance Comparison
The choice between FDNB and Dansyl Chloride hinges on key performance metrics, with sensitivity being the most significant differentiator.
| Feature | Sanger's Reagent (FDNB) | Dansyl Chloride | Rationale & Causality |
| Principle of Detection | UV-Vis Absorbance | Fluorescence | The DNP group is a strong chromophore (yellow), detected by its absorbance of light. [6]The dansyl group is a fluorophore, detected by its emission of light upon excitation. [7][8] |
| Sensitivity | Moderate (micromole to nanomole) | High (nanomole to picomole) | Fluorescence is an inherently more sensitive detection method than absorbance because it measures an emitted signal against a dark background, leading to a much higher signal-to-noise ratio. [6][9] |
| Derivative Stability | C-N bond is very stable to acid hydrolysis. [4]DNP-amino acids are known to be light-sensitive. [10] | S-N sulfonamide bond is highly stable to acid hydrolysis. [7][8] | The stability of the derivatizing bond is critical, as it must withstand the harsh conditions of complete peptide hydrolysis (typically 6 M HCl at >100°C for several hours). [11] |
| Reaction Specificity | Reacts with N-terminal α-amino group and ε-amino group of Lysine. [4][12] | Reacts with N-terminal α-amino group, ε-amino group of Lysine, and other nucleophiles like phenol, imidazole, and sulfhydryl groups. [3][13] | Both reagents will label internal lysine residues, which must be accounted for during chromatographic analysis. Dansyl chloride shows broader reactivity. |
| Reagent Stability | Stable in organic solvents. | Prone to hydrolysis in aqueous solutions, forming dansyl sulfonic acid. [14][15] | Dansyl chloride solutions should be prepared fresh in a non-reactive organic solvent like acetonitrile and added to the aqueous reaction buffer just prior to use. [16] |
| Throughput & Speed | The overall process can be time-consuming. | Generally considered a faster method than the Sanger protocol. [9] | The high sensitivity of the dansyl method often allows for shorter analysis times and requires less sample material. |
Part 3: Experimental Workflows & Protocols
A self-validating protocol requires meticulous attention to detail at each stage: derivatization, hydrolysis, and analysis. The general workflow is consistent for both reagents.
Caption: Standard workflow for N-terminal amino acid identification.
Protocol 1: N-Terminal Analysis using Sanger's Reagent (FDNB)
This protocol is adapted from established methods and assumes a starting peptide amount of 10-50 nanomoles. [10] Materials:
-
Peptide sample (10-50 nmol)
-
0.4 M Potassium Bicarbonate (KHCO₃) solution
-
FDNB solution: 2% (v/v) in ethanol. Caution: FDNB is a vesicant (causes blistering); always wear gloves and work in a fume hood. [10]* Diethyl ether
-
Concentrated HCl (for 6 M solution)
-
Ammonia solution (for deactivating waste)
Methodology:
-
Solubilization: Dissolve the peptide sample in 100 µL of 0.4 M KHCO₃ solution in a microcentrifuge tube.
-
Derivatization: Add 50 µL of the 2% FDNB solution. This provides a molar excess to drive the reaction to completion. Incubate the mixture at 40°C for 60 minutes in the dark, as DNP derivatives are light-sensitive. [10]3. Extraction: After incubation, cool the sample. Add 200 µL of diethyl ether and vortex vigorously to extract unreacted FDNB. Centrifuge and carefully remove the upper ether layer. Repeat the extraction two more times. Dispose of ether waste in an ammonia solution to neutralize reactive FDNB.
-
Drying: Dry the remaining aqueous layer containing the DNP-peptide using a vacuum centrifuge.
-
Hydrolysis: Add 200 µL of 6 M HCl to the dried sample. Seal the tube under vacuum or flush with nitrogen. Place in a heating block at 105-110°C for 16-24 hours to completely hydrolyze all peptide bonds. [11]6. Sample Preparation for Analysis: After hydrolysis, cool the tube and centrifuge to collect the sample. Dry the sample in a vacuum centrifuge to remove the HCl. Re-dissolve the yellow DNP-amino acid residue in 50-100 µL of a suitable solvent (e.g., 50% acetonitrile).
-
Analysis: Analyze the sample by reverse-phase HPLC, monitoring at ~360 nm. Identify the DNP-amino acid by comparing its retention time to a chromatogram of DNP-amino acid standards.
Protocol 2: N-Terminal Analysis using Dansyl Chloride
This protocol is adapted for high-sensitivity applications and assumes a starting peptide amount of 1-10 nanomoles. [3][16] Materials:
-
Peptide sample (1-10 nmol)
-
100 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8
-
Dansyl Chloride solution: 50 mM in acetonitrile (prepare fresh).
-
10% (v/v) Ammonium Hydroxide or similar amine solution for quenching.
-
Concentrated HCl (for 6 M solution)
Methodology:
-
Solubilization: Dissolve the peptide sample in 50 µL of 100 mM NaHCO₃ buffer (pH 9.8) in a microcentrifuge tube.
-
Derivatization: Add 50 µL of the 50 mM Dansyl Chloride solution. The significant molar excess ensures complete labeling. [3]Vortex and incubate at 60°C for 60 minutes in the dark.
-
Quenching: Add 10 µL of 10% ammonium hydroxide to react with and consume excess Dansyl Chloride, preventing interference in subsequent analysis.
-
Drying: Dry the sample completely in a vacuum centrifuge.
-
Hydrolysis: Add 200 µL of 6 M HCl to the dried sample. Seal the tube and heat at 105-110°C for 6-18 hours. (Note: Hydrolysis time can sometimes be shorter than for the DNP method, but this is amino acid dependent).
-
Sample Preparation for Analysis: After hydrolysis, cool and dry the sample under vacuum to remove HCl. Re-dissolve the residue in 50-100 µL of a suitable solvent (e.g., 50% acetonitrile).
-
Analysis: Analyze the sample by reverse-phase HPLC using a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm). [3]Identify the Dansyl-amino acid by comparing its retention time to a chromatogram of Dansyl-amino acid standards.
Part 4: Expert Recommendation: Choosing the Right Reagent
As a Senior Application Scientist, my recommendation is guided by the specific demands of the experiment.
-
Choose Dansyl Chloride for High-Sensitivity Applications: When working with rare, low-abundance, or precious samples (e.g., proteins isolated from limited biological material), the superior sensitivity of Dansyl Chloride is the decisive factor. [6][9]Its ability to detect picomole quantities makes it the modern standard for demanding N-terminal analysis. It is the reagent of choice for labs equipped with HPLC systems with fluorescence detectors.
-
Choose FDNB (Sanger's Reagent) for Robust, Foundational Analysis: The Sanger method remains a valid and robust technique. It is an excellent tool for undergraduate biochemistry labs and for applications where sample amount is not a limiting factor. Its primary advantage is that the derivative can be detected on any standard HPLC with a UV-Vis detector, which is more common than a fluorescence detector. However, be mindful of its lower sensitivity and the light-sensitive nature of the DNP products.
Ultimately, the evolution from chromophoric to fluorophoric detection represents a significant leap in analytical capability. While FDNB laid the groundwork for protein sequencing, Dansyl Chloride offers clear advantages in sensitivity and speed , making it the superior choice for the majority of modern research and development applications.
References
-
Harder, M. (2017). Why is dansyl chloride preferred over FDNB for N-terminal determination of a relatively rare peptide? Quora. [Link]
-
Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-12. [Link]
-
Springer Nature Experiments. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids. [Link]
-
University of Leeds. (n.d.). N-terminal analysis of a dipeptide. Retrieved from University of Leeds, Faculty of Biological Sciences. [Link]
-
Pearson Education. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Quora. (2014). How does Sanger's reagent work?[Link]
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
-
DoorstepTutor. (n.d.). Protein Sequencing: Sanger, Dansyl, Disulphide Bonds, Edman Degradation. [Link]
-
Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55. [Link]
-
Filo. (2024). Write two advantages of Dansyl method of N-terminal analysis over Sanger's method. [Link]
-
YouTube. (2025). N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. [Link]
-
Gros, C., & Labouesse, B. (1969). Study of the Dansylation Reaction of Amino Acids, Peptides and Proteins. European Journal of Biochemistry, 7(4), 463-470. [Link]
-
Edubirdie. (n.d.). Reaction of peptide with Sanger's reagent. [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]
-
YouTube. (2014). Sanger Degradation. [Link]
-
MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 28(3), 1083. [Link]
-
ResearchGate. (2014). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]
-
Edubirdie. (n.d.). Reagents for Protein Sequence Determination. [Link]
-
Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 233-42. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Link]
-
G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
PubMed. (1988). Hydrolysis of Dansyl-Peptide Substrates by Leucine Aminopeptidase. [Link]
-
Dickey, D. M., et al. (2008). Dendroaspis natriuretic peptide and the designer natriuretic peptide, CD-NP, are resistant to proteolytic inactivation. Journal of Molecular and Cellular Cardiology, 45(4), 586-592. [Link]
-
PubMed. (1969). The immunogenicity of dinitrophenyl amino acids. [Link]
-
ACS Publications. (1955). Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids. [Link]
-
The Rockefeller University Press. (1969). THE IMMUNOGENICITY OF DINITROPHENYL AMINO ACIDS. [Link]
-
Chemistry Stack Exchange. (2016). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). [Link]
-
ResearchGate. (2011). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. [Link]
-
Yuan, L., et al. (2012). Targeted quantification of amino acids by dansylation. Bio-protocol, 2(18), e256. [Link]
-
ResearchGate. (2002). HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. [Link]
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A Senior Application Scientist's Guide to the Validation of Protein N-Terminal Modifications: A Comparative Analysis of Chemical Labeling, Edman Degradation, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of a protein's N-terminus is a critical endeavor. N-terminal modifications are not mere chemical curiosities; they are key regulators of protein function, stability, and subcellular localization. The validation of these modifications, or the confirmation of a free N-terminus, is a cornerstone of robust protein analysis and is essential for ensuring the quality and consistency of biopharmaceuticals.
This guide provides an in-depth comparison of three major techniques for N-terminal analysis. We will delve into a powerful chemical labeling method using a dinitrobenzene-based reagent, placing it in context with the classic Edman degradation and the versatile mass spectrometry-based approaches. Our focus will be on the causality behind experimental choices, empowering you to select the most appropriate strategy for your research needs.
Chemical Labeling with Dinitrobenzene Reagents: A Closer Look at Marfey's Reagent
While the historical foundation of N-terminal labeling was laid by Sanger's work with 1-fluoro-2,4-dinitrobenzene (DNFB), modern applications often employ more sophisticated derivatives.[1] A prime example is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, commonly known as Marfey's reagent or FDAA.[2][3] This chiral derivatizing agent offers high enantioselectivity, making it particularly powerful for determining the stereochemistry of amino acids, a specialized but crucial type of N-terminal analysis.
The Chemistry Behind the Method
Marfey's reagent reacts with the primary amine of the N-terminal amino acid of a protein or peptide under alkaline conditions.[4] The resulting diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).[2][5] The D- and L-amino acid derivatives exhibit different retention times, allowing for their unambiguous identification.[6]
Experimental Workflow: N-Terminal Analysis with Marfey's Reagent
The process begins with the hydrolysis of the protein to its constituent amino acids, followed by derivatization and chromatographic analysis.
Detailed Protocol for Derivatization with Marfey's Reagent
This protocol is adapted from established methods for the derivatization of primary amines.[6]
-
Protein Hydrolysis: The purified protein is first hydrolyzed to its constituent amino acids, typically by incubation with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Sample Preparation: Place the amino acid hydrolysate (containing approximately 5 µmol of amino acids) in a 1.0 mL reaction vial.
-
Derivatization:
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1.0 M sodium bicarbonate to create alkaline conditions.
-
-
Incubation: Heat the mixture at 40°C for 1 hour using a dry block heater.
-
Quenching: Cool the vial to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Analysis: The sample is now ready for analysis by reverse-phase HPLC with UV detection at 340 nm.
The Gold Standard: Edman Degradation
For decades, Edman degradation has been the benchmark for N-terminal sequencing.[7] This method provides direct sequence information by sequentially removing and identifying amino acids from the N-terminus.
Principle of Edman Degradation
The core of this technique is a cyclic chemical process. The N-terminal amino acid reacts with phenylisothiocyanate (PITC) under alkaline conditions. Subsequent treatment with acid cleaves this derivatized amino acid, which is then identified by chromatography. The cycle is then repeated for the newly exposed N-terminus.
Experimental Workflow: Edman Degradation
The High-Throughput Powerhouse: Mass Spectrometry
Mass spectrometry (MS)-based methods have become indispensable in proteomics for their high sensitivity and throughput. These techniques can identify N-terminal modifications and provide sequence information, often from complex mixtures.
Principles of MS-Based N-Terminal Analysis
Proteins are typically digested into smaller peptides using enzymes like trypsin. These peptides are then ionized and their mass-to-charge ratios are measured. In a tandem mass spectrometer (MS/MS), peptides are fragmented, and the resulting fragmentation pattern is used to deduce the amino acid sequence. This can be done with or without N-terminal-specific chemical labeling.
Experimental Workflow: A General MS-Based Approach
Comparative Analysis: Choosing the Right Tool for the Job
The choice of method for N-terminal analysis depends heavily on the specific research question, the nature of the sample, and the available instrumentation.
| Feature | Marfey's Reagent (CFDNB-related) | Edman Degradation | Mass Spectrometry |
| Primary Application | Chiral amino acid analysis, N-terminal amino acid identification | De novo N-terminal sequencing | High-throughput protein identification and PTM analysis |
| Principle | Chemical derivatization and HPLC | Sequential chemical degradation | Enzymatic digestion and MS/MS |
| Sample Purity | High purity required | High purity required | Can analyze complex mixtures |
| Blocked N-Termini | Not applicable (requires hydrolysis) | Not suitable | Can identify blocked N-termini |
| Throughput | Low to medium | Low | High |
| Database Dependency | No | No | Yes (typically) |
| Key Advantage | Excellent for chiral analysis | Direct, unambiguous sequencing | High sensitivity and PTM analysis |
| Key Limitation | Destructive (hydrolysis) | Short read length (~30-50 aa) | Indirect sequencing, isobaric ambiguity |
Expert Recommendations: A Decision-Making Framework
As a Senior Application Scientist, my guidance is to view these techniques as complementary rather than mutually exclusive. The optimal approach often involves a combination of methods to provide a comprehensive and validated understanding of your protein.
-
For unambiguous confirmation of the first 10-30 amino acids of a purified recombinant protein, Edman degradation remains an excellent choice due to its direct nature and independence from sequence databases.
-
For high-throughput identification of proteins and the characterization of a wide range of N-terminal modifications (including blockages) in complex biological samples, mass spectrometry is the unrivaled powerhouse.
-
When the chirality of the N-terminal amino acid (or any amino acid within the protein) is , derivatization with Marfey's reagent followed by HPLC is the specialized and highly effective method. This is particularly relevant in the study of non-ribosomally synthesized peptides or in the analysis of racemization.
By understanding the fundamental principles, workflows, and distinct advantages of each of these techniques, researchers can confidently and accurately validate the N-terminal modifications of their proteins, ensuring the integrity and reliability of their scientific findings.
References
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Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. PubMed.[Link]
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Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling. Madame Curie Bioscience Database - NCBI.[Link]
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Marfey's reagent for chiral amino acid analysis: a review. PubMed.[Link]
-
A comparison of the dye-binding and fluorodinitrobenzene methods for determining reactive lysine in leaf-protein concentrates. PubMed.[Link]
-
Robust and scalable single-molecule protein sequencing with fluorosequencing. PMC - NIH.[Link]
-
DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.[Link]
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Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI.[Link]
-
Analysis of Amino Acids by HPLC. Agilent.[Link]
-
A comparison of the conjugation of DNTB and other dinitrobenzenes with free protein radicals and their ability to sensitize or tolerize. PubMed.[Link]
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(PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate.[Link]
-
Amino acid sequence assignment from single molecule peptide sequencing data using a two-stage classifier. PMC - NIH.[Link]
-
Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. NIH.[Link]
-
Automatic Amino Acid Analysis with Online Pre-column Derivatization by Shimadzu HPLC. Shimadzu.[Link]
-
Selective N-terminal Functionalization of Native Peptides and Proteins. ResearchGate.[Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications.[Link]
-
Gene expression profiling after dinitrofluorobenzene (DNFB) treatment... ResearchGate.[Link]
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Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines. UniCA IRIS.[Link]
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2,4-Dinitrofluorobenzene Modifies Cellular Proteins and Induces Macrophage Inflammatory protein-2 Gene Expression via Reactive Oxygen Species Production in RAW 264.7 Cells. PubMed.[Link]
-
Analysis of contact sensitivity to 2,4-dinitrofluorobenzene (DNFB) in allogeneic bone marrow chimaera in mice. PMC - NIH.[Link]
-
Chemical Name : Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide. Pharmaffiliates.[Link]
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Comparative Reactivity of 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB): A Guide for Researchers
This guide provides a comprehensive analysis of the cross-reactivity of 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) with various biological functional groups. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying reaction mechanisms, presents comparative experimental data, and offers validated protocols for assessing reactivity in your own work.
Introduction: The Dual-Halogenated Probe
This compound (CFDNB) is a valuable tool in biochemistry and cell biology, primarily known as a substrate for studying glutathione S-transferases (GSTs). However, its utility extends to protein modification, peptide sequencing, and as a derivatizing agent for analytical chemistry. The presence of two different halogen atoms (fluorine and chlorine) at positions activated by two strong electron-withdrawing nitro groups makes CFDNB a fascinating subject for studying the principles of Nucleophilic Aromatic Substitution (SNAr). Understanding its reactivity profile is critical for designing robust experiments and correctly interpreting their outcomes. This guide will compare its reactivity towards key biological nucleophiles—thiols, amines, and hydroxyls—providing both a theoretical framework and practical, data-driven insights.
The SNAr Mechanism: Why CFDNB Reacts
The reactivity of CFDNB is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not to be confused with the SN1 or SN2 reactions common in aliphatic chemistry. The SNAr reaction proceeds via a two-step process:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing properties of the two nitro groups are crucial; they delocalize the negative charge, stabilizing this otherwise high-energy intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻ or F⁻).
The overall rate of the reaction is influenced by three main factors: the strength of the nucleophile, the degree of electron withdrawal on the ring, and the nature of the leaving group.
Caption: Figure 2: HPLC-based workflow for assessing CFDNB cross-reactivity.
Step-by-Step Procedure
-
Preparation: Prepare 10 mM stock solutions of GSH and N-acetyl-L-lysine in the desired reaction buffer (e.g., 100 mM sodium borate, pH 9.0). Prepare a 5 mM stock of CFDNB in acetonitrile.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of GSH stock and 50 µL of N-acetyl-L-lysine stock. Add 390 µL of reaction buffer. Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 5 minutes.
-
Initiation: Start the reaction by adding 10 µL of the 5 mM CFDNB stock solution (final concentration ~0.1 mM). Mix immediately. This is your t=0 sample point.
-
Time Course & Quenching: Take 100 µL aliquots at specified time points (e.g., 2, 5, 10, 20 minutes) and immediately quench the reaction by adding the aliquot to a new tube containing 10 µL of 10% TFA. The acid stops the reaction by protonating the nucleophiles.
-
Internal Standard: Add a fixed amount of internal standard to each quenched sample to control for injection volume variability.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a low percentage of B, and ramp up to elute the more hydrophobic adducts.
-
Detection: Use a diode array detector (DAD) to monitor multiple wavelengths, primarily 340 nm (optimal for the thiol adduct) and 360 nm (for the amine adduct).
-
-
Data Analysis: Integrate the peak areas for the GSH-DNB adduct, the Lys-DNB adduct, and the remaining CFDNB at each time point. Normalize these areas to the internal standard. Plot the formation of each product over time to determine initial reaction rates.
Logical Drivers of Reactivity
The choice of experimental conditions should be driven by a clear understanding of the factors governing CFDNB's reactivity.
Caption: Figure 3: Key factors influencing CFDNB reaction selectivity.
Conclusion
This compound is a powerful reagent whose reactivity is dominated by the principles of Nucleophilic Aromatic Substitution. Its cross-reactivity is not random but follows a predictable hierarchy, primarily dictated by the nucleophile's intrinsic strength and the reaction pH. Thiols, in their thiolate form, are by far the most reactive partners, followed by amines, with hydroxyl groups being largely unreactive under most experimental conditions. By understanding the mechanistic basis for this selectivity and employing validated, quantitative methods like the HPLC-based assay described, researchers can harness the specific reactivity of CFDNB for their experimental needs, ensuring data of the highest quality and integrity.
References
-
Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. A foundational overview of the SNAr mechanism. [Link]
-
Glutathione S-Transferases: Structure, Function, and Clinical Implications. Annual Review of Biochemistry. Provides context for the most common application of CFDNB. [Link]
-
The pKa Values of Amino Acids. CRC Handbook of Chemistry and Physics. A standard reference for the pKa values of amino acid side chains. [Link]
-
Reversed-Phase HPLC for Peptide and Protein Analysis. Journal of Chromatography A. A guide to the principles of the analytical technique described in the protocol. [Link]
A Senior Application Scientist's Guide to Protein Derivatization: A Comparative Study of Reagents
Introduction: The Rationale for Chemical Modification of Proteins
In the landscape of protein analysis, drug development, and diagnostics, the native protein is often just the starting point. To unlock deeper insights into a protein's structure, function, and interactions, we must often modify it chemically. This process, known as protein derivatization, involves covalently attaching a chemical moiety—a reporter, a tag, or a crosslinker—to a specific functional group on the protein. The choice of derivatization reagent is a critical decision that dictates the success of downstream applications, from enhancing mass spectrometry signals to visualizing proteins in living cells.
Proteins are only marginally stable, meaning their native conformation is susceptible to disruption by changes in temperature, pH, or the introduction of chemical agents.[1][2] Therefore, derivatization must be approached with a strategy that preserves the protein's structural and functional integrity while achieving the desired modification. This guide provides an in-depth comparison of common derivatization reagents, grounded in chemical principles and field-proven applications, to empower researchers to make informed decisions.
Targeting the Nucleophiles: A Focus on Key Amino Acid Residues
The most common targets for protein derivatization are the nucleophilic side chains of amino acids, as well as the N-terminal α-amino group. The choice of reagent is dictated by the desired target. We will explore the chemistry and application of reagents targeting primary amines, thiols, carboxyl groups, and carbonyls.
Amine-Reactive Reagents: The Workhorses of Protein Labeling
Primary amines, found on lysine residues and the N-terminus of polypeptides, are the most frequently targeted functional groups for protein modification. Their relative abundance and high nucleophilicity make them readily accessible targets.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are arguably the most popular class of amine-reactive reagents. They react with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form stable amide bonds.
Mechanism of Action: The NHS group is an excellent leaving group. A nucleophilic primary amine on a protein attacks the electrophilic carbonyl carbon of the ester, displacing the NHS and forming a stable covalent amide linkage.
Caption: Reaction of an NHS ester with a primary amine.
Causality in Experimental Choice: The key experimental parameter is pH. While the reaction rate increases with pH as the amine becomes more deprotonated and thus more nucleophilic, a competing hydrolysis reaction also accelerates, where the NHS ester reacts with water instead of the protein. This consumes the reagent and reduces labeling efficiency. Therefore, a compromise pH of 7.2-8.5 is optimal for maximizing protein labeling while minimizing hydrolysis.
Isothiocyanates
Isothiocyanates react with N-terminal alpha-amino groups and the epsilon-amino groups of lysine residues to form thiourea linkages. The most famous example is Phenyl isothiocyanate (PITC), the cornerstone of Edman degradation for protein sequencing.[3][4]
Mechanism of Action: Under alkaline conditions, the unprotonated primary amine attacks the electrophilic carbon of the isothiocyanate group.
Comparative Analysis: While both NHS esters and isothiocyanates target amines, the stability of the resulting bond differs. The amide bond from an NHS ester is generally more stable than the thiourea linkage from an isothiocyanate, especially under acidic conditions.[5] However, the specific reactivity of PITC with the N-terminal amine under controlled conditions is what enables the sequential cleavage chemistry of Edman degradation.[6]
Comparative Data: Amine-Reactive Reagents
| Feature | NHS Esters (e.g., Fluorescein-NHS) | Isothiocyanates (e.g., PITC) | Reductive Amination (Dimethyl Labeling) |
| Target | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) | Primary amines (N-terminus, Lys) |
| Reaction pH | 7.2 - 8.5 | 9.0 - 10.0 | 6.0 - 8.0 |
| Product | Stable Amide Bond | Thiourea Linkage | Secondary/Tertiary Amine |
| Key Advantage | High reactivity, stable product, wide variety of labels available.[3] | Cornerstone of Edman degradation for N-terminal sequencing.[3][4] | Cost-effective, high efficiency, used for quantitative proteomics (SILAC).[3] |
| Key Disadvantage | Susceptible to hydrolysis at high pH. | Product less stable than amide bond; harsh reaction conditions.[5] | Requires a reducing agent (e.g., sodium cyanoborohydride). |
| Primary Use | Fluorescent labeling, biotinylation, crosslinking.[3][] | Protein sequencing.[8] | Quantitative mass spectrometry.[3] |
Thiol-Reactive Reagents: Precision Targeting of Cysteine
The thiol (or sulfhydryl) group of cysteine is a potent nucleophile and relatively rare in proteins, making it an ideal target for site-specific modification.[5]
Maleimides
Maleimides are the most widely used thiol-reactive reagents. They react with thiols via a Michael addition to form a stable thioether bond.
Mechanism of Action: The reaction is highly specific for thiols at neutral pH (6.5-7.5). The thiolate anion attacks one of the double-bonded carbons of the maleimide ring.
Caption: Reaction of a maleimide with a protein thiol group.
Causality in Experimental Choice: The reaction pH is a critical balance. Above pH 8.0, maleimides can react with primary amines, and the maleimide ring itself becomes increasingly susceptible to hydrolysis, rendering it unreactive.[5] Below pH 6.5, the rate of reaction with thiols decreases significantly. Therefore, maintaining a pH between 6.5 and 7.5 is crucial for specificity and efficiency. It's also important to note that reducing agents like DTT or BME, often used to prevent cysteine oxidation, must be removed before labeling as they will compete for the maleimide reagent.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and can sometimes be used during labeling, though it may still inhibit certain reactions.[5]
Iodoacetamides
Iodoacetamides react with thiols via S-alkylation to form a stable thioether bond. The reaction is generally faster than with maleimides but can be less specific, with potential side reactions with histidine, methionine, and lysine at higher pH.
Comparative Data: Thiol-Reactive Reagents
| Feature | Maleimides | Iodoacetamides |
| Target | Thiol (Cys) | Thiol (Cys) |
| Reaction pH | 6.5 - 7.5 | 7.5 - 8.5 |
| Product | Stable Thioether Bond | Stable Thioether Bond |
| Key Advantage | Highly specific for thiols at neutral pH.[9] | Generally faster reaction than maleimides. |
| Key Disadvantage | Can be unstable at pH > 8.0 (hydrolysis).[5] | Less specific at higher pH; potential side reactions. |
| Primary Use | Site-specific fluorescent labeling, PEGylation, ADC development. | Cysteine modification for structural studies, alkylating agent. |
Carboxyl- and Carbonyl-Reactive Reagents
While less common than amine or thiol targeting, modifying carboxyl groups (aspartic acid, glutamic acid, C-terminus) or carbonyl groups (aldehydes/ketones, often introduced via oxidation) is essential for certain applications.
-
Carbodiimides (EDAC): These reagents activate carboxyl groups, allowing them to be attacked by a primary amine nucleophile (provided in a separate molecule) to form an amide bond. This is a two-step process often used for protein-protein crosslinking or immobilizing proteins onto surfaces. The efficiency of EDAC-mediated coupling in aqueous solutions can be enhanced by including N-hydroxysulfosuccinimide (sulfo-NHS).[10]
-
Hydrazides and Alkoxyamines: These reagents are used to target carbonyl groups. Aldehyde or ketone groups are not naturally abundant in proteins but can be created by oxidizing the sugar moieties of glycoproteins using sodium periodate.[11] Hydrazides react with these aldehydes to form stable hydrazone bonds, a common method for labeling or capturing glycoproteins.[12][13][14]
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust protocols. The following are streamlined methodologies for common derivatization reactions.
Protocol 1: Fluorescent Labeling of Protein Amines with an NHS Ester
Objective: To covalently attach a fluorescent dye to primary amines on a target protein.
-
Protein Preparation:
-
Dissolve the protein in a buffer free of primary amines (e.g., PBS, HEPES) at pH 7.5-8.5. Avoid Tris or glycine buffers, as they will compete for the NHS ester.
-
Ensure the protein concentration is between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS ester dye (e.g., FITC) in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Derivatization Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing. The optimal ratio must be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
-
Validation (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~495 nm for FITC).
-
Calculate the protein concentration and the degree of labeling using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protocol 2: Site-Specific Labeling of Cysteine with a Maleimide
Objective: To attach a reporter molecule to a specific cysteine residue.
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Crucially, do not use DTT or BME unless it can be completely removed prior to the next step.
-
Buffer exchange the protein into a dégazzed, amine-free buffer at pH 6.5-7.0 (e.g., PBS with 1 mM EDTA).
-
-
Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in DMSO or DMF.
-
-
Derivatization Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a low molecular weight thiol (e.g., L-cysteine or BME) to a final concentration of 10-fold molar excess over the maleimide to quench any unreacted reagent. Incubate for 15 minutes.
-
-
Purification and Validation:
-
Purify the labeled protein using a desalting column or dialysis.
-
Confirm labeling using mass spectrometry (observing the expected mass shift) or SDS-PAGE (if the label is large or fluorescent).
-
Workflow & Logic Visualization
A typical derivatization experiment follows a logical progression from protein preparation to final analysis.
Caption: General experimental workflow for protein derivatization.
Conclusion: Selecting the Optimal Reagent
The choice of a derivatization reagent is not a one-size-fits-all decision. It requires a deep understanding of the protein's characteristics, the chemistry of the reagent, and the demands of the downstream application. For broad labeling, amine-reactive NHS esters offer a robust solution. For site-specific modification, thiol-reactive maleimides provide precision. For sequencing, the classic Edman chemistry with PITC remains a powerful tool.[3] By understanding the causality behind the reaction conditions and potential pitfalls, researchers can design and execute derivatization strategies that yield reliable, high-quality data, pushing the boundaries of biological and therapeutic discovery.
References
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Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
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Bollineni, R. C., Fedorova, M., & Hoffmann, R. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst, 138(19), 5899-5908. Available at: [Link]
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Bollineni, R. C., Fedorova, M., & Hoffmann, R. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst, 138(19), 5899–5908. Available at: [Link]
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Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Available at: [Link]
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Centro de Investigaciones Biológicas (CSIC). Edman Degradation Sample Preparation Protocols. Available at: [Link]
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Ghafourian, T., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1417. Available at: [Link]
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Duke Computer Science. Introduction to NMR spectroscopy of proteins. Available at: [Link]
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Allen, W. J., & Pios, T. J. (2013). Fluorescent labeling and modification of proteins. Journal of chemical biology, 6(3), 85–95. Available at: [Link]
-
Le, T. T. N., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Shariatgorji, M., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(9), 6636-6644. Available at: [Link]
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Hu, H., et al. (2023). Plant-Based Protein Bioinks with Transglutaminase Crosslinking: 3D Printability and Molecular Insights from NMR and Synchrotron-FTIR. Foods, 12(14), 2733. Available at: [Link]
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Lin, S., & Yuan, Z. F. (2017). Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific protein methylation. Methods in molecular biology, 1574, 13–24. Available at: [Link]
-
MtoZ Biolabs. How to Achieve Efficient Protein Sequence Analysis through Edman Degradation? Laboratory Guide. Available at: [Link]
-
Wang, W., et al. (2022). Protein Design: From the Aspect of Water Solubility and Stability. Chemical Reviews, 122(16), 13414-13465. Available at: [Link]
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Samejima, K., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(4), 4282-4304. Available at: [Link]
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Higashi, T., & Shimada, K. (2004). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Journal of health science, 50(2), 99-111. Available at: [Link]
-
Li, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 96(50), 18459-18467. Available at: [Link]
-
Singh, S. (2015). Stability of proteins in aqueous solution and solid state. ResearchGate. Available at: [Link]
-
Bollineni, R. C., Fedorova, M., & Hoffmann, R. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst, 138(19), 5899–5908. Available at: [Link]
-
MtoZ Biolabs. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. Available at: [Link]
-
Acton, T. B., et al. (2014). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in molecular biology, 1140, 95–124. Available at: [Link]
-
Core.ac.uk. Impact of formulation excipients and manufacturing processes in protein-based pharmaceuticals. Available at: [Link]
-
Bernardes, G. J. L., et al. (2019). Thio-NHS esters are non-innocent protein acylating reagents. Chemical Science, 10(26), 6549-6554. Available at: [Link]
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Lottspeich, F., & Kellermann, J. (2011). Principles of protein labeling techniques. Methods in molecular biology, 753, 3-12. Available at: [Link]
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Raftery, T. D., & De-Ling, L. (2018). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of pharmaceutical sciences, 107(1), 32-46. Available at: [Link]
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Restrepo-Pérez, L., et al. (2018). Strategies for Development of a Next-Generation Protein Sequencing Platform. Annual review of biomedical engineering, 20, 337-365. Available at: [Link]
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Venditti, V., et al. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 7. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Site of 1-Chloro-5-fluoro-2,4-dinitrobenzene Modification by Mass Spectrometry
Introduction
In the fields of chemical biology and drug development, understanding the precise interactions between small molecules and their protein targets is paramount. 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) is a valuable chemical probe used to investigate the reactivity of amino acid residues within a protein. Its electrophilic nature allows it to covalently modify nucleophilic residues, primarily the side chains of cysteine and lysine. Identifying the exact site of this modification is crucial for elucidating protein function, mapping binding pockets, and understanding mechanisms of drug action.
This guide provides a comprehensive, in-depth comparison of mass spectrometry-based approaches for unequivocally identifying the site of CFDNB modification on a protein. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of different fragmentation techniques with supporting data.
The Chemistry of CFDNB Modification
This compound is a bifunctional electrophile. The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution by reactive amino acid side chains. The strong electron-withdrawing nitro groups activate the aromatic ring, making it highly reactive. The primary targets on a protein are the thiol group of cysteine and the ε-amino group of lysine. The reaction results in a stable covalent bond, introducing a dinitrophenyl (DNP) group onto the modified residue. This modification induces a specific mass shift that can be readily detected by mass spectrometry.[1][2]
Mass Spectrometry: The Gold Standard for Modification Site Analysis
Mass spectrometry (MS) is the definitive analytical technique for identifying protein modifications due to its high sensitivity, accuracy, and ability to provide site-specific information.[1][2][3][4] The general strategy, often referred to as peptide mapping or bottom-up proteomics, involves the enzymatic digestion of the modified protein into smaller peptides.[5][6][7] These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3]
The core principle lies in identifying a characteristic mass shift in the modified peptide compared to its unmodified counterpart. Subsequent fragmentation of the modified peptide in the mass spectrometer (MS/MS) generates a series of fragment ions. Analyzing the masses of these fragment ions allows for the precise localization of the modification to a specific amino acid residue.[1][8]
Experimental Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system, with built-in controls and checks to ensure data integrity and confident site assignment.
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A Researcher's Guide to Protein Sequencing: A Comparative Analysis of CFDNB, Edman Degradation, and Mass Spectrometry
For Immediate Release
AUSTIN, TX – January 22, 2026 – In the intricate world of proteomics and drug development, the precise determination of a protein's amino acid sequence is paramount. This guide, designed for researchers, scientists, and professionals in the field, provides an in-depth comparison of three pivotal protein sequencing methodologies: the historical 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) method, the sequential Edman degradation, and the powerhouse of modern proteomics, mass spectrometry. This document aims to offer a clear perspective on the reproducibility and accuracy of these techniques, supported by experimental insights and data.
Introduction: The Blueprint of Life's Machinery
Proteins are the workhorses of biological systems, and their function is intrinsically linked to their three-dimensional structure, which is dictated by the linear sequence of their amino acid building blocks. Elucidating this primary structure is a critical step in understanding a protein's biological role, mechanism of action, and potential as a therapeutic target. Over the decades, the methodologies for protein sequencing have evolved dramatically, from laborious chemical degradation techniques to highly sensitive and automated mass spectrometry-based approaches. This guide will navigate the principles, performance, and practical considerations of these key methods.
The Foundational Method: this compound (CFDNB) Sequencing
The CFDNB method, also known as Sanger's reagent-based sequencing, represents a cornerstone in the history of protein chemistry.[1][2] Developed by Frederick Sanger in his pioneering work on insulin, this technique was the first to successfully determine the amino acid sequence of a protein.[1][3]
Principle of the CFDNB Method
The core of the CFDNB method lies in the specific labeling of the N-terminal amino acid of a polypeptide chain.[3][4] this compound (or more commonly, 1-fluoro-2,4-dinitrobenzene, DNFB) reacts with the free amino group at the N-terminus under mildly alkaline conditions. This reaction forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[3][4] The entire polypeptide is then hydrolyzed into its constituent amino acids. The strong bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis, allowing for the subsequent isolation and identification of the DNP-amino acid, typically by chromatography.[1][4]
A crucial limitation of this method is its destructive nature; after identifying the N-terminal residue, the rest of the polypeptide chain is destroyed, precluding sequential analysis of the same molecule.[3] To sequence a full protein, it must be broken down into smaller, overlapping peptides, each of which is then subjected to N-terminal analysis.[3]
The Sequential Approach: Edman Degradation
Developed by Pehr Edman, this method revolutionized protein sequencing by allowing for the stepwise removal and identification of amino acids from the N-terminus without hydrolyzing the entire peptide.[5] This iterative process made it possible to directly determine the sequence of a peptide.
Principle of Edman Degradation
Edman degradation involves a cyclical three-step process:
-
Coupling: Under mildly alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid.
-
Conversion and Identification: The cleaved residue is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography, usually HPLC.
The shortened peptide is then subjected to the next cycle of degradation. Modern automated sequencers can perform many cycles with high efficiency.
The High-Throughput Era: Mass Spectrometry-Based Sequencing
Mass spectrometry (MS) has become the dominant technology in proteomics due to its exceptional sensitivity, speed, and versatility. It can be used to identify proteins and determine their sequences, often from complex mixtures.
Principle of Mass Spectrometry-Based Sequencing
The most common approach is "bottom-up" proteomics. In this strategy, proteins are first digested into smaller peptides using a protease, such as trypsin. The resulting peptide mixture is then separated by liquid chromatography (LC) and introduced into the mass spectrometer.
In the mass spectrometer, peptides are ionized and their mass-to-charge ratio (m/z) is measured (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments is measured (MS/MS or MS2 scan). The fragmentation pattern provides information about the amino acid sequence of the peptide. This sequence information can then be used to identify the protein by searching against a protein sequence database. De novo sequencing, which determines the peptide sequence without a database, is also possible.
Head-to-Head Comparison: CFDNB vs. Edman Degradation vs. Mass Spectrometry
The choice of a protein sequencing method depends on the specific research question, the nature of the sample, and the available instrumentation. The following table provides a comparative overview of the three methods.
| Feature | This compound (CFDNB) | Edman Degradation | Mass Spectrometry |
| Primary Application | N-terminal amino acid identification | Sequential N-terminal sequencing | High-throughput protein identification and sequencing |
| Sequencing Type | Single N-terminal residue identification | Stepwise, sequential | Peptide fragmentation, de novo or database-driven |
| Typical Read Length | 1 amino acid | Up to 30-50 amino acids | Typically 7-30 amino acids per peptide |
| Accuracy | High for N-terminal identification (qualitative) | Very high (>99% per cycle efficiency) | High (>95% for peptide identification) |
| Reproducibility | Dependent on manual chromatographic separation | High with automated sequencers | Generally high, but can be variable depending on instrumentation and workflow |
| Sample Requirement | Relatively large amounts of purified protein[3] | Microgram to picomole quantities | Nanogram to femtomole quantities |
| Throughput | Very low, laborious | Low to moderate | Very high |
| Analysis of Mixtures | Not feasible | Difficult, requires pure sample | Highly effective, especially with LC-MS/MS |
| Post-Translational Modifications | Not readily detectable | Can block sequencing if at N-terminus | Can be identified and localized |
| Key Advantage | Foundational historical method | Direct, unambiguous sequence determination | High sensitivity, speed, and throughput |
| Key Limitation | Destructive, not sequential, laborious[3] | Blocked N-termini, decreasing efficiency with length | Indirect sequencing, database dependency for identification |
Experimental Protocols
Protocol for N-terminal Amino Acid Identification using CFDNB (Sanger's Reagent)
This protocol is a generalized representation of the classical method.
1. Derivatization of the N-terminus: a. Dissolve the purified protein in a suitable buffer (e.g., sodium bicarbonate, pH ~8.5). b. Add a solution of 1-fluoro-2,4-dinitrobenzene (CFDNB) in ethanol. c. Incubate the reaction mixture at room temperature for several hours to allow for the formation of the DNP-protein. d. Precipitate the DNP-protein and wash thoroughly to remove unreacted CFDNB.
2. Acid Hydrolysis: a. Resuspend the DNP-protein in 6N HCl. b. Heat the mixture at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.
3. Extraction and Identification of the DNP-amino acid: a. After hydrolysis, the DNP-amino acid will be in the ether-soluble fraction, while the free amino acids will remain in the aqueous phase. b. Extract the hydrolysate with ether. c. Evaporate the ether to recover the DNP-amino acid. d. Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., on paper or thin-layer chromatography) with that of known DNP-amino acid standards.
Protocol for N-terminal Sequencing using Edman Degradation (Automated)
This protocol outlines the general steps performed by an automated protein sequencer.
1. Sample Preparation: a. The purified protein or peptide sample is loaded onto a support membrane (e.g., PVDF). b. The membrane is placed in the reaction chamber of the sequencer.
2. Automated Sequencing Cycles: a. The sequencer performs a series of automated cycles, each consisting of: i. Coupling: Phenyl isothiocyanate (PITC) in a basic solution is delivered to the reaction chamber to react with the N-terminal amino acid. ii. Washing: Solvents are used to wash away excess PITC and byproducts. iii. Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to cleave the N-terminal amino acid derivative. iv. Extraction: A solvent (e.g., butyl chloride) is used to extract the cleaved anilinothiazolinone (ATZ)-amino acid. v. Conversion: The extracted ATZ-amino acid is transferred to a conversion flask, where it is treated with aqueous acid to convert it to the more stable phenylthiohydantoin (PTH)-amino acid.
3. Identification: a. The PTH-amino acid is injected into an online HPLC system. b. The retention time of the PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids for identification. c. The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.
Conclusion: Choosing the Right Tool for the Job
The journey of protein sequencing from the foundational CFDNB method to the high-throughput capabilities of mass spectrometry reflects the broader advancements in biochemical analysis. While the CFDNB method is now primarily of historical and pedagogical importance, it laid the critical groundwork for understanding protein structure. Edman degradation remains a valuable tool for its direct and unambiguous N-terminal sequence determination, particularly for validating recombinant proteins. However, for comprehensive proteome analysis, protein identification from complex mixtures, and the characterization of post-translational modifications, mass spectrometry is the undisputed modern standard, offering unparalleled sensitivity and throughput. The choice of method is therefore a strategic one, guided by the specific scientific question at hand, ensuring that the selected technique provides the most accurate and reproducible data to drive research and development forward.
References
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Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]
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MtoZ Biolabs. (n.d.). What Distinguishes Sanger Sequencing from Edman Sequencing. MtoZ Biolabs. [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. MtoZ Biolabs. [Link]
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Wikipedia. (2023, November 29). 1-Fluoro-2,4-dinitrobenzene. In Wikipedia. [Link]
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. MtoZ Biolabs. [Link]
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Navigating the Nuances of Protein Modification: A Comparative Guide to Dinitrobenzene-Based Reagents
For the modern researcher, scientist, and drug development professional, the precise modification and labeling of proteins is a foundational technique. The choice of chemical reagent is paramount, dictating the specificity, efficiency, and ultimately, the validity of experimental outcomes. This guide provides an in-depth analysis of a class of reagents used for N-terminal amino acid analysis and protein labeling: dinitrobenzene derivatives. We will specifically examine the limitations of using reagents like 1-Chloro-2,4-dinitrobenzene and its more reactive counterpart, 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent, in protein chemistry. While the specific compound 1-Chloro-5-fluoro-2,4-dinitrobenzene is not prominently featured in scientific literature, a comparative analysis of its constituent reactive moieties provides a clear understanding of its theoretical limitations.
The Mechanism of Action: A Double-Edged Sword
Dinitrobenzene-based reagents operate on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups make the benzene ring highly susceptible to attack by nucleophiles, such as the primary amine of a protein's N-terminus or the epsilon-amino group of lysine residues. The halogen atom (fluorine or chlorine) is subsequently displaced, forming a stable dinitrophenyl (DNP) adduct.[1][2] This reaction, famously utilized by Frederick Sanger in the first sequencing of insulin, provides a covalent and readily detectable label.[3][4][5]
However, this reactivity is not without its drawbacks. The very nature of the SNAr mechanism presents the first set of limitations: a lack of absolute specificity.
Key Limitations of Dinitrobenzene-Based Reagents
Broad Reactivity and Lack of Site-Specificity
While often employed for N-terminal labeling, dinitrobenzene reagents can react with other nucleophilic residues on the protein surface.[4] This includes:
-
Lysine Residues: The epsilon-amino group of lysine is a primary target, leading to multiple DNP modifications on a single protein.[4][6]
-
Cysteine Residues: The sulfhydryl group of cysteine is highly nucleophilic and can react with these reagents.[7]
-
Histidine and Tyrosine Residues: Under certain conditions, the imidazole group of histidine and the phenolic hydroxyl group of tyrosine can also be modified.
This broad reactivity makes it challenging to achieve site-specific labeling, a critical requirement for many modern applications in drug development and proteomics where precise modification is essential for preserving protein function and generating homogenous conjugates.[6]
Harsh Hydrolysis Conditions and Protein Destruction
A significant drawback, particularly in the context of protein sequencing, is the destructive nature of the methodology. To identify the N-terminal amino acid, the DNP-labeled protein must be subjected to acid hydrolysis to break the peptide bonds.[5][8] While the DNP-amino acid bond is stable to this process, the rest of the polypeptide chain is destroyed, preventing any further sequential analysis of the same sample.[9] This stands in stark contrast to modern sequencing techniques like Edman degradation, which allows for the sequential removal and identification of N-terminal residues.
Influence of pH and Reaction Conditions
The efficiency and specificity of the labeling reaction are highly dependent on the reaction conditions, particularly pH.[10][11] The N-terminal alpha-amino group typically has a lower pKa than the epsilon-amino group of lysine. By carefully controlling the pH (typically mildly alkaline, around pH 8-9), some degree of preferential N-terminal labeling can be achieved as the N-terminus is more likely to be in its unprotonated, nucleophilic state.[4] However, complete specificity is rarely achieved. Furthermore, at higher pH values, the reactivity with other nucleophiles increases, and the reagent itself can undergo hydrolysis.[7]
The Halogen's Impact on Reactivity: Fluoro vs. Chloro
In a nucleophilic aromatic substitution reaction, the reactivity of the leaving group is counterintuitive to SN1 and SN2 reactions. For SNAr, the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making fluoride a better leaving group in this context.[1] Therefore, 1-Fluoro-2,4-dinitrobenzene (FDNB) is significantly more reactive than 1-Chloro-2,4-dinitrobenzene.[1] This higher reactivity allows for milder reaction conditions, but can also exacerbate non-specific reactions. Conversely, the lower reactivity of the chloro-derivative necessitates harsher conditions, which can be detrimental to protein stability.
Comparative Analysis with Modern Alternatives
The limitations of dinitrobenzene-based reagents have led to the development of more specific and efficient alternatives for protein labeling and sequencing.
| Feature | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Edman Degradation (PITC) | NHS Esters | Maleimides |
| Target Residue(s) | N-terminus, Lys, Cys, His, Tyr | N-terminus | N-terminus, Lys | Cysteine |
| Reaction Principle | Nucleophilic Aromatic Substitution | Nucleophilic Addition/Rearrangement | Acylation | Michael Addition |
| Sequencing Capability | Destructive (single residue) | Sequential | No | No |
| Specificity | Low to Moderate | High (for N-terminus) | High (for primary amines) | High (for thiols) |
| Reaction pH | 8.0 - 9.0 | Biphasic (alkaline coupling, acidic cleavage) | 7.2 - 8.5[10] | 6.5 - 7.5[10] |
| Side Reactions | Modification of multiple residue types | Blockage by some PTMs | Hydrolysis of the ester | Hydrolysis of the maleimide, reaction with other nucleophiles at high pH |
Experimental Protocols
N-Terminal Amino Acid Labeling using 1-Fluoro-2,4-dinitrobenzene (Sanger's Method)
This protocol outlines the fundamental steps for identifying the N-terminal amino acid of a polypeptide chain.
Materials:
-
Purified protein or peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether or other suitable organic solvent
-
Chromatography system (e.g., HPLC) with appropriate standards for DNP-amino acids
Procedure:
-
Reaction:
-
Precipitation and Washing:
-
Acidify the reaction mixture to precipitate the DNP-protein.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitate repeatedly with water, ethanol, and ether to remove unreacted FDNB and other byproducts.[5]
-
Dry the DNP-protein precipitate.
-
-
Hydrolysis:
-
Add 6 M HCl to the dried DNP-protein.
-
Seal the reaction vessel and heat at 110°C for 12-24 hours to hydrolyze the peptide bonds.
-
-
Extraction and Identification:
-
After hydrolysis, extract the DNP-amino acid from the aqueous solution using an organic solvent like ether. The DNP-amino acid will partition into the organic phase, while the free amino acids will remain in the aqueous phase.
-
Evaporate the organic solvent to obtain the DNP-amino acid.
-
Redissolve the DNP-amino acid in a suitable solvent and analyze by chromatography (e.g., HPLC).
-
Compare the retention time of the unknown DNP-amino acid with that of known DNP-amino acid standards to identify the N-terminal residue.
-
Visualizing the Chemistry
Reaction of FDNB with an N-Terminal Amino Acid
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Safety Operating Guide
Navigating the Disposal of 1-Chloro-5-fluoro-2,4-dinitrobenzene: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Chloro-5-fluoro-2,4-dinitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The Criticality of Proper Disposal: Understanding the Hazards
This compound and its analogues are classified as hazardous materials for multiple reasons. They are toxic if swallowed, in contact with skin, or inhaled.[2] These compounds can cause severe skin and eye irritation, and repeated exposure may lead to organ damage.[3][4][5] Furthermore, they are very toxic to aquatic life with long-lasting effects, making their entry into the environment a significant concern.[3][4][6] Improper disposal can lead to contamination of water systems and harm to ecosystems.
From a chemical reactivity standpoint, dinitrobenzene derivatives can be unstable and may decompose explosively under shock, friction, or heat.[5] This inherent instability necessitates careful handling and disposal to prevent accidents in the laboratory and during waste transport.
Core Principles of Disposal: A Proactive Approach
The foundation of safe disposal is a proactive waste management strategy. This involves minimizing waste generation, segregating waste streams, and adhering to established protocols. Halogenated organic compounds should be collected separately from non-halogenated waste to facilitate proper treatment and reduce disposal costs.[8]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or inhaled. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage. | [3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [3][4][6] |
| Physical Hazard | May be combustible at high temperatures and can be detonated by shock or heat under confinement. | [1][4] |
Step-by-Step Disposal Protocol
This protocol provides a detailed workflow for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Nitrile rubber gloves are recommended. For prolonged contact, consider double gloving.[9]
-
Eye Protection: ANSI-approved chemical splash goggles are essential.[9]
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2. Waste Collection and Segregation
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.[9][10]
-
Container Compatibility: The container should be made of a material compatible with the chemical, such as polyethylene.[9] It must have a secure, tight-fitting lid to prevent leaks and the release of vapors.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste addition should also be recorded.
-
Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[8]
3. Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Small Spills: For minor spills, use an inert absorbent material to collect the substance.[1] Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[2]
-
Large Spills: In the case of a significant spill, evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.
4. Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service. The primary recommended methods are:
-
Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for destroying halogenated organic compounds.[2] This process breaks down the toxic molecules into less harmful substances. The presence of chlorine and fluorine in the molecule necessitates a scrubber to neutralize the resulting acidic gases like HCl and HF.[11][12]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a licensed and permitted hazardous waste landfill is an alternative.[4] This should only be done through your institution's EHS-approved waste management vendor.
Never dispose of this compound down the drain or in regular trash. [9] This is illegal and poses a significant threat to the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal Workflow for this compound
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 1-CHLORO-2,4-DINITROBENZENE 99% AR. Retrieved from [Link]
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International Chemical Safety Cards. (n.d.). ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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PubMed. (n.d.). Chloroaromatic formation in incineration processes. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
